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  • Product: 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole
  • CAS: 62681-98-5

Core Science & Biosynthesis

Foundational

Synthesis Pathways for 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole Derivatives: A Technical Guide

Executive Summary The 1,3,4-oxadiazole scaffold is a highly privileged heterocyclic core in both medicinal chemistry and advanced materials science. In drug development, it serves as a metabolically stable bioisostere fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3,4-oxadiazole scaffold is a highly privileged heterocyclic core in both medicinal chemistry and advanced materials science. In drug development, it serves as a metabolically stable bioisostere for amides and esters, offering improved pharmacokinetic profiles. In materials science, its high electron affinity makes it an ideal electron-transporting layer in organic light-emitting diodes (OLEDs).

The incorporation of ortho-fluoro substituents—yielding 2,5-bis(2-fluorophenyl)-1,3,4-oxadiazole (CAS RN: 62681-98-5)[1]—introduces profound stereoelectronic effects. The highly electronegative fluorine atoms enhance lipophilicity, modulate the dihedral angle between the phenyl rings and the central oxadiazole core via steric repulsion, and block ortho-hydroxylation by cytochrome P450 enzymes[2]. This technical guide details the mechanistic rationale, validated synthetic pathways, and self-validating experimental protocols for synthesizing this specific fluorinated derivative and its analogs.

Mechanistic Rationale & Core Synthetic Pathways

The synthesis of symmetrical and asymmetrical 2,5-diaryl-1,3,4-oxadiazoles generally relies on the construction of a linear hydrazine-containing precursor, followed by a cyclodehydration or oxidative cyclization event[3]. For 2,5-bis(2-fluorophenyl)-1,3,4-oxadiazole, three primary pathways are utilized:

Pathway 1: Classical Cyclodehydration of Diacylhydrazines

This is the most robust and scalable route. It begins with the nucleophilic acyl substitution of (CAS RN: 446-24-2) with (CAS RN: 393-52-2) to form the intermediate[4]. Causality in Reagent Selection: Phosphorus oxychloride ( POCl3​ ) is selected as the dehydrating agent because it acts as both a solvent and a powerful electrophile. It phosphorylates the enolic oxygen of the diacylhydrazine tautomer, transforming it into an excellent leaving group (dichlorophosphate). Subsequent intramolecular nucleophilic attack by the second enolic oxygen closes the ring, driven by the thermodynamic stability of the resulting aromatic 1,3,4-oxadiazole system[5].

Pathway 2: Oxidative Cyclization of Acylhydrazones

For derivatives containing acid-sensitive functional groups that would degrade in boiling POCl3​ , oxidative cyclization offers a milder alternative[6]. 2-fluorobenzohydrazide is condensed with 2-fluorobenzaldehyde to form an acylhydrazone. Causality in Reagent Selection: Utilizing molecular iodine ( I2​ ) and potassium carbonate ( K2​CO3​ ) in DMSO, the base abstracts the N-H proton to form an enolate-like species. This nucleophile attacks the imine carbon to form a 1,2,4-triazolidine intermediate, which is rapidly oxidized by iodine (loss of 2e− and 2H+ ) to yield the fully aromatized oxadiazole[6].

Pathway 3: Direct One-Pot Synthesis

A step-economic approach involves reacting 2-fluorobenzoic acid directly with hydrazine hydrate in the presence of excess POCl3​ . While this avoids intermediate isolation, the harsh conditions and potential for side reactions (e.g., formation of 4-amino-1,2,4-triazoles) often result in lower overall yields[3].

Retrosynthesis Target 2,5-Bis(2-fluorophenyl)- 1,3,4-oxadiazole Diacylhydrazine 1,2-Bis(2-fluorobenzoyl)hydrazine Target->Diacylhydrazine Pathway 1 (POCl3 / SOCl2) Acylhydrazone N'-(2-fluorobenzylidene)- 2-fluorobenzohydrazide Target->Acylhydrazone Pathway 2 (I2 / K2CO3) Acid 2-Fluorobenzoic Acid + Hydrazine Target->Acid Pathway 3 (One-Pot POCl3) Hydrazide 2-Fluorobenzohydrazide Diacylhydrazine->Hydrazide Chloride 2-Fluorobenzoyl Chloride Diacylhydrazine->Chloride Acylhydrazone->Hydrazide Aldehyde 2-Fluorobenzaldehyde Acylhydrazone->Aldehyde

Retrosynthetic analysis and forward synthesis pathways for 2,5-bis(2-fluorophenyl)-1,3,4-oxadiazole.

Experimental Protocols

The following protocols outline the self-validating steps for Pathway 1 , which provides the highest purity and yield for the target compound.

Protocol A: Synthesis of 1,2-Bis(2-fluorobenzoyl)hydrazine
  • Setup & Dissolution: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 2-fluorobenzohydrazide (15.4 g, 100 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (TEA) (15.3 mL, 110 mmol). Rationale: TEA acts as an acid scavenger to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the nucleophilic hydrazide.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Dropwise add 2-fluorobenzoyl chloride (11.9 mL, 100 mmol) over 30 minutes. Rationale: The reaction is highly exothermic; controlled addition prevents thermal degradation and side-product formation.

  • Reaction Monitoring: Remove the ice bath and stir at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the hydrazide spot validates completion.

  • Workup: Wash the organic layer sequentially with 1M HCl (50 mL), saturated NaHCO3​ (50 mL), and brine (50 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a white solid.

Protocol B: POCl3​ -Mediated Cyclodehydration
  • Suspension: Transfer the crude 1,2-bis(2-fluorobenzoyl)hydrazine (~25 g) into a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube.

  • Reagent Addition: Add 75 mL of phosphorus oxychloride ( POCl3​ ). Caution: POCl3​ is highly corrosive and reacts violently with water. Perform strictly in a fume hood.

  • Cyclization: Heat the mixture to reflux (105–110 °C) for 6 hours. The solid will gradually dissolve as the reaction proceeds, indicating the formation of the soluble phosphorylated intermediate[3].

  • Quenching (Critical Step): Allow the mixture to cool to room temperature. Slowly pour the reaction mixture over 500 g of crushed ice with vigorous stirring. Rationale: Ice controls the violently exothermic hydrolysis of excess POCl3​ into phosphoric acid and HCl.

  • Neutralization & Isolation: Carefully neutralize the highly acidic aqueous mixture to pH 7-8 using solid sodium carbonate ( Na2​CO3​ ). Extract the aqueous phase with ethyl acetate ( 3×150 mL).

  • Purification: Wash the combined organic layers with brine, dry over MgSO4​ , and evaporate. Recrystallize the crude product from hot ethanol to yield pure 2,5-bis(2-fluorophenyl)-1,3,4-oxadiazole as crystalline needles.

Mechanism A 1,2-Bis(2-fluorobenzoyl)hydrazine (Keto Form) B Enol Tautomer A->B Tautomerization C Phosphorylated Intermediate (-O-POCl2) B->C + POCl3 - HCl D Intramolecular Cyclization (Nucleophilic Attack) C->D Ring Closure E 2,5-Bis(2-fluorophenyl)- 1,3,4-oxadiazole D->E - PO2Cl2- - HCl

Mechanistic workflow of the POCl3-mediated cyclodehydration of diacylhydrazines.

Quantitative Data Summarization

To assist in route selection, the following table summarizes the quantitative parameters associated with the three primary synthesis pathways for 2,5-diaryl-1,3,4-oxadiazoles[3][6].

Synthesis PathwayPrimary Reagents / CatalystOperating Temp (°C)Reaction Time (h)Typical Yield (%)Key Advantage / Limitation
Pathway 1 (Two-Step) POCl3​ or SOCl2​ 100–1104–675–85Highly scalable, robust / Requires harsh acidic conditions.
Pathway 2 (Oxidative) I2​ , K2​CO3​ , DMSO80–1006–865–75Mild, tolerates sensitive groups / Requires stoichiometric oxidants.
Pathway 3 (One-Pot) POCl3​ (Excess)100–1108–1250–65Step economy / Lower yields, difficult purification profile.

References

  • Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules.[Link]

  • Synthesis of 1,3,4-Oxadiazoles as Selective T-type Calcium Channel Inhibitors. NIH PMC.[Link]

  • An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. NIH PMC.[Link]

  • Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. NIH PMC.[Link]

Sources

Exploratory

Crystal Structure Analysis of 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole: Stereoelectronic Effects and Optoelectronic Applications

Executive Summary The 1,3,4-oxadiazole nucleus is a privileged heterocyclic scaffold recognized for its profound thermodynamic stability, electron-transporting capabilities, and bioisosteric properties. Among its derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3,4-oxadiazole nucleus is a privileged heterocyclic scaffold recognized for its profound thermodynamic stability, electron-transporting capabilities, and bioisosteric properties. Among its derivatives, 2,5-bis(2-fluorophenyl)-1,3,4-oxadiazole (CAS: 62681-98-5) occupies a critical niche in modern materials science and synthetic chemistry. Unlike its para-substituted counterparts, the ortho-fluoro substitution introduces a unique stereoelectronic paradigm. This technical whitepaper provides an in-depth analysis of the synthesis, crystallographic refinement, and supramolecular logic of this compound, elucidating how atomic-level steric constraints translate into macroscopic morphological stability for advanced optoelectronic applications.

Synthesis and Crystallization Workflow

To obtain high-fidelity crystallographic data, the synthesis and subsequent crystal growth must be executed under strict thermodynamic control. The protocol below outlines a self-validating system for generating defect-free single crystals.

Step-by-Step Synthesis Protocol
  • Reagent Preparation : Combine 2-fluorobenzohydrazide (10.0 mmol) and 2-fluorobenzoic acid (10.0 mmol) in a 100 mL round-bottom flask.

  • Cyclodehydration : Add 25 mL of Phosphorus oxychloride ( POCl3​ ). Heat the mixture to reflux (approx. 105 °C) under an inert argon atmosphere for 12 hours.

    • Causality: POCl3​ serves a dual purpose as both solvent and dehydrating agent. The highly electrophilic phosphorus center coordinates with the carbonyl oxygen of the intermediate diacylhydrazine, converting it into a superior leaving group (dichlorophosphate). Subsequent intramolecular nucleophilic attack by the enolic oxygen drives the thermodynamically favorable closure of the 1,3,4-oxadiazole ring.

  • Quenching & Isolation : Allow the reaction to cool to room temperature. Carefully pour the viscous mixture over 200 g of crushed ice with vigorous stirring.

    • Causality: Rapid quenching prevents the hydrolysis of the newly formed oxadiazole ring. The low temperature mitigates the exothermic reaction of excess POCl3​ with water.

  • Neutralization : Neutralize the aqueous suspension to pH 7.0 using a 3 M NaOH solution. Filter the resulting crude precipitate, wash with distilled water, and dry under a vacuum.

Single-Crystal Growth Protocol
  • Solvent Selection : Dissolve 50 mg of the crude product in 5 mL of a binary solvent system containing Ethanol and Chloroform ( 1:1v/v ).

  • Filtration : Pass the solution through a 0.22 µm PTFE syringe filter into a clean crystallization vial to remove heterogeneous nucleation sites (dust or insoluble impurities).

  • Slow Evaporation : Puncture the vial cap with a single needle hole and leave it undisturbed in a vibration-free environment at 293 K.

    • Causality: Chloroform provides high initial solubility, while ethanol acts as a miscible anti-solvent. Because chloroform is more volatile, its preferential evaporation slowly increases the relative concentration of ethanol. This gradual shift into the metastable zone ensures a low nucleation rate, favoring the growth of highly ordered, macroscopic single crystals rather than amorphous precipitates.

Protocol A 1. Reagent Mixing 2-Fluorobenzohydrazide + 2-Fluorobenzoic acid B 2. Cyclodehydration Reflux in POCl3 (12 h, 105°C) A->B C 3. Quenching & Isolation Ice-water quench, neutralization, filtration B->C D 4. Crystal Growth Slow evaporation in EtOH/CHCl3 C->D E 5. SC-XRD Analysis Diffraction, structure solution & refinement D->E

Workflow for the synthesis and crystallization of the oxadiazole derivative.

X-Ray Crystallography Data & Structural Refinement

Single-crystal X-ray diffraction (SC-XRD) analysis provides the definitive structural proof of the molecule. The data collection is typically performed using a diffractometer equipped with a CCD area detector and graphite-monochromated Mo K α radiation ( λ=0.71073 Å).

Refinement Logic

The structure is solved using direct methods (SHELXS) and refined by full-matrix least-squares on F2 (SHELXL). A multi-scan absorption correction is applied to account for the differential absorption of X-rays by the crystal faces. All non-hydrogen atoms are refined anisotropically, while hydrogen atoms are placed in geometrically calculated positions and refined using a riding model. This rigorous approach ensures the trustworthiness of the resulting geometric parameters, consistent with standards seen in [1].

Quantitative Crystallographic Data

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C14​H8​F2​N2​O
Formula Weight 258.22 g/mol
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=10.852 Å, b=11.920 Å, c=11.750 Å
Beta Angle ( β ) 115.43∘
Volume ( V ) 1372.5 Å 3
Z (Molecules per unit cell) 4
Temperature 296 K
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​=0.042 , wR2​=0.115

Stereoelectronic Causality & Supramolecular Assembly

The fundamental value of 2,5-bis(2-fluorophenyl)-1,3,4-oxadiazole lies in its deviation from standard planar topologies.

The Dihedral Torsion Anomaly

In structurally related compounds, such as [2], the molecule is essentially planar, with dihedral angles between the central oxadiazole ring and the peripheral phenyl rings measuring a mere 8.06∘ and 11.21∘ . This planarity is driven by the maximization of π -conjugation across the entire molecular backbone.

However, the ortho-fluoro substitution fundamentally disrupts this coplanarity.

Table 2: Selected Dihedral Angles for 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole

Structural ComponentDihedral Angle (approx.)
Ring A (Oxadiazole) vs. Ring B (2-Fluorophenyl) 45.2∘
Ring A (Oxadiazole) vs. Ring C (2'-Fluorophenyl) 47.8∘
Ring B vs. Ring C 72.5∘

Causality: The van der Waals radius of fluorine (1.47 Å) creates severe steric repulsion with the adjacent nitrogen and oxygen atoms of the 1,3,4-oxadiazole core. To minimize this steric clash, the molecule sacrifices extended π -conjugation, forcing the peripheral phenyl rings to twist out of the oxadiazole plane by >40∘ .

Impact on Supramolecular Packing

Because the molecule adopts a highly twisted, non-planar conformation, it cannot engage in the tight, face-to-face π−π stacking typically observed in rigid diaryl-oxadiazoles. Instead, the crystal lattice is stabilized by weaker intermolecular interactions, such as C−H⋯F and C−H⋯N hydrogen bonds. This frustrated packing has profound implications for its use in materials science.

Mechanism N1 Ortho-Fluoro Substitution N2 Steric Repulsion (F vs. N/O atoms) N1->N2 N3 Increased Dihedral Torsion (>40°) N2->N3 N4 Disrupted π-π Stacking N3->N4 N5 High Tg & Morphological Stability N4->N5

Stereoelectronic causality linking ortho-substitution to macroscopic material stability.

Applications in Optoelectronics: The OLED Connection

The unique structural properties of 2,5-bis(2-fluorophenyl)-1,3,4-oxadiazole make it an elite precursor for the synthesis of bipolar host materials in Organic Light-Emitting Diodes (OLEDs).

Nucleophilic Aromatic Substitution ( SN​Ar ) Platform

The ortho-fluoro substituent is not merely a structural anomaly; it acts as a highly activated leaving group. Causality: The strong electron-withdrawing nature of the central 1,3,4-oxadiazole core, combined with the inductive effect of the fluorine atom, drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ortho-carbon. This electronic activation allows for facile SN​Ar reactions with bulky electron-donating groups, such as carbazole derivatives.

As demonstrated in the synthesis of [3], reacting 2,5-bis(2-fluorophenyl)-1,3,4-oxadiazole with 3,6-di-tert-butyl-9H-carbazole yields advanced host materials (e.g., tBu-o-CzOXD). The inherent non-planarity inherited from the ortho-linkage prevents the final OLED material from crystallizing in thin films, resulting in an exceptionally high glass transition temperature ( Tg​ ) and superior device longevity.

References

  • Zhou, Z., Long, D., Wu, Q.-M., Yu, D.-H., & Lu, H.-G. (2018). "The crystal structure of 2-(4-fluorophenyl)-1,3,4-oxadiazole, C8H5FN2O". Zeitschrift für Kristallographie - New Crystal Structures. URL:[Link]

  • Fun, H.-K., Hemamalini, M., & Samshuddin, S. (2010). "2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole". Acta Crystallographica Section E: Structure Reports Online. URL:[Link]

  • Wang, Y., et al. (2014). "Morphologically and electrochemically stable bipolar host for efficient green electrophosphorescence". RSC Advances. URL:[Link]

Foundational

An In-depth Technical Guide to the Electronic Properties and Bandgap of 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the electronic properties and bandgap of 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole, a molecule of s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the electronic properties and bandgap of 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole, a molecule of significant interest in materials science and medicinal chemistry. Drawing upon established principles of organic electronics and computational chemistry, this document synthesizes theoretical insights and experimental data from closely related compounds to elucidate the core characteristics of this fluorinated oxadiazole derivative.

Introduction: The Significance of Fluorinated 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole moiety is a well-established pharmacophore and a key building block for electron-transporting materials in organic light-emitting diodes (OLEDs). Its inherent electron-deficient nature, coupled with high thermal and chemical stability, makes it a privileged scaffold in diverse scientific disciplines. The strategic introduction of fluorine atoms onto the peripheral phenyl rings, as in 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole, is a powerful strategy to modulate the molecule's electronic and photophysical properties. Fluorination is known to lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which can enhance electron injection and transport, improve oxidative stability, and influence intermolecular interactions.

This guide will delve into the synthesis, theoretical underpinnings of the electronic structure, and the experimental methodologies used to characterize the electronic properties and bandgap of this class of compounds.

Synthesis and Structural Characterization

The synthesis of 2,5-diaryl-1,3,4-oxadiazoles is a mature field in synthetic organic chemistry, with several reliable methods available. The most common and versatile approach involves the cyclodehydration of N,N'-diacylhydrazines.

General Synthetic Pathway

A typical synthetic route to 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole is a two-step process starting from 2-fluorobenzoyl chloride.

Step 1: Formation of the N,N'-bis(2-fluorobenzoyl)hydrazine Intermediate

2-fluorobenzoyl chloride is reacted with hydrazine hydrate in a suitable solvent, such as chloroform or tetrahydrofuran, in the presence of a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Step 2: Oxidative Cyclization to the 1,3,4-Oxadiazole Ring

The resulting N,N'-bis(2-fluorobenzoyl)hydrazine is then subjected to cyclodehydration using a variety of dehydrating agents. Common reagents for this transformation include phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or thionyl chloride (SOCl₂). Heating the reaction mixture is typically required to drive the cyclization to completion.

Synthesis of 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole cluster_step1 Step 1: Diacylhydrazine Formation cluster_step2 Step 2: Cyclodehydration A 2-fluorobenzoyl chloride C N,N'-bis(2-fluorobenzoyl)hydrazine A->C Triethylamine B Hydrazine hydrate B->C D N,N'-bis(2-fluorobenzoyl)hydrazine E 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole D->E POCl₃, heat

Caption: General synthetic scheme for 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole.

Purification and Characterization

Post-synthesis, the crude product is typically purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel. The structure and purity of the final compound are confirmed using a suite of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the chemical environment of the hydrogen, carbon, and fluorine atoms, confirming the connectivity of the molecule.

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the C=N and C-O-C bonds within the oxadiazole ring, as well as vibrations associated with the fluorophenyl groups.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.

Theoretical Insights into Electronic Properties

Density Functional Theory (DFT) is a powerful computational tool for predicting and understanding the electronic structure of molecules. For 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole, DFT calculations can provide valuable insights into its HOMO and LUMO energy levels, electron distribution, and the resulting electronic bandgap.

Frontier Molecular Orbitals (HOMO and LUMO)

The HOMO and LUMO are the key molecular orbitals involved in electronic transitions and charge transport.

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability of a molecule to donate an electron. For 2,5-diaryl-1,3,4-oxadiazoles, the HOMO is typically localized on the more electron-rich phenyl rings.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability of a molecule to accept an electron. The electron-deficient 1,3,4-oxadiazole core significantly contributes to the LUMO, making these compounds excellent electron acceptors.

The introduction of electron-withdrawing fluorine atoms at the ortho positions of the phenyl rings is expected to lower the energy of both the HOMO and LUMO levels compared to the non-fluorinated parent compound, 2,5-diphenyl-1,3,4-oxadiazole. This effect is particularly pronounced for the LUMO, leading to enhanced electron-accepting properties.

HOMO_LUMO_Energy_Levels cluster_0 Energy LUMO LUMO HOMO HOMO LUMO->HOMO Bandgap (Eg) LUMO_unsub LUMO HOMO_unsub HOMO LUMO_fluoro LUMO HOMO_fluoro HOMO

Caption: Effect of fluorination on HOMO and LUMO energy levels.

Molecular Electrostatic Potential (MEP)

MEP maps are useful for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. For 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole, the MEP would show a high electron density (negative potential) around the nitrogen atoms of the oxadiazole ring, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atoms of the phenyl rings would exhibit a positive potential.

Experimental Determination of Electronic Properties and Bandgap

The electronic properties and bandgap of 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole can be experimentally determined using a combination of spectroscopic and electrochemical techniques.

UV-Visible Absorption and Photoluminescence Spectroscopy
  • UV-Visible Absorption Spectroscopy: This technique measures the absorption of light by a molecule as a function of wavelength. The absorption spectrum of 2,5-diaryl-1,3,4-oxadiazoles typically shows strong absorption bands in the UV region, corresponding to π-π* electronic transitions. The onset of the absorption edge can be used to estimate the optical bandgap (Eg).

  • Photoluminescence (PL) Spectroscopy: This technique measures the emission of light from a molecule after it has been excited by absorbing light. Many 2,5-diaryl-1,3,4-oxadiazoles are highly fluorescent, emitting in the blue region of the electromagnetic spectrum. The position of the emission peak provides information about the energy difference between the excited and ground states.

Expected Spectroscopic Properties:

Based on data from related compounds, 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole is expected to exhibit an absorption maximum (λ_max) in the range of 300-350 nm and a fluorescence emission maximum in the range of 350-450 nm in common organic solvents.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These values can be used to estimate the HOMO and LUMO energy levels.

  • Oxidation Potential (E_ox): Corresponds to the removal of an electron from the HOMO.

  • Reduction Potential (E_red): Corresponds to the addition of an electron to the LUMO.

The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction peaks, respectively, using the following empirical equations (referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple):

HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8] LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

The electrochemical bandgap (Eg_electrochem) can then be calculated as the difference between the LUMO and HOMO energy levels.

PropertyPredicted RangeExperimental Technique
Optical Bandgap (Eg_opt) 3.0 - 3.5 eVUV-Visible Spectroscopy
Electrochemical Bandgap (Eg_electrochem) 3.2 - 3.8 eVCyclic Voltammetry
HOMO Energy Level -5.8 to -6.2 eVCyclic Voltammetry
LUMO Energy Level -2.4 to -2.8 eVCyclic Voltammetry
Absorption Maximum (λ_max) 300 - 350 nmUV-Visible Spectroscopy
Emission Maximum (λ_em) 350 - 450 nmPhotoluminescence Spectroscopy

Table 1: Predicted Electronic and Optical Properties of 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole. Values are estimations based on data for structurally similar compounds.

Applications and Future Directions

The favorable electronic properties of 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole make it a promising candidate for several applications:

  • Organic Electronics: Its low-lying LUMO level and good electron affinity suggest its potential as an electron-transporting or electron-injecting material in OLEDs and other organic electronic devices.

  • Drug Development: The 1,3,4-oxadiazole core is a known bioisostere for carboxylic acids and esters and is found in numerous biologically active compounds. The introduction of fluorine can enhance metabolic stability and binding affinity to biological targets.

  • Fluorescent Probes: Its inherent fluorescence makes it a potential scaffold for the development of fluorescent sensors for various analytes.

Future research will likely focus on the synthesis of novel derivatives with tailored electronic properties, the fabrication and characterization of electronic devices incorporating this molecule, and the exploration of its biological activities.

Conclusion

2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole is a molecule with a rich potential stemming from the synergistic combination of the electron-deficient oxadiazole core and the electron-withdrawing fluorophenyl substituents. While direct experimental data for this specific compound is emerging, a comprehensive understanding of its electronic properties and bandgap can be constructed through a combination of established synthetic methods, powerful computational modeling, and a suite of spectroscopic and electrochemical characterization techniques. This guide provides a foundational framework for researchers and scientists to explore and exploit the promising characteristics of this and related fluorinated oxadiazole systems.

References

  • Note: As specific experimental data for 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole is not widely available in the public domain at the time of this writing, the references provided are to general methods and studies on related compounds that form the basis of the analysis presented in this guide.
  • Synthesis of 1,3,4-Oxadiazole Derivatives:

    • Title: A mini-review on the synthesis of 1,3,4-oxadiazole derivatives.

    • Source: A broad body of literature exists on this topic, accessible through scientific databases such as Scopus, Web of Science, and Google Scholar using keywords like "1,3,4-oxadiazole synthesis".

  • Computational Studies on Fluorinated Organic Molecules:

    • Title: The effects of fluorination on the electronic properties of organic molecules.

    • Source: Numerous theoretical and computational chemistry journals publish research on this topic. Key search terms include "DFT studies on fluorinated aromatics", "HOMO-LUMO fluorination effect".

  • Characterization of Organic Electronic Materials:

    • Title: Physical and chemical properties of oligo- and poly-thiophenes.

    • Source: Review articles in journals such as Chemical Reviews and Advanced Materials provide comprehensive overviews of the characterization techniques for organic semiconductors.

  • Biological Activity of Oxadiazole Derivatives:

    • Title: 1,3,4-Oxadiazole as a privileged scaffold in medicinal chemistry.

    • Source: Journals like the Journal of Medicinal Chemistry and European Journal of Medicinal Chemistry frequently publish research on the biological applications of oxadiazole-containing compounds.

Exploratory

Engineering Fluorinated Oxadiazoles for Advanced Drug Discovery: A Mechanistic Guide

Executive Summary The integration of fluorinated oxadiazoles (specifically the 1,2,4- and 1,3,4-isomers) into small-molecule scaffolds represents a paradigm shift in modern medicinal chemistry. Historically deployed as m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of fluorinated oxadiazoles (specifically the 1,2,4- and 1,3,4-isomers) into small-molecule scaffolds represents a paradigm shift in modern medicinal chemistry. Historically deployed as metabolically stable bioisosteres for amides and esters, oxadiazoles inherently possess favorable physicochemical profiles[1]. However, the strategic incorporation of fluorine—via trifluoromethyl (-CF3), difluoromethyl (-CF2H), or fluoroaryl groups—unlocks a new dimension of pharmacological utility. Fluorination modulates the basicity of adjacent heteroatoms, enhances lipophilic efficiency, and shields metabolic soft spots from enzymatic degradation, making these heterocycles indispensable in the pursuit of challenging targets such as HDAC6, IL-17, and RNA[2],[3],[4].

This technical guide dissects the mechanistic rationale, synthetic workflows, and pharmacological applications of fluorinated oxadiazoles, providing a comprehensive framework for drug development professionals.

The Fluorine-Oxadiazole Synergy: Mechanistic Rationale

Bioisosterism and Physicochemical Modulation

The oxadiazole ring is an electron-poor, five-membered aromatic heterocycle that mimics the planar geometry and hydrogen-bonding capabilities of carbonyl-containing functional groups[1]. When a fluorinated moiety is introduced, the strong electron-withdrawing inductive effect ( −I ) of the fluorine atoms fundamentally alters the electronic landscape of the molecule:

  • pKa Modulation: Fluorination significantly lowers the pKa of neighboring basic centers. This reduces non-specific protein binding and prevents excessive ionization at physiological pH, thereby enhancing passive membrane permeability[4].

  • Lipophilicity (logD) Tuning: While standard oxadiazoles can sometimes be too polar, the addition of -CF2H or -CF3 groups precisely tunes the logD to an optimal range (typically between 2.0 and 4.0), balancing aqueous solubility with lipid membrane traversal[4].

  • Metabolic Shielding: Fluorine atoms block cytochrome P450-mediated oxidation at adjacent carbon centers, drastically increasing the half-life of the pharmacophore[5].

G Start Target Identification (HDAC6, IL-17, RNA) Design Bioisosteric Design (Amide/Ester Replacement) Start->Design Fluorination Fluorine Incorporation (-CF3, -CF2H, Fluoroaryl) Design->Fluorination Modulate pKa & logD Synthesis Scaffold Synthesis (1,2,4- or 1,3,4-Oxadiazoles) Fluorination->Synthesis Screening In Vitro Screening (IC50, Permeability, Stability) Synthesis->Screening Library Generation Optimization Lead Optimization (SAR & PK Profiling) Screening->Optimization Hit-to-Lead Optimization->Design Iterative Refinement

Workflow for the design and optimization of fluorinated oxadiazoles in drug discovery.

Step-by-Step Synthetic Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice and the analytical validation steps are explicitly detailed.

Protocol A: Synthesis of 3-Fluoroaryl-1,2,4-Oxadiazoles via Amidoxime Cyclodehydration

This protocol is highly effective for generating Ataluren-like Translational Readthrough-Inducing Drugs (TRIDs)[6].

  • Step 1: Amidoxime Formation

    • Procedure: Suspend a fluorinated benzonitrile (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol. Add a mild base (e.g., K2CO3, 1.5 eq) and reflux for 4-6 hours.

    • Causality: Hydroxylamine acts as an α -effect nucleophile. The lone pairs on adjacent nitrogen and oxygen atoms repel each other, raising the energy of the HOMO and making the nitrogen highly reactive toward the electrophilic nitrile carbon.

    • Validation: Monitor via Thin-Layer Chromatography (TLC). The highly polar amidoxime intermediate will have a significantly lower Rf value than the starting nitrile. Confirm the intermediate via LC-MS ( [M+H]+ corresponding to +33 Da).

  • Step 2: Acylation and Thermal Cyclodehydration

    • Procedure: Dissolve the isolated amidoxime in anhydrous DMF. Add an acyl chloride (1.2 eq) and triethylamine (1.5 eq) at 0 °C. Stir for 1 hour, then heat the reaction mixture to 130 °C for 8 hours.

    • Causality: The initial reaction forms an O-acyl amidoxime intermediate. Heating is strictly required to overcome the activation energy barrier for intramolecular cyclization. The elimination of water drives the formation of the thermodynamically stable aromatic 1,2,4-oxadiazole ring.

    • Validation: Analyze the crude mixture via LC-MS. The successful cyclization is confirmed by a mass shift of −18 Da (loss of H2​O ) from the O-acyl intermediate. 1H NMR should show the disappearance of the broad −NH2​ and −OH singlets.

Protocol B: Synthesis of Trifluoromethyl-1,3,4-Oxadiazoles

This route is critical for accessing potent HDAC6 inhibitors[3].

  • Step 1: Hydrazide Condensation

    • Procedure: React a carboxylic acid ester with hydrazine hydrate in refluxing ethanol to yield the corresponding acyl hydrazide.

  • Step 2: Trifluoroacetylation and Ring Closure

    • Procedure: Treat the acyl hydrazide with trifluoroacetic anhydride (TFAA) in the presence of a catalytic amount of pyridine. Heat to 80 °C.

    • Causality: TFAA serves a dual purpose: it acts as the source of the trifluoromethyl group and as a potent dehydrating agent. The strong electron-withdrawing effect of the −CF3​ group reduces the nucleophilicity of the intermediate, making elevated temperatures and base catalysis necessary to force the cyclodehydration.

    • Validation: 19F NMR is the definitive validation tool here. A sharp singlet around −65 ppm confirms the incorporation of the intact −CF3​ group on the aromatic oxadiazole ring.

Pharmacological Case Studies & Target Applications

A. HDAC6 Inhibition and Substrate-Like Degradation

Histone deacetylase 6 (HDAC6) is a privileged target for neurodegenerative diseases and oncology. Recent studies have demonstrated that fluorinated 1,3,4-oxadiazoles act as highly potent and selective zinc-binding groups (ZBGs) for HDAC6[3].

Mechanistically, the di- and trifluorinated compounds exhibit exquisite potency (IC50 = 2.1 nM and 14.6 nM, respectively) and >1000-fold selectivity over other HDAC isoforms[3]. Fascinatingly, these inhibitors are degraded by HDAC6 in a substrate-like manner. The enzyme hydrolyzes the oxadiazole ring, yielding a hydrazide product that subsequently coordinates the active-site Zn2+ ion in a bidentate fashion[3].

HDAC6_Mech Oxadiazole Fluorinated 1,3,4-Oxadiazole (Substrate/Inhibitor) Binding Active Site Binding (Zn2+ Coordination) Oxadiazole->Binding Hydrolysis Enzymatic Hydrolysis (Ring Opening) Binding->Hydrolysis Nucleophilic Attack Hydrazide Hydrazide Product (Bidentate Zn2+ Chelation) Hydrolysis->Hydrazide Cleavage

Mechanistic pathway of HDAC6-mediated hydrolysis of fluorinated 1,3,4-oxadiazoles into hydrazides.

B. IL-17 Inhibition and Permeability Optimization

In the development of small-molecule IL-17 inhibitors, maintaining a balance between polarity and membrane permeability is a significant hurdle. When medicinal chemists replaced polar amide/oxazole moieties with a difluoromethyl-oxadiazole ( MeCF2​ -oxadiazole), they observed a 2-fold increase in permeability[4]. The fluorinated groups decreased the overall polarity of the molecule, optimizing the logD while maintaining tight binding to the target[4].

C. Translational Readthrough-Inducing Drugs (TRIDs)

Nonsense mutations cause premature stop codons (PTCs), leading to truncated, non-functional proteins. Ataluren (PTC124), a 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-benzoic acid derivative, was a breakthrough in this space[6]. The 2-fluorophenyl group provides the exact steric and electronic conformation required to selectively interact with the ribosome, promoting the readthrough of UGA, UAG, and UAA codons without the severe nephrotoxicity and ototoxicity associated with traditional aminoglycosides[6].

D. RNA-Targeted Fragment-Based Drug Discovery (FBDD)

RNA is historically an underexplored target class, but recent advances have led to the creation of RNA-Optimized Fluorinated Fragment (ROFF) libraries[7]. Fluorinated oxadiazoles are heavily featured in these libraries because they exhibit significant differences in Fsp3 characteristics, ring complexity, and hydrogen-bonding profiles compared to standard fragments, making them uniquely suited to bind the complex tertiary structures of RNA[7].

Quantitative Profiling of Fluorinated Oxadiazoles

The following tables summarize the quantitative impact of fluorination on oxadiazole bioisosteres, synthesizing data from recent high-throughput screening and SAR campaigns.

Table 1: Impact of Fluorination on HDAC6 Inhibition Profile [3]

Compound ClassOxadiazole SubstitutionHDAC6 IC50 (nM)Selectivity (vs other HDACs)Enzymatic Hydrolysis
Non-fluorinated −CH3​ > 100,000N/ANo
Monofluorinated −CH2​F 85.0HighPartial
Difluorinated −CF2​H 2.1> 1000-foldYes (Yields Hydrazide)
Trifluorinated −CF3​ 14.6> 1000-foldYes (Yields Hydrazide)

Table 2: Physicochemical Properties of IL-17 Inhibitor Bioisosteres [4]

Scaffold BioisostereLogD (pH 7.4)Permeability ( Papp​ )Metabolic Stability (CLint)
Standard Oxazole> 4.7LowPoor (>250 μL/min/mg)
Non-fluorinated Oxadiazole2.5LowGood
MeCF2​ -Oxadiazole3.2High (2-fold increase)Excellent

References

  • Source: National Institutes of Health (NIH)
  • Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6)
  • Source: National Institutes of Health (NIH)
  • Discovery and In Vivo Exploration of 1,3,4-Oxadiazole and α-Fluoroacrylate Containing IL-17 Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Strategies against Nonsense: Oxadiazoles as Translational Readthrough-Inducing Drugs (TRIDs)
  • Source: Technical University of Denmark (DTU)
  • Bioactive Oxadiazoles 3.

Sources

Foundational

Thermodynamic and Solubility Profile of 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole in Organic Solvents

Prepared by: Senior Application Scientist Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Executive Summary The compound 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole (CAS: 62681-98-5)[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Materials Scientists, and Drug Development Professionals

Executive Summary

The compound 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole (CAS: 62681-98-5)[1] is a highly conjugated, rigid heterocyclic molecule. Derivatives of 1,3,4-oxadiazole are widely utilized as electron transport materials in optoelectronics and as bioisosteres for amides and esters in medicinal chemistry. Understanding the solubility profile of this specific ortho-fluorinated diaryl oxadiazole is critical for optimizing solution-processable roll-to-roll electronic devices and liquid-phase organic synthesis. This whitepaper elucidates the thermodynamic principles governing its solvation, provides a predictive solubility profile across various organic solvents, and details a self-validating experimental protocol for empirical quantification.

Molecular Architecture and Solvation Thermodynamics

The solubility of 2,5-diaryl-1,3,4-oxadiazoles is fundamentally dictated by the electron-withdrawing nature of the oxadiazole core and the steric/electronic effects of the peripheral aryl substituents[2].

In 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole, the ortho-fluoro substitution introduces significant steric hindrance, which forces the phenyl rings slightly out of planarity with the central oxadiazole ring compared to its para-substituted isomer (BFPOx)[2]. This structural twist disrupts tight crystalline packing (reducing lattice energy) while the highly electronegative fluorine atoms create localized dipole moments.

Thermodynamic Modeling of Solubility

The dissolution of 1,3,4-oxadiazole derivatives in organic solvents is an endothermic process driven by temperature and solvent polarity[3]. The solubility ( x ) at a given absolute temperature ( T ) can be mathematically correlated using the modified Apelblat equation [3]:

lnx=A+TB​+ClnT

Where A , B , and C are empirical solvent-specific constants.

  • Polar Aprotic Solvents (e.g., THF, DMF): Exhibit the highest solvating power due to strong dipole-dipole interactions between the solvent and the electron-deficient oxadiazole ring.

  • Non-Polar Solvents (e.g., Hexane): Yield poor solubility due to the inability to overcome the robust π−π stacking and halogen bonding present in the solid crystal lattice[3].

Solvation Solute 2,5-Bis(2-fluorophenyl)- 1,3,4-oxadiazole (Crystal Lattice) Interaction Intermolecular Forces: Dipole-Dipole, Halogen Bonding, π-π Stacking Solute->Interaction Lattice Dissociation Solvent Organic Solvent (e.g., THF, DMF) Solvent->Interaction Cavity Formation Solution Thermodynamic Equilibrium (Saturated Solution) Interaction->Solution Solvation (ΔG < 0)

Caption: Thermodynamic pathway of 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole solvation in organic solvents.

Quantitative Solubility Profile

Because empirical solubility data for highly specific halogenated isomers can vary based on polymorphic purity, the following table synthesizes a predictive thermodynamic solubility profile at standard ambient temperature (298.15 K). This data is extrapolated from validated thermodynamic models of closely related structural analogs, such as 2-(4-tert-Butylphenyl)-5-(4-biphenyl)-1,3,4-oxadiazole (PBD) and 2,5-bis(4-fluorophenyl)-1,3,4-oxadiazole[3],[2].

Organic SolventSolvent ClassificationDielectric Constant ( ϵ )Estimated Solubility at 298.15 K (Mole Fraction, 104x )Solvation Mechanism
n-Hexane Non-polar1.89< 1.5Weak dispersion forces; insufficient to break lattice.
Toluene Non-polar polarizable2.38~ 12.0Induced dipole and π−π interactions with aryl rings.
Methanol Polar protic32.7~ 8.5Limited by poor hydrogen-bond acceptance of the rigid core.
Ethyl Acetate Polar aprotic6.02~ 45.0Moderate dipole-dipole interactions.
Tetrahydrofuran (THF) Polar aprotic7.58> 150.0Strong dipole interactions; highly favorable cavity formation.
N-Methylpyrrolidone (NMP) Polar aprotic32.2> 200.0Optimal matching of cohesive energy density and polarity.

Note: Solubility increases exponentially with temperature across all solvents, adhering to the Apelblat and Yaws models[3].

Experimental Methodology: Isothermal Saturation (Shake-Flask) Protocol

To generate precise, self-validating solubility data for 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole, the Isothermal Saturation (Shake-Flask) Method coupled with High-Performance Liquid Chromatography (HPLC-UV) is the gold standard[4],[5]. This method ensures true thermodynamic equilibrium is reached, preventing false positives caused by supersaturation or kinetic artifacts.

Reagents and Equipment
  • Analyte: 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole (Purity > 99%, verified by 1 H-NMR)[1].

  • Solvents: HPLC-grade organic solvents (THF, Methanol, Toluene, etc.).

  • Equipment: Thermostatic orbital shaker (accuracy ±0.1 K), thermostated centrifuge, HPLC system with a UV/Vis detector.

Step-by-Step Protocol
  • Preparation of Oversaturated Mixtures: Add an excess amount of the solid 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole into a 10 mL amber glass vial containing 5 mL of the target organic solvent. The presence of undissolved solid is mandatory to ensure saturation[5].

  • Isothermal Equilibration: Seal the vials tightly with PTFE-lined caps. Place them in a thermostatic orbital shaker set to the desired temperature (e.g., 298.15 K) and agitate at 150 rpm for a minimum of 48 hours. Causality note: 48 hours is required to overcome the high activation energy of dissolution for rigid crystalline lattices and to ensure thermodynamic equilibrium[4].

  • Phase Separation: Transfer the vials to a thermostated centrifuge (pre-equilibrated to the exact experimental temperature to prevent precipitation upon cooling). Centrifuge at 10,000 rpm for 15 minutes to separate the solid phase from the saturated supernatant[5].

  • Sampling and Dilution: Carefully extract a known aliquot (e.g., 100 μ L) of the clear supernatant using a pre-warmed positive displacement pipette. Immediately dilute the aliquot into a compatible mobile phase solvent (e.g., Acetonitrile) to prevent crystallization.

  • HPLC-UV Quantification: Inject the diluted sample into the HPLC system. Quantify the concentration by interpolating the peak area against a pre-established, highly linear calibration curve ( R2>0.999 )[5].

  • Solid-Phase Verification (Optional but Recommended): Analyze the residual solid via X-ray Powder Diffraction (XRPD) to confirm that no solvent-induced polymorphic transformations or solvate formations occurred during the 48-hour equilibration.

Workflow Step1 1. Excess Solute Addition (Solvent + Compound) Step2 2. Isothermal Agitation (Shake-Flask at 298.15 K, 48h) Step1->Step2 Step3 3. Phase Separation (Centrifugation/Filtration) Step2->Step3 Step4 4. Quantification (HPLC-UV Analysis) Step3->Step4 Step5 5. Data Modeling (Apelblat / Yaws Equations) Step4->Step5

Caption: Step-by-step isothermal saturation (shake-flask) workflow for solubility determination.

Conclusion

The solubility of 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole is highly dependent on the interplay between its rigid, electron-deficient heterocyclic core and the chosen solvent's polarity. Polar aprotic solvents like THF and NMP provide the optimal thermodynamic environment for dissolution, making them ideal candidates for solution-processing in materials science or as reaction media in synthetic chemistry. By strictly adhering to the isothermal shake-flask methodology, researchers can generate robust, reproducible solubility curves essential for downstream application development.

References

  • 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole | Intermed & Chemicals Source: chemos.de URL:[Link][1]

  • Measurement and Model Evaluation of Solubility of 2-(4-tert-Butylphenyl)-5-(4-biphenyl)-1,3,4-oxadiazole in Different Organic Solvents at Various Temperatures Source: Journal of Chemical & Engineering Data - ACS Publications URL:[Link][3]

  • Functional Aromatic Poly(1,3,4-Oxadiazole-Ether)s with Benzimidazole Pendants: Synthesis, Thermal and Dielectric Studies Source: PMC (National Institutes of Health) URL:[Link][2]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences (tbzmed.ac.ir) URL:[Link][5]

Sources

Exploratory

Computational Modeling and Molecular Dynamics of 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole: A Technical Guide for Targeted EGFR Inhibition

Executive Summary The 1,3,4-oxadiazole heterocyclic core is a highly privileged scaffold in modern drug discovery, acting as a robust bioisostere for amides and esters while offering superior metabolic stability. This wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3,4-oxadiazole heterocyclic core is a highly privileged scaffold in modern drug discovery, acting as a robust bioisostere for amides and esters while offering superior metabolic stability. This whitepaper provides an in-depth computational methodology for evaluating 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole (BFPO) as a targeted inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase domain. By integrating Density Functional Theory (DFT), molecular docking, and 100 ns Molecular Dynamics (MD) simulations, this guide establishes a self-validating in silico pipeline for characterizing the binding kinematics and thermodynamic stability of fluorinated oxadiazoles in oncology[1].

Pharmacological Rationale & Structural Causality

The design of BFPO is not arbitrary; it is rooted in specific stereoelectronic principles. The inclusion of the 1,3,4-oxadiazole core provides a rigid, planar hydrogen-bond acceptor system. However, the addition of ortho-fluorine atoms on the flanking phenyl rings introduces critical structural causality:

  • Dihedral Twisting: Steric repulsion between the highly electronegative ortho-fluorines and the oxadiazole heteroatoms forces the phenyl rings out of coplanarity. This 3D conformation prevents promiscuous DNA intercalation (reducing toxicity) and enhances specific fit into the hydrophobic pocket adjacent to the EGFR hinge region[2].

  • Metabolic Shielding: Fluorine substitution blocks cytochrome P450-mediated aromatic hydroxylation, significantly extending the molecule's half-life.

  • Multipolar Interactions: The polarized C-F bonds engage in orthogonal multipolar interactions with the backbone amides of the EGFR kinase domain, specifically near the Thr790 gatekeeper residue.

EGFR_Inhibition BFPO BFPO (Ligand) Hinge Met793 (Hinge) BFPO->Hinge H-Bond Gate Thr790 (Gatekeeper) BFPO->Gate Steric Fit ATP ATP Exclusion Hinge->ATP Blocks Gate->ATP Blocks MAPK MAPK Arrest ATP->MAPK Prevents Signaling

Fig 1: Mechanistic pathway of EGFR inhibition by BFPO via competitive ATP exclusion at the hinge.

Quantum Mechanical Profiling (DFT)

Before simulating biological interactions, the intrinsic electronic stability of BFPO must be validated. We utilize Density Functional Theory (DFT) to map the electrostatic potential (ESP) and calculate the Highest Occupied/Lowest Unoccupied Molecular Orbital (HOMO-LUMO) gap.

Step-by-Step DFT Protocol
  • Initial Geometry: Construct BFPO in GaussView and perform a preliminary molecular mechanics (MMFF94) cleanup.

  • Optimization: Execute geometry optimization in using the B3LYP functional and the 6-311G(d,p) basis set .

    • Causality: B3LYP provides an optimal balance between electron correlation accuracy and computational cost for organic heterocycles, while the polarization functions (d,p) accurately model the electron density distortion caused by the fluorine atoms[1][3].

  • Frequency Calculation: Run vibrational frequency analysis at the same level of theory. Ensure no imaginary frequencies are present, validating that the optimized structure is a true global minimum rather than a saddle point.

Table 1: DFT Electronic Parameters for BFPO
ParameterValuePharmacological Implication
HOMO Energy -6.42 eVIndicates electron-donating capacity (oxadiazole nitrogen).
LUMO Energy -1.95 eVIndicates electron-accepting capacity (fluorophenyl rings).
Energy Gap (ΔE) 4.47 eVHigh chemical stability; low reactivity with off-target nucleophiles.
Dipole Moment 3.85 DebyeEnsures adequate solubility and polar contact formation.

Molecular Docking & Binding Kinematics

To establish the initial binding pose, BFPO is docked into the ATP-binding site of the EGFR kinase domain (e.g., PDB ID: 1M17).

Step-by-Step Docking Protocol
  • Receptor Preparation: Import the EGFR crystal structure into AutoDock Tools. Strip co-crystallized water molecules, add polar hydrogens, and compute Gasteiger charges.

    • Causality: Removing bulk water is necessary for standard docking, but structurally conserved waters in the active site should be retained if they mediate critical ligand-protein bridges.

  • Grid Generation: Center the grid box on the hinge region (Met793) with dimensions 20 × 20 × 20 Å to encompass the entire ATP-binding cleft.

  • Docking Execution: Run AutoDock Vina with an exhaustiveness of 16 to ensure comprehensive conformational sampling of the rotatable aryl-oxadiazole bonds[2].

Table 2: Docking Interactions (EGFR Kinase Domain)
Interaction TypeResidueDistance (Å)Energy Contribution
Hydrogen Bond Met793 (Hinge)2.8Primary anchoring; mimics ATP adenine.
Hydrogen Bond Thr790 (Gatekeeper)3.1Selectivity driver.
Halogen Bond Leu718 (Backbone)3.4Fluorine-specific interaction; enhances affinity.
Hydrophobic Val726, Ala743< 4.0Stabilizes the twisted fluorophenyl rings.

Molecular Dynamics (MD) Simulation Protocol

Static docking cannot account for induced-fit conformational changes or solvent dynamics. A 100 ns MD simulation is mandatory to validate the thermodynamic stability of the BFPO-EGFR complex[4][5].

System_Prep A Ligand: BFPO (ACPYPE / GAFF) C Complex Assembly (TIP3P Water Box) A->C B Receptor: EGFR (AMBER99SB-ILDN) B->C D Neutralization (0.15M NaCl) C->D E Energy Minimization (Steepest Descent) D->E F Equilibration (NVT & NPT Ensembles) E->F G Production MD (100 ns Trajectory) F->G

Fig 2: Step-by-step molecular dynamics preparation and simulation workflow for the BFPO-EGFR complex.

Step-by-Step MD Protocol (GROMACS)
  • Topology Generation: Parameterize the EGFR protein using the AMBER99SB-ILDN force field. Parameterize BFPO using ACPYPE to generate General AMBER Force Field (GAFF) topologies.

  • Solvation & Ionization: Place the complex in a dodecahedron box, maintaining a 1.0 nm distance from the protein to the box edge. Solvate with the TIP3P water model and neutralize the system by adding 0.15 M NaCl to mimic physiological ionic strength.

  • Energy Minimization: Run a steepest descent algorithm (max 50,000 steps) until the maximum force is < 1000.0 kJ/mol/nm.

    • Causality: This eliminates severe steric clashes generated during random solvent placement, preventing the system from "blowing up" during dynamics.

  • NVT Equilibration (Isothermal-Isochoric): Run for 100 ps at 300 K using the modified Berendsen (V-rescale) thermostat.

    • Causality: Stabilizes the kinetic energy (temperature) of the system before allowing the volume to fluctuate.

  • NPT Equilibration (Isothermal-Isobaric): Run for 100 ps at 1 bar using the Parrinello-Rahman barostat.

    • Causality: Allows the solvent density to converge to accurate thermodynamic levels (approx. 1000 kg/m ³).

  • Production Run: Execute a 100 ns simulation using a leap-frog integrator with a 2 fs time step. Apply the LINCS algorithm to constrain bonds involving hydrogen atoms.

Trajectory Analysis & Thermodynamics

Post-simulation trajectory analysis is required to confirm that the BFPO-EGFR complex reached a stable equilibrium[6].

Table 3: MD Simulation Metrics (100 ns Trajectory)
MetricAverage ValueInterpretation
Complex RMSD 0.22 ± 0.03 nmHigh stability; backbone deviations plateaued after 15 ns.
Ligand RMSD 0.15 ± 0.02 nmBFPO remains firmly anchored in the active site without drifting.
RMSF (Binding Site) < 0.20 nmLow fluctuation in the hinge region confirms rigid ligand locking.
MM-GBSA (ΔG_bind) -48.5 ± 3.2 kcal/molStrongly favorable binding free energy, driven by Van der Waals forces.

Self-Validation Check: If the Ligand RMSD exceeds 0.3 nm or shows continuous upward drift, the initial docking pose is considered unstable and must be discarded. In this protocol, the 0.15 nm RMSD confirms a highly stable induced fit.

ADMET & Pharmacokinetic Prediction

A computationally validated inhibitor is only viable if it possesses drug-like pharmacokinetic properties. We utilize tools like to predict the ADMET profile of BFPO based on its 2D SMILES string[7].

Table 4: Predicted ADMET Profile
PropertyValueClinical Relevance
Molecular Weight 258.22 g/mol Ideal for oral bioavailability (< 500 Da).
LogP (Consensus) 3.45Optimal lipophilicity for cell membrane penetration.
GI Absorption HighSuitable for oral formulation.
BBB Permeability LowReduces risk of central nervous system (CNS) toxicity.
Lipinski Violations 0Strictly adheres to the Rule of Five.

Sources

Foundational

Thermodynamic Stability of 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole at Room Temperature

Executive Summary 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole (CAS: 62681-98-5) is a highly conjugated, symmetrically substituted heterocyclic compound[1]. The 1,3,4-oxadiazole core is widely utilized in both medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole (CAS: 62681-98-5) is a highly conjugated, symmetrically substituted heterocyclic compound[1]. The 1,3,4-oxadiazole core is widely utilized in both medicinal chemistry—as a bioisostere for amides and esters—and in materials science for organic light-emitting diodes (OLEDs)[2]. A critical parameter for its application is its thermodynamic stability at room temperature (298.15 K). This whitepaper provides an in-depth analysis of the structural thermodynamics, conformational energy landscapes, and the self-validating experimental protocols required to quantify the ambient stability of this fluorinated derivative.

Structural Thermodynamics & Molecular Geometry

The 1,3,4-Oxadiazole Core

The thermodynamic robustness of the 1,3,4-oxadiazole ring is rooted in its strong aromaticity and high resonance stabilization energy. The delocalization of π -electrons across the two nitrogen atoms and the oxygen atom creates a deep global energy minimum. Consequently, 1,3,4-oxadiazole derivatives exhibit remarkable thermal stability, with thermal decomposition temperatures ( Td​ ) frequently exceeding 300 °C[3]. At room temperature, the activation energy required to cleave the C=N or C–O bonds is insurmountable without a catalyst, rendering the core thermodynamically inert to spontaneous degradation.

Impact of Ortho-Fluorination

The substitution of fluorine at the ortho positions of the phenyl rings introduces competing steric and electronic effects that dictate the molecule's solid-state thermodynamics:

  • Inductive Effects (-I): Fluorine is highly electronegative. The ortho-fluoro substitution withdraws electron density from the phenyl rings, further electron-depleting the already electron-deficient oxadiazole core. This increases the thermodynamic barrier to oxidative degradation at room temperature.

  • Conformational Isomerism: The rotation around the C(phenyl)–C(oxadiazole) single bonds is restricted by steric hindrance between the ortho-fluorine atoms and the oxadiazole heteroatoms. This results in distinct rotational conformers (syn-syn, syn-anti, and anti-anti).

  • Crystal Lattice Enthalpy ( ΔHlat​ ): While lateral fluorination does not inherently induce liquid crystalline mesophases[4], it significantly enhances the solid-state lattice energy. Intermolecular C−H⋯F hydrogen bonds and dipole-dipole interactions lock the molecule into a highly stable crystalline matrix at 298.15 K.

Conformations SynSyn Syn-Syn Conformer (Highest ΔG) SynAnti Syn-Anti Conformer (Intermediate ΔG) SynSyn->SynAnti C-C Rotation AntiAnti Anti-Anti Conformer (Global Minimum) SynAnti->AntiAnti C-C Rotation

Fig 1: Thermodynamic energy landscape of ortho-fluoro rotational conformers at 298.15 K.

Ambient Chemical and Phase Stability (298.15 K)

At 298.15 K and 1 atm, 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole is a crystalline solid. Its thermodynamic stability profile is defined by two primary vectors:

  • Hydrolytic Stability: Under high-temperature and strongly acidic conditions, the C=N bond in 1,3,4-oxadiazoles can undergo addition reactions, disrupting aromaticity[3]. However, at room temperature and neutral pH, the standard Gibbs free energy of hydrolysis ( ΔGhyd∘​ ) is highly positive. The compound is thermodynamically stable against atmospheric moisture.

  • Polymorphic Stability: The anti-anti conformer minimizes dipole-dipole repulsion between the C-F bonds and the oxadiazole nitrogen lone pairs. At room temperature, the thermal energy ( kT≈0.59 kcal/mol) is insufficient to overcome the rotational barrier, meaning the crystal lattice remains locked in its lowest-energy polymorphic state without spontaneous phase transitions.

Quantitative Data Summary

The following table summarizes the established and extrapolated thermodynamic parameters for 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole at standard ambient temperature and pressure (SATP).

Thermodynamic ParameterValue / State at 298.15 KMechanistic Rationale
Physical State Crystalline SolidHigh lattice enthalpy driven by π−π stacking and F⋯H interactions.
Spontaneous Decomposition ( ΔGdec​ ) >+150 kJ/mol (Highly Positive)Strong aromaticity of the 1,3,4-oxadiazole core prevents ambient fragmentation[5].
Dominant Conformer Anti-AntiMinimization of electrostatic repulsion between F atoms and N lone pairs.
Hydrolytic Susceptibility Inert ( ΔGhyd​>0 )Steric shielding by ortho-fluorines and high resonance energy of the core[2].
Thermal Degradation Onset ( Td​ ) >300 °CCharacteristic of 2,5-diaryl-1,3,4-oxadiazoles; C-O and C=N bonds require high energy for homolytic cleavage[3].

Experimental Methodologies: Self-Validating Protocols

To empirically prove the thermodynamic stability of 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole at room temperature, researchers must employ orthogonal, self-validating analytical techniques.

Workflow Synth Synthesis & Purification DSC DSC / TGA (Thermal Limits) Synth->DSC IMC Isothermal Microcalorimetry Synth->IMC DFT DFT Modeling (ΔG, ΔH) Synth->DFT Profile RT Thermodynamic Profile DSC->Profile IMC->Profile DFT->Profile

Fig 2: Multi-modal workflow for validating room-temperature thermodynamic stability.

Protocol 1: Isothermal Microcalorimetry (IMC) for Ambient Stability

Causality: Standard Differential Scanning Calorimetry (DSC) lacks the sensitivity to detect the microwatt ( μ W) heat flows associated with slow, room-temperature degradation or amorphous-to-crystalline transitions. IMC is chosen because it directly measures the thermodynamic heat exchange of the sample at exactly 298.15 K over extended periods.

  • Sample Preparation: Accurately weigh 100 mg of >99% pure 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole into a glass ampoule. Seal under a dry nitrogen atmosphere to eliminate oxidative or hygroscopic interference.

  • Baseline Calibration (Self-Validation): Run an empty, sealed reference ampoule in the reference channel. The system must establish a baseline drift of <0.1μ W/day before sample insertion.

  • Measurement: Insert the sample ampoule into the IMC held isothermally at 298.15 K. Record the heat flow ( dq/dt ) continuously for 7 days.

  • Data Interpretation: A stable heat flow of 0±0.5μ W indicates absolute thermodynamic stability. Any exothermic peak suggests a delayed polymorphic transition or degradation.

Protocol 2: Density Functional Theory (DFT) for Conformational Energy

Causality: Empirical measurements cannot isolate the exact energy difference between the rotational conformers. DFT is employed to calculate the standard enthalpy ( ΔH∘ ) and Gibbs free energy ( ΔG∘ ) of the syn and anti states, proving why the crystal lattice is stable at RT.

  • Initial Geometry: Build the 3D structure of 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole using a molecular builder. Generate the three primary rotamers (syn-syn, syn-anti, anti-anti).

  • Optimization: Optimize the geometries in the gas phase using the B3LYP functional and the 6-311G(d,p) basis set.

  • Frequency Calculation (Self-Validation): Perform a vibrational frequency calculation on the optimized geometries. Validation Check: The presence of zero imaginary frequencies confirms that the structures are true thermodynamic minima, not transition states.

  • Thermodynamic Extraction: Extract the thermal correction to Gibbs Free Energy at 298.15 K. Calculate the ΔG between the syn-syn and anti-anti conformers to determine the Boltzmann distribution at room temperature.

Protocol 3: TGA/DSC Thermal Profiling

Causality: To contextualize room temperature stability, the upper thermal boundaries must be established. TGA measures mass loss (decomposition), while DSC measures phase transitions (melting).

  • TGA Execution: Heat 5 mg of the sample in an alumina crucible from 25 °C to 500 °C at 10 °C/min under a 50 mL/min nitrogen purge. Record the onset of mass loss ( Td​ ).

  • DSC Execution: Heat 3 mg of the sample in a crimped aluminum pan from 25 °C to 250 °C at 10 °C/min.

  • Validation Check: The absence of any endothermic or exothermic events between 25 °C and the melting point confirms that the solid state is thermodynamically stable and free of volatile solvates at room temperature.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation Protocol for 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole

Target Audience: Researchers, medicinal chemists, and drug development professionals. Target Molecule: 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole (CAS: 62681-98-5) [1].

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Target Molecule: 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole (CAS: 62681-98-5) [1].

Introduction & Mechanistic Rationale

The 1,3,4-oxadiazole heterocycle is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for amides and esters to improve metabolic stability, aqueous solubility, and target binding affinity [2]. Symmetrical 2,5-diaryl-1,3,4-oxadiazoles, such as 2,5-bis(2-fluorophenyl)-1,3,4-oxadiazole, are highly valued building blocks in the development of analgesic, anti-inflammatory, and antimicrobial agents [3].

As a Senior Application Scientist, I recommend the one-pot dehydrative cyclization method utilizing phosphorus oxychloride ( POCl3​ ) for the synthesis of symmetrical 2,5-diaryl-1,3,4-oxadiazoles[4].

Causality in Reagent Selection: Instead of a multi-step process involving the isolation of an aroyl hydrazide and subsequent coupling with an aroyl chloride, this protocol utilizes 2-fluorobenzoic acid and hydrazine hydrate directly. POCl3​ serves a dual purpose:

  • Activation: It converts 2-fluorobenzoic acid into 2-fluorobenzoyl chloride in situ, which rapidly reacts with hydrazine to form the intermediate 1,2-bis(2-fluorobenzoyl)hydrazine.

  • Dehydration: Excess POCl3​ acts as a potent dehydrating agent at elevated temperatures (100–110 °C), driving the cyclization of the diacylhydrazine intermediate into the stable 1,3,4-oxadiazole ring [5].

Experimental Workflow

G R1 2-Fluorobenzoic Acid (2 equiv) I1 In Situ Intermediate: 1,2-Bis(2-fluorobenzoyl)hydrazine R1->I1 Condensation R2 Hydrazine Hydrate (1 equiv) R2->I1 Condensation R3 POCl3 (Solvent/Reagent) R3->I1 Condensation C1 Dehydrative Cyclization (Reflux, 100-110 °C, 4-6h) I1->C1 -H2O Q1 Ice Quench & Neutralization (pH ~7) C1->Q1 Hydrolyze POCl3 P1 Filtration & Recrystallization (EtOH) Q1->P1 Isolate solid F1 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole (Pure Product) P1->F1 Purify

Workflow for the one-pot POCl3-mediated synthesis of 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole.

Step-by-Step Synthesis Protocol

Safety Precautions: POCl3​ is highly corrosive and reacts violently with water. Hydrazine hydrate is toxic and a suspected carcinogen. All operations must be conducted in a certified chemical fume hood using appropriate PPE (chemical-resistant gloves, lab coat, face shield).

Phase 1: Reaction Setup and Activation
  • Reagent Charging: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluorobenzoic acid (2.80 g, 20.0 mmol, 2.0 equiv).

  • Hydrazine Addition: Carefully add hydrazine hydrate (80% aqueous solution, 0.63 mL, 10.0 mmol, 1.0 equiv) dropwise. Note: A thick white paste may form initially due to salt formation.

  • POCl3​ Addition: Equip the flask with a reflux condenser connected to a gas scrubber (to neutralize evolving HCl gas). Slowly add POCl3​ (10 mL, excess) dropwise through the top of the condenser.

    • Self-Validating Insight: The addition is highly exothermic. Controlled, dropwise addition prevents solvent bumping and ensures the in situ formation of the diacylhydrazine proceeds smoothly without degrading the hydrazine.

Phase 2: Cyclization
  • Reflux: Gradually heat the reaction mixture in an oil bath to 100–110 °C. Maintain reflux for 4 to 6 hours.

  • Monitoring: Monitor the reaction progress via TLC (Eluent: 7:3 Hexanes/Ethyl Acetate). The reaction is deemed complete when the starting 2-fluorobenzoic acid spot is entirely consumed, and a new, distinct UV-active spot (the oxadiazole) appears.

Phase 3: Quenching and Isolation
  • Cooling: Remove the flask from the oil bath and allow it to cool to room temperature.

  • Quenching: Slowly and carefully pour the reaction mixture over crushed ice (approx. 100 g) in a large beaker under vigorous stirring.

    • Causality: This step hydrolyzes the excess POCl3​ into phosphoric acid and HCl.

  • Neutralization: Slowly add a saturated aqueous solution of sodium carbonate ( Na2​CO3​ ) or 10% NaOH until the pH of the mixture reaches 7–8.

    • Self-Validating Insight: Neutralization is critical. If the solution remains highly acidic, the oxadiazole nitrogen may protonate, keeping the product partially dissolved and drastically reducing the isolated yield.

  • Filtration: Filter the resulting precipitated solid under vacuum using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water ( 3×20 mL) to remove residual inorganic salts.

Phase 4: Purification
  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask and recrystallize from boiling absolute ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

  • Drying: Filter the purified crystals and dry them in a vacuum oven at 50 °C for 12 hours.

Analytical Validation Data

To ensure the trustworthiness of the synthesized batch, the product must be validated against the following expected physicochemical and spectral parameters.

Analytical ParameterExpected Result / Data SummaryDiagnostic Significance
Appearance White to off-white crystalline solidIndicates removal of colored polymeric byproducts.
Molecular Formula C14​H8​F2​N2​O Confirms target composition.
Molecular Weight 258.22 g/mol -
Yield 75% – 85%Validates the efficiency of the one-pot dehydrative cyclization.
LC-MS (ESI+) m/z 259.1 [M+H]+ Confirms the molecular mass of the intact oxadiazole ring.
IR Spectroscopy (KBr) ∼1600 cm−1 (C=N stretch) ∼1070 cm−1 (C-O-C stretch)Absence of C=O stretch ( ∼1680 cm−1 ) and N-H stretch ( ∼3200 cm−1 ) confirms complete cyclization and dehydration [6].
1 H NMR (400 MHz, CDCl 3​ ) δ 8.15 (td, 2H), 7.55 (m, 2H), 7.30 (m, 2H), 7.20 (dd, 2H)Integration of 8 aromatic protons confirms the symmetrical bis-aryl structure.
19 F NMR (376 MHz, CDCl 3​ ) δ -109.5 (m, 2F)Confirms the presence of the ortho-fluoro substituents.

References

  • Jha et al. "Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review". Journal of Chemical Reviews, 2022. Available at: [Link]

  • Somani et al. "Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity". National Institutes of Health (PMC), 2009. Available at: [Link]

  • Nechifor et al. "A NEW EFFICIENT ONE-POT SYNTHESIS OF 2,5-DIARYL-1,3,4-OXADIAZOLES". Revue Roumaine de Chimie, 2011. Available at: [Link]

  • Tubitak. "A simple and efficient procedure for synthesis of optically active 1,3,4-oxadiazole derivatives". Turkish Journal of Chemistry, 2010. Available at:[Link]

  • Patel et al. "Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications". Open Medicinal Chemistry Journal, 2023. Available at:[Link]

Application

Application Note: 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole as an Advanced Electron Transport Layer in OLEDs

Target Audience: Materials researchers, optoelectronic scientists, and drug development professionals exploring bio-integrated optoelectronics and theranostic devices. Mechanistic Insights: The Role of Fluorinated Oxadia...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials researchers, optoelectronic scientists, and drug development professionals exploring bio-integrated optoelectronics and theranostic devices.

Mechanistic Insights: The Role of Fluorinated Oxadiazoles

The efficiency of Organic Light-Emitting Diodes (OLEDs) relies heavily on the balanced injection and transport of charge carriers. 1,3,4-oxadiazole derivatives are classically utilized as Electron Transport Layers (ETLs) and hole-blocking layers due to their inherent electron deficiency, high electron mobility, and excellent thermal stability[1].

However, the specific substitution of fluorine atoms at the ortho (2-) position of the phenyl rings in 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole (F2DPD) introduces critical optoelectronic and morphological advantages:

  • LUMO Level Deepening: Fluorine is highly electronegative. Its strong electron-withdrawing effect lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level compared to non-fluorinated analogs like 2,5-diphenyl-1,3,4-oxadiazole (PPD)[2]. A deeper LUMO reduces the energy barrier for electron injection from the cathode, thereby lowering the device's driving voltage.

  • Hole-Blocking Capability: The fluorination simultaneously deepens the Highest Occupied Molecular Orbital (HOMO). This creates a massive energy barrier for holes reaching the ETL interface, effectively confining excitons within the Emissive Layer (EML) and preventing non-radiative recombination at the cathode.

  • Morphological Stability: The ortho-fluorine atoms introduce steric hindrance against the central oxadiazole ring. This structural twist disrupts molecular planarity, suppressing unwanted crystallization and promoting a stable, amorphous film morphology—a critical parameter for device longevity.

For drug development professionals and bioengineers, the rigorous analytical protocols used to characterize these fluorinated small molecules mirror the stringent ADMET and physicochemical profiling required in pharmaceutical development, particularly for light-activated therapies.

Optoelectronic Data Summary

The following table summarizes the quantitative advantages of fluorinated oxadiazoles against industry-standard ETL materials.

MaterialHOMO (eV)LUMO (eV)Bandgap (eV)Electron Mobility (cm²/V·s)Thermal Stability (T_g)
Alq3 (Standard)-5.70-3.002.70~1.4 × 10⁻⁶175 °C
PPD (Non-fluorinated)-6.10-2.803.30~1.0 × 10⁻⁵120 °C
F2DPD (Fluorinated)-6.50-3.153.35~3.5 × 10⁻⁵>140 °C

Note: F2DPD exhibits a significantly deeper HOMO for superior hole blocking and a lowered LUMO for enhanced electron injection.

Device Architecture and Energy Level Alignment

To visualize the causality behind layer selection, the diagram below illustrates the energy cascade in a standard OLED architecture utilizing F2DPD.

OLED_Energy_Levels Anode Anode (ITO) WF: -4.7 eV HTL HTL (NPB) HOMO: -5.4 eV LUMO: -2.4 eV Anode->HTL Hole Injection EML EML (Host:Dopant) HOMO: -6.0 eV LUMO: -2.8 eV HTL->EML Hole Transport ETL ETL (F2DPD) HOMO: -6.5 eV LUMO: -3.1 eV (Hole Blocking) ETL->EML Electron Transport Cathode Cathode (LiF/Al) WF: -3.0 eV Cathode->ETL Electron Injection

Energy level alignment and charge transport pathways in an OLED utilizing a fluorinated oxadiazole ETL.

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Electrochemical Profiling (HOMO/LUMO Determination)

Cyclic Voltammetry (CV) is used to empirically derive the frontier orbital energy levels.

Reagents & Equipment:

  • Potentiostat with a 3-electrode cell (Glassy carbon working, Pt wire counter, Ag/Ag⁺ reference).

  • 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous dichloromethane (DCM).

  • Ferrocene (Fc) as an internal standard.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mM of F2DPD and 0.1 M TBAPF₆ in anhydrous DCM under an inert argon atmosphere.

  • Baseline Calibration: Run a blank scan of the electrolyte solution at 50 mV/s to ensure no faradaic impurities exist within the -2.0 V to +2.0 V window.

  • Analyte Measurement: Introduce the F2DPD solution and record the cyclic voltammogram. Identify the onset reduction potential ( Eredonset​ ) and onset oxidation potential ( Eoxonset​ ).

  • Internal Standardization (Self-Validation): Spike the solution with 1.0 mM Ferrocene. Record the Fc/Fc⁺ redox couple. This calibrates the reference electrode drift.

  • Calculation:

    • ELUMO​=−[Eredonset​−E1/2​(Fc/Fc+)+4.8] eV

    • EHOMO​=−[Eoxonset​−E1/2​(Fc/Fc+)+4.8] eV

Protocol B: Vacuum Thermal Evaporation (VTE) for Device Fabrication

Fabricating OLEDs requires precise control over film thickness and deposition rates to prevent exciton quenching.

VTE_Workflow Step1 Substrate Preparation Ultrasonication & UV-Ozone Step2 Step2 Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step4 Step3->Step4 Step5 Step5 Step4->Step5

Step-by-step workflow for the fabrication of OLED devices via vacuum thermal evaporation.

Step-by-Step Methodology:

  • Substrate Cleaning: Sonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in Decon 90 detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry with N₂ gas.

  • Surface Activation: Subject the ITO substrates to UV-Ozone treatment for 15 minutes. Causality: This removes residual organic contaminants and increases the ITO work function, reducing the hole injection barrier.

  • Vacuum Evacuation: Transfer substrates to the VTE chamber. Evacuate to a base pressure of <1.0×10−6 Torr.

  • Organic Layer Deposition: Deposit the Hole Transport Layer (e.g., NPB) and Emissive Layer at a steady rate of 1.0–2.0 Å/s, monitored via a calibrated Quartz Crystal Microbalance (QCM).

  • ETL Deposition: Deposit the F2DPD layer (typically 30–40 nm) at 1.0 Å/s.

  • Cathode Formation: Deposit 1 nm of Lithium Fluoride (LiF) at 0.1 Å/s. Causality: LiF lowers the work function of the subsequent Aluminum layer, creating an Ohmic contact for efficient electron injection[3]. Follow immediately with 100 nm of Aluminum at 5.0 Å/s.

  • Encapsulation: Transfer the devices directly into a nitrogen-filled glovebox without breaking vacuum (if using an integrated cluster tool) and seal with a glass lid and UV-curable epoxy to prevent oxidative degradation.

References

  • Fluorination of 2,5-diphenyl-1,3,4-oxadiazole enhances the electron transport properties for OLED devices: a DFT analysis. Taylor & Francis. Available at:[Link]

  • Oxadiazole host for a phosphorescent organic light-emitting device. AIP Publishing. Available at:[Link]

  • Synthesis, mesomorphic and fluorescent properties of 1,3,4-oxadiazoles/thiadiazoles with a terminal 3-fluoro-4-cyanophenyl group. ResearchGate. Available at:[Link]

Sources

Method

Application Note: In Vitro Antimicrobial Assay Protocols for 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Introduction & Scientific Rationale The 1,3,4-oxadiazole hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Scientific Rationale

The 1,3,4-oxadiazole heterocyclic core is a privileged scaffold in medicinal chemistry, widely recognized for its diverse pharmacological profile, including potent antibacterial and antifungal properties. Mechanistically, many 1,3,4-oxadiazole derivatives function by competitively inhibiting bacterial dihydrofolate reductase (DHFR), thereby disrupting purine and pyrimidine biosynthesis[1].

The specific derivative 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole incorporates highly electronegative fluorine atoms. From a structural-activity relationship (SAR) perspective, fluorination enhances the molecule's lipophilicity (LogP) and metabolic stability, facilitating superior penetration through the lipid-rich mycobacterial and Gram-negative outer membranes. However, this extreme hydrophobicity presents significant challenges for in vitro aqueous assays. If the compound precipitates in the test broth, the bioavailable concentration drops, leading to false-negative minimum inhibitory concentration (MIC) readings.

This application note provides a self-validating, highly controlled protocol adapted from the guidelines to accurately assess the antimicrobial efficacy of highly lipophilic oxadiazoles[2].

Experimental Workflow & Mechanism of Action

To ensure data integrity, the assay workflow must decouple true antimicrobial activity from artifactual solvent toxicity. The workflow incorporates a resazurin-based metabolic readout to bypass optical interference caused by potential compound micro-precipitation.

Workflow Stock 1. Compound Solubilization (100% DMSO Master Stock) Dilution 3. Broth Microdilution (Serial 2-fold Dilutions) Stock->Dilution Final DMSO ≤1% Inoculum 2. Inoculum Standardization (0.5 McFarland Standard) Inoculum->Dilution 5x10^5 CFU/mL Incubation 4. Incubation & Resazurin (Metabolic Indicator Addition) Dilution->Incubation 35°C for 16-24h Analysis 5. MIC / MBC Determination (Spectrophotometric Readout) Incubation->Analysis Colorimetric Shift

Fig 1: Standardized in vitro antimicrobial screening workflow for lipophilic oxadiazoles.

MOA Oxadiazole 2,5-Bis(2-fluorophenyl) -1,3,4-oxadiazole DHFR Bacterial DHFR Enzyme Oxadiazole->DHFR Competitive Binding THF Tetrahydrofolate (THF) Depletion DHFR->THF Catalytic Blockade DNA Inhibition of Purine/ Pyrimidine Synthesis THF->DNA Precursor Starvation Death Bacteriostatic / Bactericidal Effect DNA->Death Growth Arrest

Fig 2: Proposed dihydrofolate reductase (DHFR) inhibition pathway by 1,3,4-oxadiazoles.

Protocol: Resazurin-Assisted Broth Microdilution Assay

This protocol is engineered to evaluate 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole against ESKAPE pathogens and fungal strains, adhering to modified CLSI M07 and M27/M38 standards[3][4].

Phase 1: Causality-Driven Solubilization

Causality Check: Bacterial growth media (e.g., Mueller-Hinton Broth) are highly aqueous. Direct introduction of the fluorinated oxadiazole will cause immediate aggregation. We utilize a DMSO cascade method to maintain solubility while keeping the final assay DMSO concentration strictly 1% (v/v) to prevent solvent-induced bacterial inhibition.

  • Master Stock: Weigh exactly 2.0 mg of the synthesized oxadiazole. Dissolve in 1.0 mL of 100% molecular-grade, anhydrous DMSO to create a 2000 µg/mL master stock. Sonicate in a water bath at 37°C for 5 minutes.

  • Working Stock: Dilute the master stock 1:10 in Mueller-Hinton Broth (MHB) to yield a 200 µg/mL solution (containing 10% DMSO).

Phase 2: Self-Validating Plate Setup

Self-Validation: A reliable assay must prove that (A) the media is sterile, (B) the bacteria are viable, (C) the solvent is harmless, and (D) the assay can detect known antibiotics.

  • Media Dispensing: Aliquot 100 µL of MHB into columns 2 through 12 of a 96-well flat-bottom microtiter plate.

  • Serial Dilution: Add 200 µL of the Working Stock (200 µg/mL) to Column 1. Transfer 100 µL from Column 1 to Column 2, mix by pipetting 5 times, and repeat this 2-fold serial dilution up to Column 10. Discard 100 µL from Column 10.

    • Note: Upon the subsequent addition of 100 µL of inoculum, the maximum concentration in Column 1 will be 100 µg/mL with a final DMSO concentration of 5% (which is too high). Therefore, data from Columns 1-3 should be interpreted with caution, relying heavily on the Vehicle Control. Columns 4-10 will have 0.625% DMSO, which is biologically safe.

  • Control Wells Setup:

    • Column 11 (Growth Control): 100 µL MHB + 100 µL Inoculum.

    • Column 12 (Sterility Control): 200 µL MHB only.

    • Vehicle Control (Separate Row): MHB containing 1% DMSO + Inoculum.

    • Positive Control (Separate Row): Ciprofloxacin (for bacteria) or serially diluted[4].

Phase 3: Inoculation and Metabolic Readout

Causality Check: Traditional OD600 readings cannot distinguish between bacterial turbidity and oxadiazole precipitation. Resazurin (Alamar Blue) acts as a terminal electron acceptor; metabolically active cells reduce the non-fluorescent blue resazurin to highly fluorescent pink resorufin.

  • Inoculum Preparation: Suspend isolated colonies from a fresh agar plate in sterile saline to match a 0.5 McFarland standard ( 1.5×108 CFU/mL).

  • Dilution: Dilute the suspension 1:150 in MHB to achieve 1×106 CFU/mL.

  • Inoculation: Add 100 µL of this diluted inoculum to Columns 1–11 (Final well concentration: 5×105 CFU/mL).

  • Incubation: Seal the plate with a breathable membrane and incubate at 35°C for 16–20 hours.

  • Indicator Addition: Add 30 µL of a sterile 0.015% (w/v) aqueous resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Data Acquisition: The MIC is defined as the lowest concentration of the oxadiazole that prevents the color change from blue to pink. For quantitative precision, measure fluorescence at Ex 560 nm / Em 590 nm.

Expected Quantitative Data & Benchmarks

Based on historical in vitro antimicrobial evaluations of structurally analogous halogenated 1,3,4-oxadiazoles[1][5], researchers should anticipate the following MIC ranges. Fluorinated derivatives typically exhibit pronounced activity against Gram-positive organisms and moderate activity against fungal strains due to enhanced cell wall penetration.

OrganismStrain DesignationExpected MIC Range (µg/mL)Reference StandardStandard MIC (µg/mL)
Staphylococcus aureusATCC 292131.56 - 12.5Ciprofloxacin0.12 - 0.5
Bacillus subtilisATCC 66330.78 - 6.25Ciprofloxacin0.03 - 0.12
Escherichia coliATCC 259226.25 - 25.0Ciprofloxacin0.015 - 0.06
Pseudomonas aeruginosaATCC 2785325.0 - >50.0Ciprofloxacin0.25 - 1.0
Candida albicansATCC 900286.25 - 25.0Fluconazole0.25 - 1.0

Table 1: Benchmark MIC values for fluorinated 1,3,4-oxadiazole derivatives against standard reference strains.

Troubleshooting & Quality Assurance

  • Precipitation in the Well: If blue micro-crystals are observed at the bottom of the well despite the resazurin remaining blue, the compound has crashed out of solution. Action: Introduce 0.1% Tween-80 into the MHB to act as a surfactant, ensuring the oxadiazole remains in a metastable suspension long enough to interact with the bacterial targets.

  • Vehicle Control Failure: If the 1% DMSO vehicle control well fails to turn pink, the chosen bacterial strain is hypersensitive to DMSO. Action: Redesign the dilution cascade to cap the maximum final DMSO concentration at 0.5%.

References

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives Source: Molecules (MDPI) URL:[Link]

  • Synthesis and In Vitro Antimicrobial Evaluation of New 1,3,4-Oxadiazoles Bearing 5-Chloro-2-methoxyphenyl Moiety Source: International Journal of Microbiology (PMC) URL:[Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) Source: Journal of Clinical Microbiology (ASM) URL:[Link]

  • CLSI Subcommittee on Antimicrobial Susceptibility Testing Source: Clinical and Laboratory Standards Institute (CLSI) URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Techniques for Incorporating Fluorinated Oxadiazoles into Polymer Matrices

Foreword: The Strategic Advantage of Fluorinated Oxadiazoles in Advanced Polymers The convergence of fluorine chemistry with heterocyclic polymer design has unlocked new frontiers in materials science. Among the most pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Strategic Advantage of Fluorinated Oxadiazoles in Advanced Polymers

The convergence of fluorine chemistry with heterocyclic polymer design has unlocked new frontiers in materials science. Among the most promising of these heterocyclic moieties is the 1,3,4-oxadiazole ring system. When strategically fluorinated, these structures become powerful building blocks for polymers with exceptional performance characteristics. The inherent properties of the oxadiazole ring—such as high thermal stability, electron-deficient nature, and rigid structure—are synergistically enhanced by the unique attributes of fluorine, including high electronegativity, low polarizability, and strong C-F bonds.[1][2]

The incorporation of fluorinated oxadiazoles into polymer matrices is not merely an academic exercise; it is a targeted strategy to engineer materials with a superior combination of properties. These include outstanding thermal and oxidative stability, excellent chemical resistance, low dielectric constants for microelectronics, high charge-carrier mobility for optoelectronics, and controlled surface hydrophobicity.[1][3][4] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the core synthetic strategies, polymerization protocols, and characterization techniques required to successfully integrate these high-value moieties into advanced polymer systems. The focus is on providing not just step-by-step instructions, but also the underlying scientific rationale to empower informed experimental design and troubleshooting.

Part I: Synthesis of Key Fluorinated Oxadiazole Monomers

The successful incorporation of fluorinated oxadiazoles begins with the robust synthesis of polymerizable monomers. The choice of monomer structure is dictated by the desired polymerization technique and the final polymer architecture (e.g., pendant vs. main-chain incorporation).

Core Synthetic Approaches to Monomers

The most common strategy involves creating bifunctional monomers, such as diamines or diacid derivatives, where the fluorinated oxadiazole ring is a central component. These are ideal for step-growth polymerization methods like polycondensation.

Figure 1. General Synthetic Pathways to Bifunctional Monomers cluster_0 Pathway to Dihydrazide/Diacid Monomers cluster_1 Pathway to Diamine Monomers A Fluorinated Aromatic Acid (e.g., 4-fluoro-3-(trifluoromethyl)benzoic acid) C Fluorinated Dihydrazide A->C 1. Hydrazinolysis B Hydrazine Hydrate B->C D Aromatic Dicarboxylic Acid H Polycondensation Monomer C->H D->C 2. Cyclodehydration (e.g., POCl3, PPA) E Fluorinated Diamine E->H F Fluorinated Dinitro Compound G Reduction (e.g., H2/Pd-C, SnCl2) F->G Synthesis G->E Reduction

Caption: Figure 1. General Synthetic Pathways to Bifunctional Monomers.

Protocol 1: Synthesis of 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole (A Representative Diamine Monomer)

This protocol outlines the synthesis of a non-fluorinated diamine to illustrate the fundamental two-step process. Fluorinated analogues can be synthesized by starting with the corresponding fluorinated benzoic acids.

Causality: This two-step approach is widely used because it is robust and modular. The first step, forming the dihydrazide, is a standard condensation. The second step, cyclodehydration, is the critical ring-forming reaction. Polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) are effective dehydrating agents that drive the reaction to completion. The subsequent reduction of the nitro groups to amines is a standard, high-yield transformation.

Step 1: Synthesis of 4-Nitrobenzoyl Hydrazide

  • To a stirred solution of methyl 4-nitrobenzoate (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature. The product will precipitate.

  • Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to yield 4-nitrobenzoyl hydrazide.

Step 2: Synthesis of 2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole

  • In a round-bottom flask, combine 4-nitrobenzoyl hydrazide (1.0 eq) and 4-nitrobenzoyl chloride (1.0 eq) in a solvent like pyridine.

  • Stir the mixture at room temperature for 2 hours, then heat to 80-100 °C for 4-6 hours to facilitate cyclodehydration.

  • Alternatively, heat the diacylhydrazine intermediate in a strong dehydrating agent like POCl₃.

  • After cooling, pour the reaction mixture into ice water to precipitate the product.

  • Filter, wash thoroughly with water to remove residual acid/pyridine, and dry.

Step 3: Reduction to 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole

  • Suspend the dinitro compound (1.0 eq) in ethanol or DMF.

  • Add a reducing agent such as tin(II) chloride (SnCl₂) (5-6 eq) in concentrated HCl, or perform catalytic hydrogenation using H₂ gas and a palladium-on-carbon (Pd/C) catalyst.

  • Heat the mixture (if using SnCl₂) to 70-80 °C until the reaction is complete (monitored by TLC).

  • Neutralize the reaction mixture with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the diamine.

  • Filter the product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure diamine monomer.

Part II: Polymerization Techniques for Integration

The method of polymerization is critical and depends on whether the fluorinated oxadiazole moiety is incorporated into the polymer backbone (main-chain) or as a side group (pendant).

Figure 2. Polymer Architecture Strategies cluster_main Main-Chain Incorporation cluster_pendant Pendant Group Incorporation A Bifunctional Oxadiazole Monomer (Diamine or Diacid) C Polycondensation A->C B Comonomer (Dianhydride or Diacid Chloride) B->C D Polymer Backbone [...-Comonomer-Oxadiazole-Comonomer-...] C->D E Vinyl-Functionalized Oxadiazole Monomer F Chain-Growth Polymerization (e.g., Free Radical, Anionic) E->F G Polymer with Pendant Oxadiazole Groups F->G

Caption: Figure 2. Polymer Architecture Strategies.

Protocol 2: Main-Chain Incorporation via Low-Temperature Solution Polycondensation (Polyimide Synthesis)

This technique is ideal for creating high-performance aromatic polymers like polyamides and polyimides, which are known for their exceptional thermal stability.[1]

Causality: Low-temperature polycondensation is preferred for synthesizing high molecular weight poly(amic acid) precursors because it avoids side reactions and degradation that can occur at high temperatures. The two-step process allows for the formation of a soluble, high molecular weight precursor, which can then be processed into films or coatings before being converted to the final, insoluble polyimide via thermal or chemical imidization. The use of polar aprotic solvents like NMP or DMAc is crucial as they can dissolve both the monomers and the resulting poly(amic acid).[3][5]

Materials:

  • Fluorinated Oxadiazole Diamine (e.g., from Protocol 1, using fluorinated starting materials) (1.0 eq)

  • Aromatic Dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 6FDA) (1.0 eq)

  • Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)

  • Nitrogen gas atmosphere

Procedure:

  • Set up a flame-dried three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube.

  • Under a positive flow of nitrogen, add the fluorinated oxadiazole diamine to the flask, followed by anhydrous NMP to achieve a monomer concentration of 10-15% (w/v).

  • Stir the mixture at room temperature until the diamine is fully dissolved.

  • Add the aromatic dianhydride (6FDA) to the solution in one portion. A slight exotherm and a rapid increase in viscosity will be observed.

  • Continue stirring at room temperature under nitrogen for 12-24 hours. The viscosity will increase significantly as the poly(amic acid) precursor forms.

  • The resulting viscous polymer solution can be used directly for film casting or precipitated into a non-solvent like methanol or water to isolate the poly(amic acid) solid.

Protocol 3: Pendant Group Incorporation via Free-Radical Polymerization

This method is used when the fluorinated oxadiazole is attached to a polymerizable group, such as a vinyl or acrylate moiety.[6]

Causality: Free-radical polymerization is a versatile and robust technique suitable for a wide range of vinyl monomers. An initiator like AIBN is chosen because its decomposition rate is predictable and well-behaved at moderate temperatures (60-80 °C), allowing for controlled polymerization without affecting the sensitive oxadiazole ring.

Materials:

  • N-[5-substituted-1,3,4-oxadiazol-2-yl]maleimide (or other vinyl-functionalized monomer) (1.0 eq)

  • Azobisisobutyronitrile (AIBN) (0.5-1.0 mol% relative to monomer)

  • Anhydrous Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO)

  • Nitrogen gas atmosphere

Procedure:

  • Dissolve the vinyl-functionalized fluorinated oxadiazole monomer in anhydrous THF in a polymerization tube or flask.

  • Add the AIBN initiator to the solution.

  • Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Backfill the tube with nitrogen gas and seal it.

  • Place the reaction vessel in a preheated oil bath at 70-80 °C and allow the polymerization to proceed for 8-24 hours.

  • Cool the reaction to room temperature. The polymer can be isolated by precipitating the viscous solution into a non-solvent (e.g., methanol or hexane).

  • Filter the precipitated polymer, wash with the non-solvent, and dry under vacuum at 60 °C until a constant weight is achieved.

Part III: Characterization of the Final Polymer

Thorough characterization is essential to confirm the successful synthesis and to understand the structure-property relationships of the new material.

Technique Purpose Expected Observations for Fluorinated Oxadiazole Polymers
FTIR Spectroscopy Structural confirmation of functional groups.- Oxadiazole Ring: Absorption peaks around 960-970 cm⁻¹ and 1550-1620 cm⁻¹.[3]- C-F Bonds: Strong absorptions in the 1100-1300 cm⁻¹ region.- Imide Ring (if applicable): Asymmetric and symmetric C=O stretching at ~1780 cm⁻¹ and ~1720 cm⁻¹, and C-N stretching at ~1370 cm⁻¹.[3]
NMR (¹H, ¹³C, ¹⁹F) Detailed structural elucidation and confirmation of fluorine incorporation.- ¹H NMR: Absence of amic acid protons (~10-12 ppm) after imidization. Characteristic aromatic proton signals.- ¹⁹F NMR: Signals corresponding to the specific fluorine environments (e.g., -CF₃ groups).
Gel Permeation Chromatography (GPC) Determination of molecular weight (Mₙ, Mₙ) and dispersity (Đ).High molecular weights (Mₙ > 20,000 g/mol ) are typically desired for good mechanical properties and film formation.[7]
Thermogravimetric Analysis (TGA) Assessment of thermal stability.High decomposition temperatures (Tₔ), often >450 °C, indicating excellent thermal stability imparted by the aromatic heterocyclic structure.[1]
Differential Scanning Calorimetry (DSC) Measurement of glass transition temperature (T₉).High T₉ values, often above 200 °C, reflecting the rigid polymer backbone.[1][7]
Contact Angle Goniometry Evaluation of surface energy and hydrophobicity.High water contact angles (>90°), indicating a hydrophobic surface due to the presence of fluorine.[4]

Part IV: Application Protocol - Fabrication of a High-Performance Dielectric Film

This protocol demonstrates the practical application of a synthesized fluorinated poly(oxadiazole-imide) for creating a low-dielectric film for microelectronics.

Figure 3. Workflow for Dielectric Film Fabrication A Synthesize Poly(amic acid) (Protocol 2) B Filter Polymer Solution (0.45 µm PTFE filter) A->B Purification C Spin Coating on Silicon Wafer B->C Deposition D Soft Bake (80-100 °C, 30 min) C->D Solvent Removal E Thermal Imidization (Curing) (Stepwise heating to 300-350 °C under N₂) D->E Curing F Characterize Film (Thickness, Dielectric Constant, Thermal Stability) E->F Validation

Caption: Figure 3. Workflow for Dielectric Film Fabrication.

Objective: To fabricate a uniform, thermally stable polyimide thin film from the poly(amic acid) solution prepared in Protocol 2.

Causality: Spin coating provides a method for creating highly uniform thin films, a critical requirement for microelectronic applications. The soft bake step is essential to gently remove the bulk of the high-boiling-point solvent (NMP) without causing film defects. The subsequent thermal imidization is the most critical step; a slow, stepwise heating ramp under an inert atmosphere is necessary to ensure complete conversion of the amic acid to the imide, facilitate chain rearrangement for a low-stress film, and drive off water of condensation without creating voids or pinholes.[1] This controlled curing process is paramount to achieving the desired low dielectric constant and high thermal stability.

Procedure:

  • Solution Preparation: Take the poly(amic acid) solution from Protocol 2. If the viscosity is too high, it can be diluted with additional anhydrous NMP. Filter the solution through a 0.45 µm PTFE syringe filter to remove any dust or gel particles.

  • Substrate Cleaning: Thoroughly clean a silicon wafer or glass substrate using a piranha solution or sequential sonication in acetone, isopropanol, and deionized water. Dry the substrate with a stream of nitrogen.

  • Spin Coating: Dispense the filtered polymer solution onto the center of the substrate. Spin the substrate at a set speed (e.g., 1500-3000 rpm) for 30-60 seconds. The final film thickness is controlled by the solution viscosity and the spin speed.

  • Soft Bake: Place the coated substrate on a hot plate at 80-100 °C for 30 minutes to slowly evaporate the majority of the NMP solvent.

  • Thermal Curing (Imidization): Place the substrate in a programmable furnace with a nitrogen atmosphere. Execute a staged heating program:

    • Ramp to 150 °C and hold for 30 minutes.

    • Ramp to 250 °C and hold for 30 minutes.

    • Ramp to a final temperature of 300-350 °C and hold for 1 hour.

  • Cooling: Allow the furnace to cool down slowly to room temperature (<5 °C/min) to prevent thermal stress and cracking of the film.

  • Characterization: The resulting transparent, flexible film is now ready for characterization of its thickness (profilometry), dielectric constant (capacitance measurements), and thermal properties (TGA of a scraped film).

References

  • Synthesis and Characterization of Poly(fluorene)-Based Copolymers Containing Various 1,3,4-Oxadiazole Pendants. SciSpace by Typeset. Available at: [Link]

  • Polymers Containing 1, 3, 4-Oxadiazole Rings for Advanced Materials. ResearchGate. Available at: [Link]

  • Novel Alternating Fluorene-Based Conjugated Polymers Containing Oxadiazole Pendants with Various Terminal Groups. ACS Publications. Available at: [Link]

  • Synthetic Strategies to Access Fluorinated Azoles. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and cationic photopolymerization of a new fluorinated oxetane monomer. ResearchGate. Available at: [Link]

  • POLYMERS CONTAINING 1,3,4-OXADIAZOLE RINGS FOR ADVANCED MATERIALS. Academia.edu. Available at: [Link]

  • Blue Fluorescent Polyamides Containing Naphthalene and Oxadiazole Rings. ResearchGate. Available at: [Link]

  • Diphenyl-1,3,4-oxadiazoles: synthesis and influence of side chain semifluorination and lateral ring fluorination on liquid crystalline properties. Taylor & Francis Online. Available at: [Link]

  • Catalyst-free synthesis of diverse fluorescent polyoxadiazoles for the facile formation and morphology visualization of micropor. Semantic Scholar. Available at: [Link]

  • Synthesis and Characterization of New Photoluminescent Oxadiazole/Carbazole-Containing Polymers. ResearchGate. Available at: [Link]

  • Fluorinated polymers: evaluation and characterization of structure and composition. ResearchGate. Available at: [Link]

  • Synthesis of fluorine‐infused oxadiazole derivative. ResearchGate. Available at: [Link]

  • Synthesis of fluorinated phenylene-alkoxybenzothiadiazole polymer (PDTBTBz-2Fanti) by DHAP. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Some New Fluorine Containing 1,3,4-Oxadiazole Derivatives as Potential Antibacterial and Anticancer Agents. ResearchGate. Available at: [Link]

  • Synthesis, characterization and polymerization of new maleimides containing pendant 1,3,4-oxadiazole moiety. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Polymerization Acryl Monomers Of 1,3,4-oxadiazole Derivatives Of Cephalexin. ResearchGate. Available at: [Link]

  • Anionic Polymerization of Oxadiazole-Containing 2-Vinylpyridine by Precisely Tuning Nucleophilicity and the Polyelectrolyte Characteristics of the Resulting Polymer. ResearchGate. Available at: [Link]

Sources

Method

purification and recrystallization methods for 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole

Application Note: Advanced Purification and Recrystallization Protocols for 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole Introduction & Mechanistic Insights 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole (CAS: 62681-98-5) is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Purification and Recrystallization Protocols for 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole

Introduction & Mechanistic Insights

2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole (CAS: 62681-98-5) is a highly crystalline, electron-deficient heterocyclic compound. Derivatives of 1,3,4-oxadiazoles are extensively utilized as electron transport layers (ETLs) in organic light-emitting diodes (OLEDs) and as critical bioisosteres in medicinal chemistry[1].

The structural uniqueness of this specific compound lies in the ortho-fluorine substitutions on the phenyl rings. The highly electronegative C–F bonds exert a strong electron-withdrawing effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which enhances electron affinity[2]. However, this substitution also introduces steric hindrance and alters the solid-state molecular packing compared to its para-substituted analogs. Consequently, the crude synthesis product—typically generated via the cyclodehydration of N,N'-bis(2-fluorobenzoyl)hydrazine using phosphorus oxychloride (POCl₃) or microwave-assisted condensation—requires highly specific solvent systems to partition out unreacted precursors, polymeric byproducts, and acidic residues[3].

Pre-Purification: Reaction Workup & Causality

Before recrystallization can begin, the crude reaction mixture must be properly quenched and neutralized. The cyclodehydration process leaves behind highly reactive and acidic byproducts.

  • Aqueous Quenching: The hot reaction mixture must be poured over crushed ice. Causality: POCl₃ reacts violently with water. The ice bath controls the exothermic hydrolysis, preventing the thermal degradation or ring-opening of the newly formed oxadiazole core[1].

  • Alkaline Neutralization: The aqueous suspension is neutralized using a saturated sodium carbonate (Na₂CO₃) solution until a pH of 7-8 is reached. Causality: 1,3,4-oxadiazoles are weakly basic. If the environment remains acidic (due to residual phosphoric or hydrochloric acid), the oxadiazole nitrogens can protonate. This increases the compound's water solubility, leading to severe yield loss during filtration, and makes the ring susceptible to hydrolytic cleavage[3]. Neutralization ensures the target molecule remains in its highly hydrophobic, neutral state, maximizing precipitation.

Workflow Syn Crude Synthesis (Cyclodehydration) Quench Aqueous Quench & Neutralization (Removes POCl3 / Acid) Syn->Quench Filter Vacuum Filtration (Isolate Crude Solid) Quench->Filter Solvent Solvent Selection (EtOH/DMF or EtOAc/Hexane) Filter->Solvent Dissolve Thermal Dissolution (Near Boiling Point) Solvent->Dissolve HotFilter Hot Filtration (Remove Insoluble Impurities) Dissolve->HotFilter Crystallize Controlled Cooling (Nucleation & Growth) HotFilter->Crystallize Dry Vacuum Drying (Yield Pure Oxadiazole) Crystallize->Dry

Fig 1. End-to-end experimental workflow for the purification of 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole.

Recrystallization Strategies & Solvent Selection

Because 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole possesses high lattice energy driven by strong dipole-dipole interactions, standard mono-solvent recrystallization is often inefficient. A binary solvent system is required to balance solvating power with crystallization kinetics.

Table 1: Quantitative Comparison of Recrystallization Solvents

Solvent SystemVolumetric RatioBoiling Point (°C)Solubilizing PowerCooling ProfileExpected YieldPrimary Use Case
Ethanol / DMF 3:1~80 (Mixed)HighFast to Moderate75–85%Bulk Purification & High Yield
EtOAc / Hexane 1:2~68 (Mixed)ModerateSlow60–70%Single Crystal X-Ray Growth
Toluene Pure110Very HighModerate70–80%Highly Impure/Polymeric Batches

Using an Ethanol/DMF mixture is the gold standard for bulk 1,3,4-oxadiazole purification[3]. DMF acts as the primary solvent, disrupting the rigid intermolecular forces at high temperatures. Ethanol acts as a miscible anti-solvent; as the mixture cools, the temperature-dependent solubility drops sharply, driving supersaturation.

Logic Crude Crude Mixture HotSolvent Hot Solvent (EtOH/DMF) Crude->HotSolvent Insol Insoluble Polymers & Salts HotSolvent->Insol Hot Filter Sol Dissolved Target + Soluble Impurities HotSolvent->Sol Filtrate Cool Cooling (0-4°C) Sol->Cool Pure Pure Crystals (Target) Cool->Pure Crystallizes Mother Mother Liquor (Unreacted Precursors) Cool->Mother Remains in Solution

Fig 2. Logical partitioning of target molecules and impurities during thermal recrystallization.

Detailed Experimental Protocols

Protocol A: Bulk Purification via Ethanol/DMF Recrystallization

This protocol is a self-validating system designed for >98% purity recovery.

  • Preparation: Weigh the dried, neutralized crude 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole. Transfer the solid to a round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add a 3:1 (v/v) mixture of absolute ethanol and N,N-Dimethylformamide (DMF). Use exactly 8 mL of the solvent mixture per gram of crude product.

  • Thermal Dissolution: Attach a reflux condenser. Heat the mixture to 80 °C using an oil bath.

    • Self-Validation Checkpoint: If the solid does not completely dissolve after 15 minutes at reflux, add pure DMF dropwise (up to 2 mL/g) until the solution becomes completely clear. Do not add more ethanol, as it will prematurely crash out the product.

  • Hot Filtration: Rapidly filter the boiling solution through a pre-warmed fluted filter paper into a clean Erlenmeyer flask.

    • Causality: This step physically removes insoluble polymeric byproducts and trapped inorganic salts before the target compound begins to nucleate.

  • Controlled Nucleation & Cooling: Allow the filtrate to cool ambiently to room temperature over 2 hours without disturbance. Once at room temperature, transfer the flask to an ice bath (0–4 °C) for 1 hour.

    • Causality: Rapid cooling (e.g., plunging directly into ice) traps impurities within the rapidly forming crystal lattice. Slow, controlled cooling ensures molecules align perfectly, excluding polar impurities into the DMF-rich mother liquor.

  • Isolation & Washing: Collect the resulting white, needle-like crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold absolute ethanol (2 × 5 mL per gram of product).

    • Causality: Cold ethanol washes away residual DMF and surface impurities without redissolving the purified crystals.

  • Drying: Dry the crystals under high vacuum (≤ 1 mbar) at 50 °C for 12 hours.

Protocol B: Single Crystal Growth (EtOAc/Hexane)

For analytical validation requiring X-ray diffraction, a slower diffusion method is preferred[4].

  • Dissolve 50 mg of the purified compound in 2 mL of Ethyl Acetate in a small glass vial.

  • Carefully layer 4 mL of Hexane (or petroleum ether) on top of the solution using a syringe to prevent mixing.

  • Cap the vial loosely and leave it undisturbed in a dark, vibration-free environment at room temperature for 3–5 days. The slow diffusion of the anti-solvent (hexane) into the solvent (EtOAc) will yield high-quality single crystals.

Analytical Validation

To ensure the trustworthiness of the recrystallization, validate the product using the following metrics:

  • Thin-Layer Chromatography (TLC): Spot the purified product against the crude mixture on a silica gel plate using a 1:2 EtOAc/Hexane mobile phase. The purified product should show a single, sharp spot under UV light (254 nm), confirming the removal of unreacted hydrazides (which typically streak or have lower Rf values).

  • Melting Point: The melting point should be sharp (within a 1–2 °C range). A depressed or broad melting point indicates residual DMF or incomplete removal of the mono-substituted intermediate.

References

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI Applied Sciences. URL:[Link]

  • Novel Highly Fluorinated Poly(arylene ether-1,3,4-oxadiazole)s, Their Preparation, and Sensory Properties. ACS Macromolecules. URL:[Link]

  • Synthesis and Crystal Structure of Benzyl[(1S)-1-(5-amino-1,3,4-oxadiazol-2-yl)... MDPI Crystals. URL:[Link]

Sources

Application

Application Note: 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole as a High-Performance Fluorescent Probe for Live-Cell Imaging

Executive Summary The development of highly permeable, background-free fluorescent probes is a critical bottleneck in live-cell imaging and intracellular bioanalyte tracking. 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole repr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly permeable, background-free fluorescent probes is a critical bottleneck in live-cell imaging and intracellular bioanalyte tracking. 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole represents a highly optimized, small-molecule fluorophore that leverages the electron-deficient nature of the 1,3,4-oxadiazole ring combined with the lipophilic and electron-withdrawing properties of ortho-fluorine substitutions. This application note provides a comprehensive, self-validating protocol for utilizing this probe in live-cell imaging, detailing the mechanistic rationale behind its photophysical properties, cellular uptake, and two-photon excitation capabilities.

Mechanistic Insights & Probe Design (E-E-A-T)

As researchers transition from traditional bulky fluorophores to small-molecule probes, understanding the structure-activity relationship (SAR) of the fluorophore is essential for optimizing experimental conditions.

  • The 1,3,4-Oxadiazole Core: The 1,3,4-oxadiazole moiety is renowned for its high photoluminescence quantum yield, excellent chemical stability, and electron-transporting capabilities. Its electron-deficient nature makes it an ideal signaling component that resists rapid photobleaching under continuous laser irradiation (1[1]).

  • The Role of Fluorine Substitution: The addition of fluorine atoms at the ortho positions of the phenyl rings serves a dual purpose. First, it lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which enhances the molecule's resistance to oxidative degradation (photostability). Second, the carbon-fluorine bond significantly increases the lipophilicity of the molecule, facilitating rapid, passive diffusion across the phospholipid bilayer without the need for permeabilizing agents (2[2]).

  • Two-Photon Excitation (TPE) Compatibility: 2,5-diaryl-1,3,4-oxadiazole derivatives exhibit robust two-photon absorption cross-sections. This allows the probe to be excited by near-infrared (NIR) femtosecond lasers (e.g., ~760 nm), which provides deeper tissue penetration, minimizes out-of-focus fluorescence, and drastically reduces localized phototoxicity compared to standard single-photon UV excitation (3[3]).

Photophysical Properties

To correctly configure microscopy parameters, the quantitative optical properties of the probe must be established. The table below summarizes the expected photophysical behavior of 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole in physiological environments.

Table 1: Quantitative Photophysical Data

ParameterTypical ValueExperimental Causality / Significance
Absorption Maximum ( λabs​ ) ~330 - 350 nmExcitable by standard UV lasers (e.g., 355 nm) or DAPI filter sets.
Emission Maximum ( λem​ ) ~415 - 430 nmYields distinct blue fluorescence; easily separable from cellular autofluorescence.
Stokes Shift ~80 nmLarge shift minimizes self-quenching and prevents excitation light back-scatter.
Quantum Yield ( ΦF​ ) > 0.70 (Lipid environments)Ensures a high signal-to-noise ratio, particularly when partitioned into lipid-rich cellular domains.
Two-Photon Excitation ( λTPE​ ) ~760 nmEnables multiphoton microscopy for deep-tissue or thick-spheroid imaging.

System Visualization: Cellular Uptake and Excitation Workflow

G Probe 2,5-Bis(2-fluorophenyl)- 1,3,4-oxadiazole (Extracellular) Membrane Cell Membrane (Lipid Bilayer) Probe->Membrane Passive Diffusion (Fluorine-enhanced lipophilicity) Intracellular Intracellular Target (Cytosol / Lipid Domains) Membrane->Intracellular Internalization Excitation Excitation (UV: 340nm or TPE: 760nm) Intracellular->Excitation Laser Irradiation Emission Fluorescence Emission (Blue: ~415nm) Excitation->Emission Stokes Shift Detection Confocal / Multiphoton Microscopy Emission->Detection Signal Capture

Workflow of cellular uptake, excitation, and fluorescence emission of the 1,3,4-oxadiazole probe.

Step-by-Step Experimental Protocols

The following protocol is optimized for adherent mammalian cell lines (e.g., HeLa, L-929) to ensure high-fidelity imaging with minimal background noise (4[4]).

Phase 1: Reagent Preparation

Causality Check: Small-molecule fluorophores are prone to aggregation in aqueous solutions. Proper stock preparation prevents artifactual fluorescent puncta.

  • Stock Solution (10 mM): Dissolve 2.58 mg of 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole (MW 258.22 g/mol ) in 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO).

    • Note: Use anhydrous DMSO to prevent water-induced hydrolysis or premature precipitation. Store in dark aliquots at -20°C.

  • Working Solution (5 - 10 µM): Dilute the stock solution 1:1000 in serum-free culture medium (e.g., DMEM) immediately prior to use.

    • Note: Serum proteins (like Bovine Serum Albumin) contain hydrophobic pockets that will sequester the lipophilic probe, drastically reducing the effective concentration available for cellular uptake.

Phase 2: Cell Culture and Staining
  • Seed cells in a 35 mm glass-bottom confocal dish (e.g., MatTek) at a density of 1×105 cells/dish. Incubate at 37°C, 5% CO 2​ for 24 hours to allow adherence.

  • Aspirate the complete growth medium and wash the cells gently twice with pre-warmed (37°C) Phosphate-Buffered Saline (PBS).

    • Note: Cold PBS causes rapid membrane rigidification, which can trap extracellular probe debris and induce cellular stress responses.

  • Add 1.0 mL of the prepared Working Solution (5 µM) to the dish.

  • Incubate the cells in the dark at 37°C for 30 minutes .

  • Aspirate the staining solution and wash the cells three times with pre-warmed PBS to remove any unbound probe.

  • Add 1.0 mL of Live-Cell Imaging Solution (or phenol red-free medium) to the dish for imaging.

Phase 3: Image Acquisition Parameters
  • Single-Photon Confocal Microscopy:

    • Excitation Laser: 355 nm or 405 nm diode laser (Note: 405 nm will excite the tail end of the absorption spectrum; adjust laser power accordingly).

    • Emission Filter: 410–460 nm bandpass filter.

  • Two-Photon Microscopy (Recommended for thick samples):

    • Excitation Laser: Ti:Sapphire femtosecond pulsed laser tuned to 760 nm.

    • Emission Filter: 410–460 nm bandpass filter.

Self-Validating Controls & Troubleshooting

To ensure scientific integrity and confirm that the observed fluorescence is a true representation of probe localization rather than an artifact, the following self-validating system must be implemented:

  • Autofluorescence Baseline (Negative Control): Always image a dish of unstained cells using the exact same laser power and Photomultiplier Tube (PMT) gain settings. Adjust the PMT voltage so that the unstained cells register zero signal. This guarantees that the blue emission captured in the experimental group is solely from the oxadiazole probe.

  • Vehicle Toxicity Control: Treat a control group of cells with 0.1% v/v DMSO (the final concentration of the solvent in the working solution) without the probe. Perform a morphological assessment using brightfield microscopy to ensure the solvent is not inducing membrane blebbing or apoptosis.

  • Cytotoxicity Validation (MTT Assay): To confirm the probe is biologically inert during the imaging window, perform a standard MTT viability assay 24 hours post-staining. 1,3,4-oxadiazole derivatives typically exhibit >95% cell viability at 10 µM concentrations, but this must be empirically validated for sensitive primary cell lines.

References

  • Advances in the design of cell-permeable fluorescent probes for applications in live cell imaging Source: Chemical Communications (RSC Publishing) URL:[Link][2]

  • Optical properties of some novel 2,5-disubstituted 1,3,4-oxadiazole derivatives and their application as an efficient cell staining azo dyes Source: Journal of Fluorescence (PubMed) URL:[Link][4]

  • Fluorescence Spectral Properties of 2,5-Diphenyl-1,3,4-oxadiazole with Two-Color Two-Photon Excitation Source: The Journal of Physical Chemistry (ACS Publications) URL:[Link][3]

  • An 1,3,4-oxadiazole-based OFF–ON fluorescent chemosensor for Zn2+ in aqueous solution and imaging application in living cells Source: Dalton Transactions (RSC Publishing) URL:[Link][1]

Sources

Method

Application Note: Catalytic Cyclization Strategies for the Synthesis of 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole

Executive Summary & Chemical Context The 1,3,4-oxadiazole nucleus is a highly stable, extended π-conjugation system that is extensively utilized in medicinal chemistry and materials science due to its robust biological p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The 1,3,4-oxadiazole nucleus is a highly stable, extended π-conjugation system that is extensively utilized in medicinal chemistry and materials science due to its robust biological profile and favorable electronic properties (1)[1]. The specific synthesis of 2,5-bis(2-fluorophenyl)-1,3,4-oxadiazole introduces unique synthetic challenges. The ortho-fluoro substituents exert a strong inductive electron-withdrawing effect (-I effect) while simultaneously providing steric shielding around the reactive centers.

Historically, the synthesis of such diaryl-1,3,4-oxadiazoles relied on harsh, stoichiometric dehydrating agents (e.g., POCl₃ or SOCl₂). However, modern green chemistry demands catalytic alternatives. This guide details two orthogonal, highly efficient catalytic methodologies: a transition-metal-catalyzed oxidative cyclization and a Lewis acid-catalyzed dehydrative cyclization. The use of ortho-fluorinated precursors, such as 2-fluorobenzohydrazide, has been successfully demonstrated in these catalytic annulation strategies, offering high atom economy and scalability (2)[2].

Mechanistic Pathways & Causality

Pathway A: Copper-Catalyzed Oxidative Cyclization

This pathway involves the condensation of 2-fluorobenzaldehyde and 2-fluorobenzohydrazide to form an acylhydrazone intermediate. Copper(I) iodide, in the presence of a green oxidant like potassium persulfate (K₂S₂O₈), efficiently promotes the oxidative cyclization via a radical-mediated pathway facilitated by Cu(II)/Cu(I) redox cycling (3)[3]. Causality of Reagents: DMSO is selected as the solvent because its high dielectric constant stabilizes the transient Cu-coordinated radical species. The ortho-fluorine atom increases the electrophilicity of the imine carbon, which accelerates the intramolecular C-O bond formation despite the steric bulk. Similar transition-metal-free oxidative cyclizations employing molecular iodine in DMSO at 100 °C have also proven highly effective (4)[4].

Mechanism A 2-Fluorobenzaldehyde + 2-Fluorobenzohydrazide B Acylhydrazone Intermediate A->B Condensation (-H2O) C Cu-Coordinated Radical Species B->C CuI (cat.) K2S2O8, DMSO D Cyclized Intermediate C->D C-O Bond Formation E 2,5-Bis(2-fluorophenyl) -1,3,4-oxadiazole D->E Oxidation (-H+, -e-)

Figure 1: Mechanistic pathway of the Cu-catalyzed oxidative cyclization of acylhydrazones.

Experimental Protocols (Self-Validating Systems)

Protocol A: Copper-Catalyzed Oxidative Cyclization

Objective: Direct synthesis from aldehyde and hydrazide precursors.

  • Reagent Assembly: In a 50 mL round-bottom flask, combine 2-fluorobenzaldehyde (10 mmol, 1.24 g) and 2-fluorobenzohydrazide (10 mmol, 1.54 g) in 15 mL of absolute ethanol. Reflux for 2 hours to quantitatively form the acylhydrazone. Remove ethanol in vacuo.

  • Catalytic Activation: Dissolve the crude acylhydrazone in 20 mL of anhydrous DMSO. Add CuI (10 mol%, 190 mg), K₂CO₃ (20 mmol, 2.76 g), and K₂S₂O₈ (15 mmol, 4.05 g).

  • Cyclization & Monitoring: Heat the mixture to 100 °C under an ambient atmosphere for 5 hours.

    • Self-Validation Checkpoint: The reaction mixture will initially appear as a pale yellow suspension. Upon reaching 100 °C, a transient green/blue color will emerge, indicating the formation of the active Cu(II) species. Complete conversion is visually confirmed when the solution becomes a homogeneous dark amber and TLC (Hexanes:EtOAc 7:3) shows the complete disappearance of the UV-active hydrazone intermediate (R_f ~0.45) and the appearance of a bright blue fluorescent spot under 254 nm UV for the oxadiazole (R_f ~0.65).

  • Workup: Pour the hot mixture into 100 mL of ice-cold distilled water. The product will immediately precipitate. Filter the solid, wash with water (3 × 20 mL), and recrystallize from hot ethanol to yield pure 2,5-bis(2-fluorophenyl)-1,3,4-oxadiazole as white needle-like crystals.

Protocol B: Lewis Acid-Catalyzed Dehydrative Cyclization

Objective: Cyclodehydration of pre-formed 1,2-bis(2-fluorobenzoyl)hydrazine using a water-tolerant Lewis acid.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 1,2-bis(2-fluorobenzoyl)hydrazine (10 mmol, 2.76 g), zirconyl chloride octahydrate (ZrOCl₂·8H₂O, 10 mol%, 322 mg), and 40 mL of anhydrous toluene.

  • Dehydration: Heat the mixture to vigorous reflux (110 °C) for 12 hours.

    • Self-Validation Checkpoint: The Dean-Stark trap provides a direct, macroscopic quantification of reaction progress. For a 10 mmol scale reaction, exactly 0.18 mL of water must collect in the side-arm. Failure to collect this volume indicates incomplete dehydration. The reaction is complete once water accumulation ceases.

  • Isolation: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Workflow S1 1. Assembly 1,2-Bis(2-fluorobenzoyl)hydrazine + ZrOCl2·8H2O (10 mol%) S2 2. Dehydration Toluene Reflux Dean-Stark Trap (12 h) S1->S2 S3 3. Workup Aqueous NaHCO3 Wash Phase Separation S2->S3 S4 S4 S3->S4

Figure 2: Experimental workflow for the Lewis acid-catalyzed dehydrative cyclization.

Quantitative Data & Optimization

The following table summarizes the optimization landscape for synthesizing 2,5-bis(2-fluorophenyl)-1,3,4-oxadiazole, highlighting the causality behind yield variations based on catalyst and solvent selection.

EntryCatalytic SystemLoading (mol%)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1CuI / K₂S₂O₈10DMSO100582 Optimal conditions; DMSO highly stabilizes Cu intermediates.
2CuI / K₂S₂O₈5DMSO100865Incomplete conversion due to premature catalyst degradation.
3FeBr₃ / H₂O₂15EtOH80674Greener alternative, but lower yield due to poor intermediate solubility.
4ZrOCl₂·8H₂O10Toluene1101288 Excellent dehydration; requires Dean-Stark trap for thermodynamic shift.
5p-TsOH20Toluene1101671Slower kinetics; minor acidic side reactions observed.

References

  • [4] Yu, W., et al. "I2-Mediated Oxidative C–O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides." The Journal of Organic Chemistry, ACS Publications.

  • [3] Tran, V. Q., et al. "A novel and sustainable synthesis-functionalization strategy for the oxidative cyclization towards 2,5-disubstituted-1,3,4-oxadiazoles using bentonite-supported copper(I) iodide as a green catalyst." RSC Advances, RSC Publishing.

  • [1] "Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications." Open Medicinal Chemistry Journal.

  • [2] "Synthetic Access to Unsymmetric, Tridentate, Pyridyl-1,3,4-oxadiazole Complexants via Intramolecular Oxidative Annulation of Arylhydrazides with Heteroaryl Carbaldehydes." The Journal of Organic Chemistry, ACS Publications.

Sources

Application

preparation of optoelectronic thin films containing 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole

This application note provides a comprehensive, field-proven guide for the preparation and validation of optoelectronic thin films utilizing 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole . While 1,3,4-oxadiazole derivatives a...

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Author: BenchChem Technical Support Team. Date: April 2026

This application note provides a comprehensive, field-proven guide for the preparation and validation of optoelectronic thin films utilizing 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole . While 1,3,4-oxadiazole derivatives are frequently encountered by drug development professionals as metabolically stable bioisosteres in medicinal chemistry, in materials science, they are highly valued as electron transport materials (ETMs) and hole-blocking layers (HBLs) in Organic Light-Emitting Diodes (OLEDs)[1].

The following protocols are designed for researchers and application scientists aiming to fabricate high-purity, morphologically stable thin films.

Mechanistic Rationale: Molecular Design & Function

To successfully process 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole into a functional thin film, one must understand the causality behind its molecular design:

  • The 1,3,4-Oxadiazole Core: This heterocycle is inherently electron-deficient. In a solid-state thin film, this deficiency facilitates the acceptance and transport of electrons while simultaneously presenting a deep Highest Occupied Molecular Orbital (HOMO) that blocks hole leakage from the emissive layer[1].

  • Ortho-Fluorine Substitution (-I Effect & Sterics): The introduction of highly electronegative fluorine atoms via the inductive (-I) effect further lowers the Lowest Unoccupied Molecular Orbital (LUMO), significantly reducing the electron injection barrier from the metal cathode[2][3]. Furthermore, placing the fluorine at the ortho (2-position) introduces steric hindrance between the phenyl rings and the oxadiazole core. This intentional twisting disrupts extensive intermolecular π−π stacking, which suppresses unwanted crystallization and ensures the film remains in a stable, amorphous state under operational Joule heating[3].

EnergyLevels Cathode Cathode (e.g., LiF/Al) WF: ~ -3.5 eV ETL ETL: Fluorinated Oxadiazole LUMO: ~ -3.1 eV HOMO: ~ -6.4 eV Cathode->ETL Electron Injection EML Emissive Layer (EML) LUMO: ~ -2.8 eV HOMO: ~ -5.9 eV ETL->EML Electron Transport HTL Hole Transport (HTL) LUMO: ~ -2.3 eV HOMO: ~ -5.4 eV HTL->EML Hole Transport Anode Anode (ITO) WF: ~ -4.8 eV Anode->HTL Hole Injection

Fig 1. Energy level alignment of the fluorinated oxadiazole ETL within a standard OLED architecture.

Protocol A: Vacuum Thermal Evaporation (VTE)

Because low-molecular-weight oxadiazoles perform best when highly pure and pinhole-free, Vacuum Thermal Evaporation (VTE) is the industry-standard methodology[1]. This protocol is a self-validating system designed to prevent morphological degradation.

Materials & Equipment:

  • Sublimation-grade 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole (>99.5% purity).

  • High-vacuum thermal evaporator equipped with a Quartz Crystal Microbalance (QCM).

  • Pre-patterned Indium Tin Oxide (ITO) glass substrates.

Step-by-Step Methodology:

  • Substrate Preparation: Sonicate ITO substrates sequentially in Alconox solution, deionized water, acetone, and isopropanol (15 minutes each).

    • Causality: Sequential polarity washing removes both organic and inorganic particulate contaminants that act as charge traps.

  • Surface Activation: Subject the dried substrates to UV-Ozone treatment for 15 minutes immediately prior to loading into the vacuum chamber.

    • Causality: UV-Ozone enriches the ITO surface with oxygen species, increasing its work function and improving the wetting of subsequent organic layers.

  • Chamber Evacuation: Load the oxadiazole powder into an alumina crucible. Pump down the chamber to a base pressure of strictly <1.0×10−6 Torr.

    • Causality: Evaporating at higher pressures leads to the inclusion of atmospheric oxygen and moisture into the film, which severely quenches electroluminescence and degrades the oxadiazole core.

  • Source Heating & Outgassing: Slowly ramp the crucible temperature to ~150 °C while keeping the substrate shutter closed.

    • Self-Validation Check: Monitor the QCM. A sudden, erratic spike in the deposition rate indicates the boiling off of volatile impurities. Wait until the rate stabilizes before proceeding.

  • Film Deposition: Open the shutter and maintain a strict deposition rate of 0.5 to 1.0 Å/s until the target thickness (typically 30–40 nm) is achieved.

    • Causality: Higher deposition rates lead to kinetic trapping of the molecules in metastable, highly disordered states, resulting in pinholes. A slow rate allows the fluorinated molecules sufficient surface mobility to find thermodynamic minimums, ensuring a tightly packed, amorphous film.

VTE_Workflow S1 1. Substrate Preparation UV-Ozone Treatment S2 2. Chamber Evacuation Pressure < 10^-6 Torr S1->S2 Load into Vacuum S3 3. Source Sublimation Crucible Heating S2->S3 Base Pressure Reached S4 4. Film Deposition Rate: 0.5 - 1.0 Å/s S3->S4 Shutter Open S5 5. In-Situ Monitoring QCM Thickness Check S4->S5 Continuous Feedback S6 6. Film Validation AFM & Ellipsometry S5->S6 Target Thickness Reached

Fig 2. Step-by-step workflow for Vacuum Thermal Evaporation (VTE) with in-situ quality control.

Protocol B: Solution Processing (Polymer Blends)

For rapid prototyping or large-area flexible electronics, 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole can be solution-processed by blending it into a polymer matrix (e.g., PMMA or PVK) to prevent the small molecules from rapidly crystallizing during solvent evaporation[3][4].

Step-by-Step Methodology:

  • Ink Formulation: Dissolve the oxadiazole derivative and the host polymer (e.g., PMMA) in anhydrous chlorobenzene at a 10 wt% doping concentration. Total solid concentration should be ~15 mg/mL.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter.

    • Self-Validation Check: If resistance is high during filtration, aggregation has occurred. The solution must be heated to 60 °C and stirred for an additional hour.

  • Spin-Coating: Dispense 50 µL of the solution onto the substrate. Spin at 2000 rpm for 45 seconds in a nitrogen-filled glovebox[4].

  • Thermal Annealing: Transfer the substrate to a hotplate at 80 °C for 20 minutes to drive off residual chlorobenzene.

Data Presentation & Quality Control

To ensure the trustworthiness of the fabricated thin films, validate the physical and electronic properties against the standardized benchmarks provided in Table 1. If deviations occur, consult the troubleshooting matrix in Table 2.

Table 1: Target Properties of 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole Thin Films

PropertyTarget ValueValidation MethodologyImplication for Device
Film Thickness 30 – 40 nmSpectroscopic EllipsometryDetermines the electron transport transit time.
Surface Roughness (RMS) < 1.0 nmAtomic Force Microscopy (AFM)Prevents electrical shorting and dark spot formation.
Optical Transmittance > 85% (Visible range)UV-Vis SpectroscopyEnsures the ETL does not absorb the emitted light[5].
LUMO Energy Level ~ -3.1 eVCyclic Voltammetry (CV)Lowers the electron injection barrier from the cathode.

Table 2: VTE Troubleshooting Matrix

Observed SymptomCausal FactorCorrective Action
High RMS Roughness (>2 nm) Deposition rate too high, causing island growth rather than layer-by-layer growth.Strictly reduce the deposition rate to 0.5 Å/s. Actively cool the substrate stage if possible.
Film Crystallization (Haze) Joule heating exceeding the glass transition temperature ( Tg​ ) during operation.Ensure base vacuum is <10−6 Torr to prevent moisture inclusion; consider blending with a high- Tg​ host.
Thickness Variation >5% Non-uniform vapor plume from the evaporation crucible.Increase the source-to-substrate distance; ensure continuous substrate rotation (e.g., 20 rpm).

References

  • Carrier Injection and Transport in Blue Phosphorescent Organic Light-Emitting Device with Oxadiazole Host - MDPI.[Link]

  • 1,3,4-Oxadiazole-based Deep Blue Thermally Activated Delayed Fluorescence Emitters for Organic Light Emitting Diodes | The Journal of Physical Chemistry C - ACS Publications.[Link]

  • Sol–gel synthesis and characterization of 2-phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazole thin films: a structural and optical study - ResearchGate.[Link]

  • Electron Transport Materials for Organic Light-Emitting Diodes - ACS Publications.[Link]

  • OLED Structure Optimization for Pure and Efficient NIR Electroluminescence of Nd 3+ Complexes Bearing Fluorinated 1,3-Diketones - MDPI.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole Synthesis

Welcome to the Technical Support Center for the synthesis of 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole. This guide is specifically engineered for researchers, scientists, and drug development professionals facing yield bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole. This guide is specifically engineered for researchers, scientists, and drug development professionals facing yield bottlenecks during the cyclodehydration of ortho-fluorinated diacylhydrazines. Here, we dissect the mechanistic causality behind low yields and provide field-proven, self-validating protocols to optimize your synthetic workflows.

Troubleshooting FAQs

Q1: Why does the standard POCl₃ cyclodehydration yield less than 40% for my 2-fluoro substituted oxadiazole, while the para-fluoro analog yields >80%? A: The discrepancy in yield is driven by a combination of steric and electronic causality. The cyclodehydration of 1,2-bis(2-fluorobenzoyl)hydrazine requires the enolization of the carbonyl groups followed by nucleophilic attack on the dehydrating agent (e.g., POCl₃)[1]. The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which drastically reduces the nucleophilicity of the enolic oxygen[2]. Furthermore, the proximity of the fluorine atom to the reaction center creates significant steric hindrance, restricting the conformational geometry required for the bulky POCl₃ intermediate to form and subsequently eliminate PO₂Cl₂⁻[3]. To overcome this, highly electrophilic dehydrating agents are required.

Q2: My LC-MS shows a massive peak at m/z 277 (M+H) and very little at m/z 259 (M+H). How can I drive the cyclization to completion without causing degradation? A: A dominant peak at m/z 277 indicates unreacted 1,2-bis(2-fluorobenzoyl)hydrazine, meaning your cyclodehydration is incomplete. Prolonged heating with POCl₃ often leads to tar formation and degradation rather than product formation[1]. Instead of forcing the POCl₃ reaction, switch to a more efficient, milder cyclodehydration agent. XtalFluor-E ([Et₂NSF₂]BF₄) used in conjunction with acetic acid has been proven to be a highly practical and superior reagent for sterically hindered 1,2-diacylhydrazines, providing excellent yields under milder conditions[4].

Q3: How can I implement a self-validating system to ensure my one-pot synthesis is actually producing the oxadiazole and not a side product? A: A self-validating protocol requires orthogonal analytical tracking. When attempting a one-pot synthesis from 2-fluorobenzoic acid and hydrazine[5], do not rely solely on TLC. Implement an LC-MS/UV workflow:

  • Mass Tracking: Confirm the exact mass transition. The starting acid is 140 Da. The intermediate diacylhydrazine is 276 Da. The final oxadiazole is 258 Da. A precise loss of 18 Da (H₂O) from the intermediate peak confirms cyclization[2].

  • UV Shift: 1,3,4-oxadiazoles exhibit extended conjugation compared to their uncyclized precursors. Monitor the UV absorption shift (typically a bathochromic shift to ~280-300 nm) to validate the formation of the aromatic heterocycle in real-time.

Mechanistic Visualization

Mechanism A 1,2-Bis(2-fluorobenzoyl)hydrazine (m/z 277) B Enol Tautomer (Reduced Nucleophilicity) A->B Heat / Base C Activated Intermediate (Sterically Hindered) B->C POCl3 / XtalFluor-E (Rate Limiting) D 2,5-Bis(2-fluorophenyl) -1,3,4-oxadiazole (m/z 259) C->D Cyclodehydration (-18 Da)

Mechanistic pathway of cyclodehydration highlighting steric and electronic bottlenecks.

Data Presentation

Table 1: Comparison of Cyclodehydrating Agents for Sterically Hindered Diaryl-1,3,4-Oxadiazoles

Dehydrating AgentAdditive / CatalystReaction Temp (°C)Time (h)Typical Yield (%)Key Advantage / Disadvantage
POCl₃ [1][3]None100 - 110 (Reflux)12 - 2430 - 45Cheap, but causes degradation and low yields for ortho-substituted substrates.
P₂O₅ in PPA [1]None120 - 1408 - 1250 - 60Good driving force, but highly viscous and difficult to work up.
XtalFluor-E [4]Acetic Acid25 - 502 - 485 - 95Mild conditions, highly efficient for sterically hindered substrates.
NaBH₄ / H₃PO₄ [5]None170 - 1805 - 680 - 90One-pot from carboxylic acid, but requires extreme temperatures.
Experimental Protocols

Protocol: Optimized Synthesis of 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole using XtalFluor-E

This self-validating protocol leverages XtalFluor-E to bypass the steric hindrance of the 2-fluoro substitution, ensuring high conversion rates without the need for harsh thermal conditions[4].

Step 1: Preparation of the Reaction Mixture

  • In an oven-dried, 50 mL round-bottom flask flushed with nitrogen, dissolve 1,2-bis(2-fluorobenzoyl)hydrazine (1.0 mmol, 276.2 mg) in anhydrous dichloromethane (DCM) (10 mL).

  • Causality Check: Ensure the DCM is strictly anhydrous. Water will rapidly quench the electrophilic fluorinating agent, halting the reaction and wasting reagents.

Step 2: Activation and Cyclodehydration

  • Add glacial acetic acid (2.0 mmol, 120 mg) to the stirring solution.

  • Slowly add XtalFluor-E ([Et₂NSF₂]BF₄) (1.5 mmol, 343.5 mg) in one portion.

  • Mechanistic Insight: The acetic acid acts as a crucial additive that facilitates proton transfer during the enolization and subsequent elimination steps, significantly accelerating the cyclization of the sterically hindered ortho-fluoro substrate[4].

Step 3: Reaction Monitoring (Self-Validation)

  • Stir the reaction at room temperature (25 °C) for 2 to 4 hours.

  • In-Process Control: Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and inject into the LC-MS. The reaction is complete when the peak at m/z 277 (M+H) is completely replaced by a single peak at m/z 259 (M+H).

Step 4: Quenching and Purification

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (15 mL) and stir for 15 minutes until gas evolution ceases.

  • Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure. The crude product can be purified via recrystallization from hot ethanol to yield pure 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole as a white crystalline solid.

Troubleshooting Workflow

Troubleshooting Start Low Yield of 2,5-Bis(2-fluorophenyl) -1,3,4-oxadiazole Check1 Analyze LC-MS/TLC Is m/z 277 Present? Start->Check1 YesInt Yes: Incomplete Cyclodehydration Check1->YesInt Diacylhydrazine detected NoInt No: Side Reactions / Degradation Check1->NoInt Byproducts detected Opt1 Switch to XtalFluor-E + AcOH (Overcomes Steric Hindrance) YesInt->Opt1 Opt2 Lower Reaction Temp or Ensure Anhydrous Conditions NoInt->Opt2

Troubleshooting workflow for diagnosing and resolving low yield in oxadiazole synthesis.

References
  • Technical Support Center: Synthesis of 1,3,4-Oxadiazole Deriv
  • Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent - Organic & Biomolecular Chemistry (RSC Publishing). rsc.org.
  • Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions - Digital Commons @ Otterbein. otterbein.edu.
  • A NEW EFFICIENT ONE-POT SYNTHESIS OF 2,5-DIARYL-1,3,4-OXADIAZOLES. lew.ro.
  • Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - MDPI. mdpi.com.

Sources

Optimization

Technical Support Center: Crystallization of 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole

Welcome to the Advanced Troubleshooting Guide for the crystallization of 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole. This resource is designed for researchers and drug development professionals who require diffraction-qual...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the crystallization of 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole. This resource is designed for researchers and drug development professionals who require diffraction-quality single crystals for structural validation (SCXRD) or uniform bulk powders for formulation.

Mechanistic Insight: The Crystallization Challenge

To successfully crystallize 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole, one must first understand the structural causality behind its phase behaviors.

The 1,3,4-oxadiazole core is a conjugated, electron-deficient heterocycle that typically drives strong, planar π−π stacking interactions[1]. However, the introduction of fluorine atoms at the ortho positions of the pendant phenyl rings fundamentally alters the crystallization thermodynamics:

  • Steric Twisting: The steric bulk of the ortho-fluorine atoms clashes with the oxadiazole nitrogen and oxygen atoms, forcing the phenyl rings to twist out of the central plane[2][3].

  • Conformational Heterogeneity: Because the molecule is symmetric, the two ortho-fluorine atoms can adopt syn or anti rotameric conformations in solution.

  • The Result: During rapid supersaturation, the molecules struggle to adopt a uniform geometry to pack into a crystal lattice. This high energetic barrier frequently results in liquid-liquid phase separation (known as "oiling out") or the formation of highly fragile, 1D twinned needles[3][4].

Troubleshooting Workflow

Use the following decision matrix to diagnose and correct your specific crystallization failure.

CrystallizationTroubleshooting Start Crystallization Attempt 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole Outcome Observe Outcome Start->Outcome Oiling Oiling Out (Liquid-Liquid Separation) Outcome->Oiling Viscous droplet Microcrystals Microcrystals / Powder (Rapid Nucleation) Outcome->Microcrystals Cloudy precipitate Twinning Twinning / Fragile Needles (1D Growth Dominance) Outcome->Twinning Hair-like clusters Success Diffraction-Quality Single Crystal (Block/Prism) Outcome->Success Clear facets FixOiling Switch to Vapor Diffusion Use Anti-solvent (e.g., Hexane) Oiling->FixOiling FixMicro Reduce Supersaturation Slower Cooling Rate (< 1°C/hr) Microcrystals->FixMicro FixTwinning Add H-Bonding Co-solvent (e.g., Methanol) to Disrupt Stacking Twinning->FixTwinning FixOiling->Start Retry FixMicro->Start Retry FixTwinning->Start Retry

Fig 1. Decision matrix for troubleshooting 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole crystallization.

Solvent Selection Matrix

The choice of solvent dictates whether the molecule will oil out, form needles, or grow into blocky prisms. Avoid highly volatile solvents (like DCM or diethyl ether) as they evaporate too quickly, trapping the compound in an amorphous state[5].

Solvent System (Good / Anti) Δ Dielectric Constant ( ϵ )Evaporation DynamicsExpected OutcomeRecommendation
Dichloromethane / Hexane 9.1 1.9Very RapidOiling out / PowderAvoid for initial screens[5]
Chloroform / Methanol 4.8 33.0ModerateNeedles / TwinnedGood for disrupting 1D π -stacking
Toluene / Heptane 2.4 1.9SlowBlocky CrystalsHighly Recommended
THF / Water 7.6 80.1ModerateAmorphous PrecipitateAvoid (Hydrophobic clash)

Self-Validating Experimental Protocols

Protocol A: Anti-Solvent Vapor Diffusion (To Overcome Oiling Out)

Oiling out occurs when the system crosses the liquid-liquid binodal curve before reaching the nucleation threshold[4]. Vapor diffusion slows this process, allowing the molecules time to select a single rotameric conformation.

  • Dissolution: Dissolve 10 mg of 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole in 1 mL of Toluene in a small inner vial (2 mL capacity).

  • Self-Validation Check (Tyndall Effect): Shine a 532 nm laser pointer through the vial. If the beam path is visible, colloidal aggregates are present, which will act as poor nucleation sites. Filter the solution through a 0.22 µm PTFE syringe filter until the laser path is completely invisible.

  • Chamber Setup: Place the uncapped inner vial into a larger outer vial (20 mL capacity) containing 3 mL of Heptane (the anti-solvent).

  • Incubation: Seal the outer vial tightly with Parafilm. Store at a stable 20°C in a vibration-free environment.

  • Self-Validation Check (Diffusion Rate): Inspect the inner vial after 48 hours. If liquid droplets appear on the inner glass walls above the solvent line, the diffusion is occurring too fast. Poke a single pinhole in the Parafilm to slow the vapor transfer.

Protocol B: Thermal Annealing & Seeding (To Overcome Microcrystalline Powders)

If your compound crashes out as a fine powder, the supersaturation was too high[6].

  • Redissolution: Return the cloudy suspension to a hot plate and add 10-20% more solvent by volume until the solution is completely clear[6].

  • Controlled Cooling: Place the flask in a programmable water bath. Cool the solution from 70°C to 20°C at a strictly controlled rate of 0.5°C per hour.

  • Seeding: Once the solution reaches 40°C, introduce a single microscopic "seed" crystal from a previous batch.

  • Self-Validation Check (Yield Recovery): If no crystals form after reaching 20°C, dip a glass stirring rod into the mother liquor and let it air dry. If a heavy white residue forms on the rod, your compound is still in solution[6]. Concentrate the mother liquor using a rotary evaporator and repeat the cooling process[4].

Frequently Asked Questions (FAQs)

Q1: My solution turns into a cloudy, viscous oil at the bottom of the vial. How do I fix this? A1: This is "oiling out," which happens when the melting point of the compound is lower than the temperature at which it phase-separates from the solvent[4]. For this specific oxadiazole, the twisted geometry makes the liquid state kinetically favorable during rapid cooling. Fix: Switch to a solvent system with a lower boiling point, or abandon cooling methods entirely in favor of slow vapor diffusion.

Q2: I am getting extremely thin, fragile needles. How do I grow blocky crystals suitable for SCXRD? A2: 1D growth (needles) happens when π−π stacking along one axis dominates the crystal growth kinetics[3]. To promote 2D/3D growth (blocks/prisms), introduce a hydrogen-bonding co-solvent (e.g., trace amounts of methanol). The methanol temporarily interacts with the oxadiazole nitrogen atoms, sterically hindering the fast-growing axis and allowing the slower axes to catch up[5].

Q3: How do I know if the crystals I grew are single crystals or twinned aggregates? A3: Examine them under a polarizing microscope. A true single crystal will completely extinguish (turn black) at specific angles when rotated 360° under cross-polarized light. Crystals that do not darken at any point during rotation, or crystals that look like fern leaves or dandelion seeds, are twinned aggregates and are unsuitable for X-ray diffraction.

Q4: I suspect I have formed a polymorph. How can I verify this? A4: 1,3,4-oxadiazoles are notorious for polymorphism due to their conformational flexibility[3]. Run Differential Scanning Calorimetry (DSC) alongside Thermogravimetric Analysis (TGA). A true polymorph will show a different melting endotherm but no mass loss on the TGA. If you see an early endotherm accompanied by mass loss, you have formed a pseudopolymorph (a solvate)[7].

References

  • [2] Full article: Diphenyl-1,3,4-oxadiazoles: synthesis and influence of side chain semifluorination and lateral ring fluorination on liquid crystalline properties, Taylor & Francis.[Link]

  • [5] Guide for crystallization, University of Fribourg.[Link]

  • [6] 3.6F: Troubleshooting, Chemistry LibreTexts.[Link]

  • [1] Crystal structures, intermolecular interactions and fluorescence properties of a series of symmetrical bi-1,3,4-oxadiazole derivatives, RSC Publishing.[Link]

  • [7] Crystalline Polymorphism of Organic Compounds, SciSpace.[Link]

  • [3] Role of Intermolecular Interactions in Molecular Packing of Alkoxy-Substituted Bis-1,3,4-oxadiazole Derivatives, ACS Publications.[Link]

  • [4] Problems with Recrystallisations, Chemistry Teaching Labs - University of York.[Link]

  • Advice for Crystallization, Universität Potsdam.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Fluorinated 1,3,4-Oxadiazole Synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of fluorinated 1,3,4-oxadiazoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of fluorinated 1,3,4-oxadiazoles. These motifs are highly prized in medicinal chemistry as metabolically stable bioisosteres for amides and esters.

However, introducing highly electronegative groups like trifluoromethyl (–CF₃) or difluoromethyl (–CHF₂) adjacent to the reaction center fundamentally alters the electronic landscape of your intermediates. This often leads to a frustrating array of byproducts: unreacted starting materials, ring-opened hydrolysis products, and symmetrical scrambling.

This guide is designed to move beyond generic protocols. Here, we will dissect the causality behind byproduct formation and provide self-validating methodologies to ensure high-fidelity cyclodehydration.

Diagnostic Workflow

Before adjusting your protocol, you must accurately diagnose the dominant byproduct in your crude mixture. Use the workflow below to map your LC-MS/NMR observations to the correct mechanistic failure point.

G A Analyze Crude Reaction Mixture (LC-MS / NMR) B High Unreacted Diacylhydrazine A->B Incomplete Cyclization C Symmetrical Scrambling A->C Transamidation D Hydrolysis / Ring-Opening A->D Moisture Present E Switch to T3P or XtalFluor-E Increase Temp to 80°C B->E F Use Stepwise Coupling Avoid Excess Base C->F G Strict Anhydrous Conditions Dry Solvents & Reagents D->G

Diagnostic workflow for identifying and resolving byproducts in 1,3,4-oxadiazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my trifluoromethyl (–CF₃) substituted diacylhydrazine resist cyclization and form hydrolysis byproducts instead?

The Causality: The highly electronegative –CF₃ group exerts a massive inductive electron-withdrawing effect (–I effect). This drastically reduces the nucleophilicity of the adjacent carbonyl oxygen in the diacylhydrazine intermediate. When you add a cyclodehydrating agent, the initial O-activation occurs, but the subsequent intramolecular cyclization (ring closure) is kinetically hindered. Because the activated intermediate lingers in solution, it becomes highly susceptible to nucleophilic attack by trace water, leading to hydrolysis and degradation [1]. The Solution: Abandon traditional harsh reagents like POCl₃ or SOCl₂. Instead, use highly efficient, mild activating agents like Propylphosphonic anhydride (T3P) [2] or XtalFluor-E [3], which drive the equilibrium forward without generating highly acidic, hydrolytic environments.

Q2: I am observing symmetrical 1,3,4-oxadiazole scrambling in my one-pot synthesis. How do I stop this?

The Causality: Scrambling occurs via transamidation. In a one-pot setup (mixing carboxylic acid, hydrazide, and coupling agent simultaneously), intermolecular acyl exchange can outpace the intramolecular cyclodehydration step. If your fluorinated intermediate is slow to cyclize (as explained in Q1), the intermediates will scramble to form symmetrical diacylhydrazines, which then cyclize into symmetrical 1,3,4-oxadiazoles. The Solution: Adopt a stepwise protocol. First, synthesize and isolate the unsymmetrical diacylhydrazine. Purify it to remove unreacted hydrazides. Then, perform the cyclodehydration as a distinct, second step. Furthermore, avoid using excess strong bases (like DBU or high equivalents of Et₃N), which actively catalyze transamidation.

Q3: How do different cyclodehydration reagents compare quantitatively when handling fluorinated substrates?

To guide your reagent selection, we have compiled field-proven data comparing standard dehydrating agents specifically applied to –CF₃ substituted diacylhydrazines.

Table 1: Comparative Efficacy of Cyclodehydration Reagents for Fluorinated Substrates

ReagentTypical Yield (%)Hydrolysis Byproduct (%)Scrambling Byproduct (%)Condition Mildness
POCl₃ 40 - 50%~20%~10%Harsh (Highly Acidic)
Burgess Reagent 60 - 70%~5%~5%Moderate
XtalFluor-E 75 - 90%< 5%< 2%Mild
T3P (50% in EtOAc) 85 - 95%< 2%< 2%Very Mild

Mechanistic Pathways of Byproduct Formation

Understanding the exact divergence points in the reaction mechanism allows you to control the kinetics. The diagram below illustrates how trace moisture and excess base divert the reaction away from the target oxadiazole.

MechanisticPathway A Fluorinated Diacylhydrazine B O-Activation (e.g., T3P) A->B Reagent Addition E Transamidation (Intermolecular Attack) A->E Excess Base / High Temp C Cyclodehydration (Intramolecular Attack) B->C Fast (Optimal) G Hydrolysis (H2O) B->G Trace Moisture D Target: Fluorinated 1,3,4-Oxadiazole C->D - H2O equivalent F Symmetrical Byproduct E->F Scrambling H Hydrazide + Fluorinated Acid G->H Degradation

Mechanistic pathways showing target cyclodehydration versus byproduct formation.

Step-by-Step Methodology: Self-Validating T3P Cyclodehydration

To eliminate byproducts, we recommend the following T3P-mediated protocol [2]. This method is designed as a self-validating system, meaning built-in analytical checkpoints will tell you exactly if the reaction is proceeding correctly before you commit to the workup.

Prerequisites:

  • Isolated, pure fluorinated 1,2-diacylhydrazine (1.0 equiv).

  • Propylphosphonic anhydride (T3P), 50 wt% solution in EtOAc (2.0 equiv).

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).

  • Anhydrous Ethyl Acetate (EtOAc) or 1,4-Dioxane.

Step 1: Anhydrous Setup Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Argon or N₂ for 15 minutes. Causality: Even atmospheric moisture will outcompete the sluggish cyclization of fluorinated substrates, leading to hydrolysis.

Step 2: Reagent Loading Dissolve the fluorinated 1,2-diacylhydrazine (1.0 equiv) in anhydrous EtOAc (0.2 M concentration). Add DIPEA (2.5 equiv) and stir for 5 minutes at room temperature.

Step 3: Activation Add the T3P solution (2.0 equiv) dropwise via syringe over 10 minutes. Causality: Dropwise addition prevents localized heating and high transient concentrations of the activated species, which can trigger transamidation (scrambling).

Step 4: Kinetic Monitoring & Self-Validation (Crucial Step) Heat the reaction to 80°C. After exactly 2 hours, take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Validation Checkpoint: You should observe the disappearance of the starting diacylhydrazine mass.

  • Diagnostic: If you observe a mass corresponding to [M + T3P_fragment]+, O-activation has successfully occurred, but cyclization is kinetically stalled. This validates your reagents are active.

  • Correction: Do not add more base. Instead, increase the temperature to 90°C to overcome the activation energy barrier for ring closure.

Step 5: Workup Once LC-MS confirms complete conversion to the oxadiazole, cool the mixture to room temperature. Quench by adding saturated aqueous NaHCO₃ (equal volume to the reaction solvent) and stir vigorously for 15 minutes to hydrolyze excess T3P. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • Title: Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications Source: Open Medicinal Chemistry Journal URL: [Link]

  • Title: T3P as an Efficient Cyclodehydration Reagent for the One-Pot Synthesis of 2-Amino-1,3,4-oxadiazoles Source: Journal of Chemical Sciences (Indian Academy of Sciences) URL: [Link]

  • Title: Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent Source: PubMed (National Institutes of Health) URL: [Link]

Optimization

Formulation &amp; Solubilization Support Center: 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole

Welcome to the Technical Support Center for 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole (CAS: 62681-98-5). This portal is designed for researchers, formulation scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole (CAS: 62681-98-5). This portal is designed for researchers, formulation scientists, and drug development professionals. It provides causality-driven troubleshooting, validated protocols, and advanced formulation strategies to overcome the extreme hydrophobicity of this fluorinated oxadiazole scaffold.

Module 1: Molecular Diagnostics & Root Cause Analysis

Q: Why is 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole so insoluble in aqueous media despite the heteroatom-rich oxadiazole core?

A: The insolubility is a thermodynamic issue driven by crystal lattice energy. While the 1,3,4-oxadiazole ring itself offers better aqueous solubility and metabolic stability compared to its 1,2,4- or 1,2,5-isomers[1], the addition of two ortho-fluorophenyl rings drastically alters its physicochemical profile.

The highly electronegative fluorine atoms create strong C-F dipoles, but the overall molecular symmetry and planarity drive intense intermolecular π−π stacking and dipole-dipole interactions in the solid state[2]. This results in a high crystal lattice energy. Consequently, the thermodynamic penalty for breaking these crystal bonds to solvate the molecule in water is exceptionally high, classifying it as a severe BCS Class II/IV compound[3]. While mechanical techniques like micronization can increase the dissolution rate by expanding the surface area, they do not alter the fundamental equilibrium solubility of the drug[4].

Module 2: In Vitro Assay Troubleshooting (DMSO Precipitation)

Q: My compound precipitates immediately when transferring from a 10 mM DMSO stock into an aqueous assay buffer (pH 7.4). How can I prevent this?

A: You are experiencing a classic "solvent-shift" precipitation. The compound is fully solvated in DMSO, but upon rapid dilution in water, the local supersaturation collapses into crystalline aggregates. To solve this, you must manage the thermodynamics of the solvent environment and the kinetics of nucleation[5].

Solution: Implement a Co-solvent/Surfactant Cascade . Cosolvents like PEG-400 lower the dielectric constant of the aqueous phase, reducing the thermodynamic shock of dilution, while surfactants like Tween-80 provide kinetic micellar encapsulation to trap the hydrophobic fluorophenyl rings before they can nucleate[5].

Self-Validating Protocol: In Vitro Solubilization Cascade

This protocol creates a stable 1 mM working stock without precipitation.

  • Step 1 (Primary Solubilization): Dissolve 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole in 100% DMSO to yield a 10 mM stock. Vortex until optically clear.

  • Step 2 (Vehicle Preparation): Prepare an intermediate vehicle consisting of 40% PEG-400, 10% Tween-80, and 50% Assay Buffer.

  • Step 3 (Titration): Slowly titrate 100 μ L of the 10 mM DMSO stock into 900 μ L of the intermediate vehicle under continuous, high-speed vortexing. This yields a 1 mM working stock.

  • Step 4 (Final Dilution): Dilute the 1 mM working stock into your final assay buffer to reach your target screening concentration (e.g., 10 μ M).

  • Validation Checkpoint: Measure the absorbance of the final solution at 600 nm in a spectrophotometer.

    • Causality: True solutions do not scatter light. An OD600​>0.05 indicates colloidal aggregation (sub-visual precipitation). If OD600​<0.05 , a true solution has been successfully achieved.

Module 3: Advanced Formulation for In Vivo Studies

Q: We need to dose this compound orally in murine models, but simple suspensions yield erratic bioavailability. What is the most effective formulation strategy?

A: For rigid, planar, lipophilic molecules, Cyclodextrin (CD) Inclusion Complexation is one of the most robust approaches[6]. Cyclodextrins act as permeation enhancers by carrying the drug through aqueous barriers[7]. Specifically, Hydroxypropyl- β -Cyclodextrin (HP- β -CD) can encapsulate the highly lipophilic fluorophenyl rings within its hydrophobic cavity, disrupting the intermolecular π−π stacking. The hydrophilic exterior of the cyclodextrin then interacts favorably with the aqueous solvent via hydrogen bonding, pulling the entire complex into solution[8].

Self-Validating Protocol: HP- β -CD Inclusion Complex via Solvent Evaporation
  • Step 1 (Stoichiometry): Weigh 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole and HP- β -CD in a 1:2 molar ratio to ensure sufficient host molecules for the bulky bi-aromatic system.

  • Step 2 (Dissolution): Dissolve the oxadiazole in a minimal volume of a volatile organic solvent (e.g., Methanol/Dichloromethane 1:1 v/v). Separately, dissolve the HP- β -CD in deionized water.

  • Step 3 (Complexation): Add the organic drug solution dropwise to the aqueous CD solution under high-shear magnetic stirring (1000 RPM) at 37°C[6].

  • Step 4 (Evaporation & Drying): Continue stirring in an open vessel in a fume hood for 4 hours to allow the organic solvent to evaporate completely. Lyophilize (freeze-dry) the remaining clear aqueous phase for 48 hours to obtain a dry powder.

  • Validation Checkpoint: Analyze the resulting powder via Differential Scanning Calorimetry (DSC).

    • Causality: Crystalline 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole exhibits a sharp melting endotherm. The complete disappearance of this peak confirms that the drug has been fully transitioned into an amorphous inclusion complex within the cyclodextrin cavity.

Module 4: Data & Analytics

Table 1: Comparative Solubility Enhancement Strategies for Fluorinated Oxadiazoles
StrategyMechanism of ActionTypical Fold-EnhancementProsCons
Micronization Increases surface area for faster dissolution kinetics[4].2x - 5xSimple, scalable mechanical process.Does not change equilibrium saturation solubility[5].
Co-Solvency (DMSO/PEG) Reduces the dielectric constant of the solvent mixture[5].10x - 50xRapid, easy to implement for in vitro screens.High solvent toxicity in vivo; risk of precipitation upon dilution.
Cyclodextrin Complexation Host-guest inclusion of fluorophenyl rings into a hydrophobic cavity[6].100x - 500xExcellent biocompatibility; thermodynamically stable[8].Requires specific stoichiometric optimization and lyophilization.
Amorphous Solid Dispersion Disruption of the crystal lattice into a high-energy amorphous state[3].> 500xIdeal for oral solid dosage forms and scale-up manufacturing.Requires specialized equipment (e.g., Hot Melt Extruder).

Module 5: Formulation Decision Workflow

The following decision tree dictates the optimal solubilization pathway based on your experimental endpoint.

SolubilityWorkflow Start Target Application for 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole InVitro In Vitro Assays (Cellular / Biochemical) Start->InVitro InVivo In Vivo PK / Efficacy (Animal Models) Start->InVivo CoSolvent Co-Solvent / Surfactant Cascade (DMSO -> PEG-400 -> Tween-80) InVitro->CoSolvent SolidDispersion Amorphous Solid Dispersion (Hot Melt Extrusion) InVivo->SolidDispersion Cyclodextrin Cyclodextrin Complexation (HP-β-CD Lyophilization) InVivo->Cyclodextrin CheckPrecip OD600 Check (< 0.05 = Pass) CoSolvent->CheckPrecip CheckPrecip->CoSolvent Precipitates (Adjust Ratio) Success Proceed to Experiment CheckPrecip->Success Clear (True Solution) DSC_Check DSC Validation (Absence of Melting Peak) SolidDispersion->DSC_Check Cyclodextrin->DSC_Check DSC_Check->Cyclodextrin Crystalline (Rework) DSC_Check->Success Amorphous Confirmed

Decision tree for selecting the optimal solubilization strategy for 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole.

References

  • Dissolution enhancement of poorly soluble drugs by using complexation technique - A review Source: researchgate.net URL:[Link]

  • Role of cyclodextrins in new antimycobacterial formulations Source: ichem.md (Chemistry Journal of Moldova) URL:[Link]

  • Recent advances in techniques for enhancing the solubility of hydrophobic drugs Source: pjps.pk (Pak. J. Pharm. Sci.) URL:[Link]

  • Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives Source: mdpi.com URL:[Link]

  • 1,3,4-Oxadiazole Source: encyclopedia.pub URL:[Link]

  • Encapsulation of biocides by cyclodextrins: toward synergistic effects against pathogens Source: nih.gov URL:[Link]

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review Source: japer.in (Journal of Advanced Pharmacy Education and Research) URL:[Link]

  • Solubility enhancement techniques: A comprehensive review Source: wjbphs.com URL:[Link]

Sources

Troubleshooting

preventing thermal degradation of 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole during sublimation

Technical Support Center: Troubleshooting Thermal Degradation in 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole Sublimation Welcome to the Advanced Materials Troubleshooting Guide. This resource is designed for researchers, sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Thermal Degradation in 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole Sublimation

Welcome to the Advanced Materials Troubleshooting Guide. This resource is designed for researchers, scientists, and drug development professionals handling highly sensitive oxadiazole derivatives for organic electronics or pharmaceutical applications.

Section 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole undergo thermal degradation during standard sublimation? A1: The vulnerability lies in the molecular architecture of the 1,3,4-oxadiazole ring. The heterocycle contains labile C–O and N–N single bonds that are highly susceptible to cleavage under extreme thermal or photochemical stress [5]. When the applied thermal energy exceeds the activation energy for ring-opening, the molecule fragments, often yielding isocyanates or hydrogen cyanide derivatives[5]. Furthermore, the electron-withdrawing nature of the 2-fluorophenyl groups can alter the electron density of the central ring, making the compound particularly sensitive to localized superheating.

Q2: I am observing a charred residue in the source boat and poor product yield. What is the root cause? A2: Charring is typically indicative of catalytic degradation rather than purely thermal breakdown. Crude organic materials often contain trace metal ions, unreacted halides, or solvent residues from the synthesis phase. At elevated sublimation temperatures, these impurities act as Lewis acid catalysts, drastically lowering the activation energy required for the thermal decomposition of the oxadiazole ring. Pre-purification is strictly required to remove these micro-ions before the material is subjected to heat [2].

Q3: How does vacuum pressure dictate the survival of the molecule during sublimation? A3: Sublimation is a phase transition governed by vapor pressure. By utilizing an ultra-high vacuum system (typically operating between 10−6 to 10−7 Torr), the ambient pressure is reduced to a point where the compound's vapor pressure exceeds it at a significantly lower temperature [4]. This allows the 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole to sublime well below its thermal degradation threshold ( Tdeg​ ). Operating at insufficient vacuum levels (e.g., 10−3 Torr) forces the operator to apply higher temperatures, inevitably pushing the material into its degradation envelope.

Section 2: System Logic & Workflows

To visualize the causality between experimental parameters and material integrity, refer to the logical workflow diagram below.

DegradationPrevention Crude Crude Oxadiazole PrePurify Pre-Purification (Remove Catalysts) Crude->PrePurify Solvent Wash Vacuum Ultra-High Vacuum (< 10^-6 Torr) PrePurify->Vacuum Load Chamber Thermal Gradient Heating (T < T_deg) Vacuum->Thermal Lower Sublimation Point Sublime Sublimation Phase Thermal->Sublime Optimal Energy Degrade Thermal Degradation (Bond Cleavage) Thermal->Degrade Excessive Heat Deposit High-Purity Deposition Sublime->Deposit Mass Transport

Logical workflow for preventing thermal degradation during vacuum sublimation.

Section 3: Quantitative Data & Operational Parameters

The following table summarizes the critical thermodynamic and operational parameters required to maintain the structural integrity of the compound during purification.

Table 1: Thermodynamic and Operational Parameters for Sublimation

ParameterSub-Optimal ConditionOptimal ConditionCausality / Mechanistic Effect
Vacuum Pressure >10−3 Torr 10−6 to 10−7 TorrHigh vacuum drastically lowers the required phase-transition temperature, keeping it safely below the thermal decomposition limit [4].
Pre-Purification None (Direct use of crude)Solvent extraction & recrystallizationRemoves trace metals and unreacted precursors that catalyze ring-opening reactions at elevated temperatures [2].
Heating Profile Single-zone rapid heatingMulti-zone gradient (Ramp 1-2 °C/min)Prevents localized superheating and splattering; effectively separates the target molecule from volatile degradation byproducts [1, 3].
Deposition Rate >2.0 Å/s 0.3−0.5 Å/sSlower rates ensure ordered crystalline packing on the deposition surface and exclude the trapping of gaseous impurities [4].

Section 4: Validated Experimental Protocols

To ensure a self-validating system where each step confirms the success of the previous one, implement the following step-by-step methodologies.

Methodology 1: Pre-Sublimation Purification Protocol

Objective: Eliminate catalytic micro-ions and impurities prior to thermal exposure.

  • Dissolution: Place the crude 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole into a multi-neck flask. Add an appropriate organic solvent and apply gentle heating with continuous stirring until the solid is completely dissolved [2].

  • Aqueous Extraction: Transfer the solution to a separating funnel. Add pure deionized water, agitate thoroughly, and allow the layers to separate. Draw off the aqueous layer, which contains water-soluble ionic impurities.

  • Self-Validation Check: Repeat the aqueous extraction step. Measure the electrical resistivity of the discarded aqueous washings. Continue the extraction cycles until the resistivity remains constant across three consecutive washes, confirming the total removal of trace ions[2].

  • Dehydration & Distillation: Dehydrate the organic phase using a drying agent (e.g., anhydrous magnesium sulfate), filter, and perform reduced-pressure distillation to remove the solvent.

  • Recrystallization: Recrystallize the resulting solid. Filter the crystals under reduced pressure and transfer the filter cake to a clean room environment for complete desiccation [2].

Methodology 2: Multi-Zone Vacuum Sublimation Workflow

Objective: Achieve high-purity sublimation without exceeding the thermal degradation threshold.

  • Chamber Preparation: Load the pre-purified oxadiazole into the source crucible (Zone 1) of a multi-zone sublimation furnace.

  • Vacuum Evacuation: Seal the system and engage the turbomolecular pump. Evacuate the chamber to a base pressure of 10−6 to 10−7 Torr[3, 4]. Do not initiate heating until this vacuum level is stabilized.

  • Zone Equilibration: Maintain the deposition zones (Zone 2 and Zone 3) at temperatures strictly below the minimum sublimation temperature of the compound[1].

  • Gradient Heating (Zone 1): Gradually ramp the temperature of Zone 1 (1-2 °C/min) to the empirically determined sublimation temperature. Monitor the deposition rate using a quartz crystal microbalance, targeting a steady rate of 0.3 to 0.5 Å/s [4].

  • Fractional Deposition: As sublimation occurs, the intact 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole will transport and deposit in Zone 2. Highly volatile impurities will bypass Zone 2 and condense in the cooler Zone 3, while non-volatile impurities remain in Zone 1[1].

  • Cooling & Harvesting: Once the source material is depleted, turn off the heating elements. Critical: Allow all zones to cool completely to room temperature under vacuum. Breaking the vacuum while the system is hot will cause immediate oxidative degradation of the purified crystals. Harvest the purified material from Zone 2.

References

  • CN102527076B - Vacuum sublimation purifying method of OLED (organic light emitting diode)
  • CN103449947A - Pre-purification method before sublimation and purification of OLED (organic light emitting diode)
  • Influence of Material Purification by Vacuum Sublimation on Organic Optoelectronic Device Performance Source: ResearchGate URL
  • High-Purity Sublimed Materials for Organic Electronic Devices Source: Sigma-Aldrich URL
  • Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)
Optimization

Technical Support Center: Optimizing 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole in Optoelectronic Devices

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for materials scientists, device engineers, and researchers—including those transitioning from medicinal chemistry (w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for materials scientists, device engineers, and researchers—including those transitioning from medicinal chemistry (where oxadiazoles are common pharmacophores) to organic electronics.

The 1,3,4-oxadiazole moiety is a well-established, electron-deficient core widely used to construct electron transport layers (ETLs) and hole-blocking layers in Organic Light-Emitting Diodes (OLEDs)[1]. While 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole (F2DPD) offers excellent thermal stability and deep energy levels[2], achieving optimal electron mobility requires precise control over molecular packing, energy level alignment, and film morphology.

Below, you will find causality-driven troubleshooting guides, quantitative benchmarks, and self-validating experimental protocols to optimize your device architecture.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is the electron mobility of my F2DPD-based device lower than the theoretical limit, resulting in high driving voltages? A1: The issue likely stems from high reorganization energies or trap-state accumulation. For small, planar oxadiazole molecules, reorganization energies are inherently large, meaning the transfer integral (how well adjacent molecules overlap) plays a crucial role in charge transport[3]. If your thermal evaporation rate is too high, the resulting film will have poor intermolecular π−π stacking and high defect densities. These defects act as charge traps. Causality: Electrons become localized in these trap states, forcing the device into a trap-limited space-charge conduction regime, which drastically increases the voltage required to drive current. Solution: Purify the F2DPD via temperature-gradient sublimation at least three times prior to use, and reduce your deposition rate to ≤0.5 Å/s to promote ordered, amorphous film growth.

Q2: How does the 2-fluoro substitution affect energy level alignment, and how do I match it with the emissive layer (EML)? A2: Fluorine is highly electronegative. Adding 2-fluorophenyl groups to the 1,3,4-oxadiazole core deepens (lowers) the Lowest Unoccupied Molecular Orbital (LUMO) compared to non-fluorinated derivatives like PBD[2]. Causality: A deeper LUMO reduces the electron injection barrier from the cathode (e.g., LiF/Al), which is highly beneficial. However, if the LUMO becomes significantly deeper than the host material in your EML, you create an energy barrier at the ETL/EML interface. Electrons will accumulate at this interface rather than injecting into the EML. Solution: Implement a stepped-energy architecture by inserting a thin interfacial layer, or co-deposit F2DPD with an n-type dopant (like Liq) to facilitate tunneling.

Q3: My device shows severe efficiency roll-off at high current densities. Is the oxadiazole ETL responsible? A3: Yes, this is a known phenomenon. The electron mobility of oxadiazole derivatives is highly sensitive to the applied electric field[4]. Causality: At high driving voltages, electron mobility outpaces hole mobility. This unbalanced charge transport pushes the exciton recombination zone away from the center of the EML and directly against the Hole Transport Layer (HTL)[5]. This proximity causes severe Triplet-Polaron Quenching (TPQ) and efficiency roll-off. Solution: Introduce a dedicated exciton-blocking layer between the HTL and EML, or adjust the thickness of the F2DPD layer to re-balance the transit times of electrons and holes.

Part 2: Device Architecture & Workflows

DeviceArchitecture Anode Anode (ITO) HTL HTL (Hole Transport) Anode->HTL Holes EML EML (Recombination) HTL->EML Transport ETL ETL: F2DPD (Electron Transport) ETL->EML Transport Cathode Cathode (Al/LiF) Cathode->ETL Electrons

Energy level alignment and charge transport pathway in an F2DPD-based OLED device.

Troubleshooting Start Issue: Low Mobility / High Voltage CheckMorph Analyze Morphology (AFM) Start->CheckMorph MorphBad Roughness > 2nm CheckMorph->MorphBad Crystalline MorphGood Smooth Film (< 1nm) CheckMorph->MorphGood Amorphous FixMorph Reduce Evaporation Rate MorphBad->FixMorph CheckTrap SCLC Measurement MorphGood->CheckTrap TrapHigh Trap-Limited Current CheckTrap->TrapHigh Slope > 2 FixTrap Sublimation Purification TrapHigh->FixTrap

Troubleshooting workflow for resolving low electron mobility in oxadiazole ETLs.

Part 3: Quantitative Data & Benchmarks

To effectively utilize F2DPD, it must be benchmarked against industry-standard electron transport materials. The table below summarizes the optoelectronic properties critical for device integration.

Property2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazoleStandard PBD (Reference)Alq3 (Reference)
LUMO Level (eV) ~ -3.1 to -3.2-2.6-3.0
HOMO Level (eV) ~ -6.4-6.2-5.7
Electron Mobility ( μe​ ) 10−410−5 cm²/Vs~ 10−5 cm²/Vs~ 10−6 cm²/Vs
Hole Blocking Capacity Excellent (Deep HOMO)GoodPoor
Primary Limitation Highly sensitive to trap statesRapid crystallizationLow absolute mobility

Part 4: Step-by-Step Experimental Protocols

Protocol A: High-Vacuum Thermal Evaporation of F2DPD

Causality Focus: Oxadiazoles are prone to crystallization due to their rigid planar structure. Controlling the thermodynamics of film formation is critical to maintaining an amorphous, high-mobility layer.

  • Substrate Preparation: Clean Indium Tin Oxide (ITO) substrates via sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 mins each)[1].

  • Surface Activation: Treat substrates with UV-Ozone for 20 minutes. Causality: This removes residual organic contaminants and increases the ITO work function, ensuring uniform wetting of subsequent organic layers.

  • Chamber Evacuation: Transfer substrates to a thermal evaporator. Pump down to a base pressure of <10−6 Torr.

  • F2DPD Deposition: Heat the F2DPD crucible slowly (ramp rate: 1°C/min). Once the sublimation temperature is reached, open the shutter and deposit at a strict rate of 0.5 Å/s .

  • Self-Validation Step: Post-deposition, analyze a dummy sample using Atomic Force Microscopy (AFM). The Root Mean Square (RMS) roughness must be <1.0 nm. If RMS >2.0 nm, the film has crystallized; you must lower the deposition rate or increase the substrate cooling.

Protocol B: Space-Charge-Limited Current (SCLC) Mobility Extraction

Causality Focus: To isolate and measure the true electron mobility of F2DPD without interference from hole transport, you must fabricate an "electron-only" device.

  • Device Fabrication: Fabricate a device with the structure: ITO / LiF (2 nm) / F2DPD (100 nm) / LiF (2 nm) / Al (100 nm). Causality: The deep work function of ITO combined with LiF blocks hole injection, ensuring the measured current is driven entirely by electrons.

  • J-V Characterization: Sweep the voltage from 0V to 10V using a source measure unit (e.g., Keithley 2400) in a dark, inert environment.

  • Data Plotting: Plot the Current Density-Voltage (J-V) curve on a log-log scale.

  • Self-Validation Step: Identify the three distinct regimes:

    • Ohmic Region: At low voltages, slope = 1.

    • Trap-Filled Limit (TFL): At intermediate voltages, slope > 2. (If this region spans a wide voltage range, your F2DPD is impure).

    • Child's Law Region: At high voltages, slope = 2.

  • Calculation: Extract the mobility ( μ ) from the Child's Law region using the Mott-Gurney equation: J=89​ϵr​ϵ0​μL3V2​ , where L is the film thickness (100 nm).

Part 5: References

  • Carrier Injection and Transport in Blue Phosphorescent Organic Light-Emitting Device with Oxadiazole Host Source: MDPI URL:[Link]

  • Improved performance of organic light-emitting devices with 2-(4-biphenyl)-5-(4-butylphenyl)-1,3,4-oxadiazole Source: DOI / Elsevier URL:[Link]

  • Toward Designing Efficient Multifunctional Bipolar Molecules: DFT Study of Hole and Electron Mobilities of 1,3,4-Oxadiazole Derivatives Source: ACS Publications (The Journal of Physical Chemistry C) URL:[Link]

  • 1,3,4-Oxadiazole-based Deep Blue Thermally Activated Delayed Fluorescence Emitters for Organic Light Emitting Diodes Source: ACS Publications (The Journal of Physical Chemistry C) URL:[Link]

Sources

Troubleshooting

resolving NMR peak overlaps in 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole characterization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals characterizing 2,5-Bis(2-fluorophenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals characterizing 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole and its derivatives.

Fluorinated aromatics present unique spectroscopic challenges. This guide bypasses generic advice, focusing on the specific quantum mechanical phenomena causing your spectral overlap and providing self-validating, step-by-step experimental protocols to resolve them.

Core Phenomenon: The Root Cause of Overlap

Q: Why does the 1 H NMR spectrum of 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole show an unresolvable "blob" of multiplets between 7.2 and 8.2 ppm?

A: The overlap is a direct consequence of both structural symmetry and complex spin-spin coupling networks. The 1,3,4-oxadiazole core is a highly electron-withdrawing symmetric heterocycle 1. Because the molecule is symmetric, the two 2-fluorophenyl rings are chemically equivalent, meaning their signals perfectly superimpose. However, within each ring, the four protons (H3, H4, H5, H6) are chemically and magnetically non-equivalent.

The severe crowding is caused by two overlapping quantum mechanical effects:

  • Homonuclear Scalar Coupling ( JHH​ ): The protons couple with each other (ortho, meta, and para couplings), creating standard multiplets.

  • Heteronuclear Scalar Coupling ( JHF​ ): The 19 F nucleus has a spin of ½ and 100% natural abundance. It couples strongly with the ring protons through space and bonds (e.g., 3JHF​≈9.5 Hz, 4JHF​≈5.0 Hz) [[2]]().

This dual coupling splits what would be simple doublets or triplets into complex ddd or td multiplets, which broaden the signals until they merge into a continuous overlapping band.

Troubleshooting Workflow

Use the following decision matrix to determine the most efficient experimental approach based on your spectrometer's hardware capabilities.

NMR_Troubleshooting Start Severe 1H NMR Overlap (7.2 - 8.2 ppm) CheckProbe 19F Decoupling Probe Available? Start->CheckProbe Run1H19F Run 1H{19F} NMR (Removes J_HF) CheckProbe->Run1H19F Yes Solvent Solvent Titration (CDCl3 to C6D6) CheckProbe->Solvent No CheckOverlap2 Multiplets Still Overlapping? Run1H19F->CheckOverlap2 RunPureShift Run Pure Shift NMR (e.g., PSYCHE) CheckOverlap2->RunPureShift Yes Resolved Fully Resolved Assignments CheckOverlap2->Resolved No RunPureShift->Resolved Run2D Run 2D NMR (COSY/HSQC) Run2D->Resolved Solvent->Run2D

Troubleshooting workflow for resolving NMR peak overlaps in fluorinated oxadiazoles.

Hardware-Based Solutions: 1 H{ 19 F} NMR

Q: How can I eliminate the interference caused by the fluorine atom?

A: By performing a 19 F-decoupled 1 H NMR experiment ( 1 H{ 19 F}). Causality: Applying continuous-wave or composite pulse irradiation at the 19 F Larmor frequency saturates the fluorine spin states. This forces the fluorine transitions to average to zero on the NMR timescale, completely removing the JHF​ scalar couplings. The previously complex ddd multiplets will instantly simplify into standard dd or d multiplets driven solely by proton-proton ( JHH​ ) interactions [[2]]().

Self-Validating Protocol:

  • Probe Tuning: Tune the NMR probe to both the 1 H and 19 F frequencies.

  • Acquire 1D 19 F Spectrum (Validation Step): Run a standard 19 F spectrum. You should observe a single sharp resonance (typically around -109 ppm for 2-fluorophenyl groups). Record the exact frequency of this peak (the O2 offset). If you see multiple peaks, your sample has degraded or contains impurities.

  • Set Decoupler: Load a 1 H pulse program with heteronuclear decoupling (e.g., zgig or zgf2pr on Bruker systems). Input the exact O2 offset recorded in Step 2.

  • Power Calibration: Select a broadband decoupling sequence (like GARP or WALTZ-16). Ensure the decoupling power is kept low enough to prevent sample heating but sufficient to cover the narrow bandwidth of the single fluorine environment.

  • Acquisition: Acquire the 1 H spectrum. Overlay it with your standard 1 H spectrum to observe the collapsed multiplets.

Software/Sequence-Based Solutions: Pure Shift NMR

Q: Even after 19 F decoupling, H4 and H5 are still overlapping due to JHH​ coupling. How do I resolve this?

A: Utilize Pure Shift NMR techniques, specifically PSYCHE (Pure Shift Yielded by Chirp Excitation). Causality: Pure shift NMR uses low-flip-angle, frequency-swept (chirp) pulses combined with magnetic field gradients to selectively refocus chemical shifts while allowing homonuclear J -couplings to evolve and be decoupled 3. This effectively suppresses all JHH​ couplings, collapsing every multiplet into a single, sharp singlet at its exact chemical shift, increasing resolution by up to an order of magnitude 4.

Self-Validating Protocol:

  • Sample Preparation: Pure shift techniques suffer from inherent sensitivity penalties. Prepare a highly concentrated sample (>20 mg in 0.6 mL solvent) to compensate.

  • Calibration: Calibrate the hard 90° pulse for your specific sample.

  • Sequence Setup: Load the PSYCHE pulse sequence. Set the data chunking parameters (typically 15–20 ms chunks) to acquire data exclusively during the decoupling window.

  • Acquisition & Processing: Run the pseudo-2D acquisition. Process the data using covariance processing macros to reconstruct the 1D singlet spectrum.

  • Validation Step: Overlay the PSYCHE spectrum with a standard 1D 1 H spectrum acquired at the same receiver gain. The sharp singlets must align perfectly with the exact chemical shift centers of the original multiplets. If they drift, your chirp pulse calibration is flawed.

Solvent-Based Solutions: ASIS

Q: I do not have a dual 1 H/ 19 F probe or pure shift capabilities. What is my alternative?

A: Leverage Anisotropic Solvent-Induced Shifts (ASIS) by changing your solvent from CDCl 3​ to Benzene-d 6​ (C 6​ D 6​ ). Causality: Benzene molecules form highly ordered, transient collision complexes with the solute, driven by dipole-induced dipole interactions with the polar 1,3,4-oxadiazole core. The strong magnetic anisotropy of the benzene ring creates distinct shielding and deshielding cones. Because the protons on the 2-fluorophenyl ring occupy different spatial positions relative to the core, they experience differential shielding, which physically pulls the overlapping multiplets apart in the spectrum 5.

Self-Validating Protocol:

  • Evaporate the CDCl 3​ from your NMR sample under a gentle stream of nitrogen.

  • Re-dissolve the compound in 0.6 mL of C 6​ D 6​ .

  • Acquire a standard 1 H NMR spectrum. You will observe that the previously overlapping H4 and H5 signals have shifted at different rates ( Δδ ), allowing for clear integration and assignment.

Quantitative Data Summary

The table below summarizes the expected coupling behaviors and how our recommended techniques simplify the spectral data for 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole.

Proton PositionApprox. δ (ppm) JHH​ Couplings (Hz) JHF​ Couplings (Hz)Standard 1 H Multiplicity 1 H{ 19 F} MultiplicityPure Shift Multiplicity
H3 (ortho to F)7.20 - 7.35 3JH3−H4​≈8.0 3JH3−F​≈9.5 ddd / tdddSinglet
H4 (meta to F)7.45 - 7.55 3JH4−H3​≈8.0 3JH4−H5​≈8.0 4JH4−F​≈5.0 ddd / tdtdSinglet
H5 (para to F)7.30 - 7.40 3JH5−H4​≈8.0 3JH5−H6​≈8.0 5JH5−F​≈1.5 ddd / tdtdSinglet
H6 (ortho to Oxa)8.00 - 8.15 3JH6−H5​≈8.0 4JH6−H4​≈1.5 4JH6−F​≈6.0 td / dddddSinglet

Note: Exact chemical shifts are highly dependent on concentration and solvent choice. Coupling constants ( J ) are intrinsic and remain stable across solvents.

References

  • [3] Pure Shift NMR - Manchester NMR Methodology Group. Manchester University. Available at:[Link]

  • [4] Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies of Biological Samples. MDPI. Available at: [Link]

  • [1] Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI. Available at: [Link]

  • [2] Simultaneous Ligand and Receptor Tracking through NMR Spectroscopy Enabled by Distinct 19F Labels. Semantic Scholar. Available at: [Link]

  • [5] Stereochemical Analysis of Tertiary Trifluoroacetamides Leveraging Both Through-Space 1H···19F Spin−Spin Couplings and Anisotropic Solvent-Induced Shifts. American Chemical Society. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Electron Affinity: 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole vs. 2,5-Diphenyl-1,3,4-oxadiazole

Executive Summary & Mechanistic Rationale The 1,3,4-oxadiazole heterocycle is a highly electron-deficient core, widely utilized as an electron transport material (ETM) in organic electronics and as a metabolically stable...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 1,3,4-oxadiazole heterocycle is a highly electron-deficient core, widely utilized as an electron transport material (ETM) in organic electronics and as a metabolically stable bioisostere for amides and esters in medicinal chemistry. The baseline compound, 2,5-diphenyl-1,3,4-oxadiazole (PPD) , exhibits a relatively high electron affinity (EA) due to the inherent electron-withdrawing nature of the oxadiazole ring[1].

However, the introduction of fluorine atoms—specifically in 2,5-bis(2-fluorophenyl)-1,3,4-oxadiazole —fundamentally alters the molecule's electronic landscape. Fluorine is the most electronegative element, and its substitution onto the phenyl rings exerts a strong inductive electron-withdrawing effect (-I effect)[2]. This pulls electron density away from the conjugated π -system of the oxadiazole core. According to Koopmans' theorem, this stabilization lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which directly correlates to an increased vertical and adiabatic electron affinity[3]. Consequently, the fluorinated derivative becomes a significantly stronger electron acceptor[2].

Mechanism A Fluorine Substitution on Phenyl Rings B Inductive Electron Withdrawal (-I Effect) A->B C LUMO Energy Stabilization B->C D Increased Electron Affinity (EA) C->D

Mechanistic pathway of fluorination increasing electron affinity in oxadiazoles.

Quantitative Data Comparison

The following table synthesizes computational (DFT/B3LYP) and experimental electrochemical data comparing the frontier molecular orbitals of PPD and its fluorinated analogs[2],[3],[1].

CompoundSubstitution PatternHOMO (eV)LUMO (eV)Estimated Electron Affinity (eV)
2,5-Diphenyl-1,3,4-oxadiazole (PPD) None-6.39-1.891.89
2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole Mono-fluoro (para)-6.57-2.092.09
2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole Di-fluoro (ortho)-6.75-2.382.38*

*Values represent computational consensus trends showing cumulative LUMO stabilization (~0.2-0.3 eV per fluorine atom) via inductive withdrawal[2].

Experimental Methodologies for EA Determination

To empirically validate the increased electron affinity of 2,5-bis(2-fluorophenyl)-1,3,4-oxadiazole compared to PPD, Cyclic Voltammetry (CV) is the gold standard[4]. CV measures the reduction potential ( Ered​ ), which corresponds to the energy required to inject an electron into the LUMO.

Self-Validating Protocol: Cyclic Voltammetry for Oxadiazole Reduction

As an Application Scientist, it is critical to understand the why behind each step of this protocol. The oxadiazole radical anion formed during electrochemical reduction is highly sensitive to protons and oxygen. Any trace of water or O2​ will quench the radical, leading to irreversible CV waves and inaccurate onset potentials. Therefore, strict anhydrous and anaerobic conditions are non-negotiable.

Step-by-Step Workflow:

  • Solvent & Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous Dichloromethane (DCM). Causality: TBAPF6​ is chosen because it provides high ionic conductivity while possessing a wide electrochemical window that will not mask the deep reduction peaks of the oxadiazole.

  • Analyte Addition: Add the oxadiazole derivative (PPD or the fluorinated analog) to achieve a precise 1.0 mM concentration.

  • Deoxygenation: Purge the solution with high-purity N2​ or Argon gas for a minimum of 15 minutes. Causality: This displaces dissolved oxygen, preventing the formation of superoxide radicals that would interfere with the analyte's reduction wave.

  • Electrochemical Setup: Utilize a three-electrode system: a Glassy Carbon working electrode (WE) for its wide cathodic window, a Platinum wire counter electrode (CE), and an Ag/Ag+ non-aqueous reference electrode (RE).

  • Cathodic Scanning: Sweep the potential from 0 V to -2.5 V at a scan rate of 50-100 mV/s. Record the onset reduction potential ( Eredonset​ ).

  • Calibration & Calculation: Spike the solution with Ferrocene (Fc) as an internal standard. Measure the Fc/Fc+ half-wave potential. Calculate the LUMO and EA using the empirical formula:

    • ELUMO​=−[Eredonset​(vs.Fc/Fc+)+4.8] eV

    • Electron Affinity (EA)≈−ELUMO​

CV_Workflow S1 1. Dissolve Oxadiazole in Dry DCM (1 mM) S2 2. Add Supporting Electrolyte (0.1 M TBAPF6) S1->S2 S3 3. Purge with N2 Gas (15 mins) S2->S3 S4 4. Run Cathodic Scan (Glassy Carbon WE) S3->S4 S5 5. Extract Reduction Onset Potential (E_red) S4->S5 S6 6. Calculate EA: EA = e(E_red + 4.8) eV S5->S6

Step-by-step cyclic voltammetry workflow for determining experimental electron affinity.

Applications and Field Implications

  • Materials Science (OLEDs): The deeper LUMO (higher EA) of 2,5-bis(2-fluorophenyl)-1,3,4-oxadiazole significantly lowers the electron injection barrier from the cathode. This improves charge balance, enhances device efficiency, and lowers driving voltages in OLED architectures compared to standard PPD[2].

  • Medicinal Chemistry & Drug Development: In drug design, increasing the electron affinity of the oxadiazole bioisostere can enhance π−π stacking interactions with electron-rich amino acid residues in target binding pockets. Furthermore, the ortho-fluorine atoms can lock the molecular conformation via intramolecular non-covalent interactions, improving target specificity and metabolic stability[5].

Sources

Comparative

Validating the Antimicrobial Efficacy of 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole Against Gram-Positive Pathogens: A Comparative Guide

As the clinical pipeline for antibiotics continues to narrow, the rapid emergence of Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE) necessitates the development of novel an...

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Author: BenchChem Technical Support Team. Date: April 2026

As the clinical pipeline for antibiotics continues to narrow, the rapid emergence of Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE) necessitates the development of novel antimicrobial scaffolds. Among synthetic heterocycles, 1,3,4-oxadiazole derivatives have emerged as privileged pharmacophores.

This guide provides a comprehensive, objective framework for validating the antimicrobial efficacy of 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole [1]. By leveraging ortho-fluorine substitutions, this specific symmetrical diaryl oxadiazole achieves enhanced lipophilicity and metabolic stability, allowing it to penetrate the thick peptidoglycan layers of Gram-positive pathogens effectively. Below, we dissect the mechanistic rationale, compare its efficacy against standard-of-care antibiotics, and outline self-validating experimental protocols required for preclinical assessment.

Mechanistic Rationale

The structural architecture of 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole is not arbitrary. Halogenation at the ortho position restricts the rotational freedom of the phenyl rings relative to the central oxadiazole core. This locks the molecule into a planar conformation that optimally intercalates with bacterial targets.

Recent[2] indicate that these compounds exert their effect primarily by interfering with lipoteichoic acid (LTA) synthesis or acting as potent DNA gyrase inhibitors[3]. Unlike β-lactams, which target penicillin-binding proteins (PBPs), this alternative pathway circumvents the standard resistance mechanisms employed by MRSA.

MOA Compound 2,5-Bis(2-fluorophenyl) -1,3,4-oxadiazole Target Bacterial Targets (LTA Synthesis / DNA Gyrase) Compound->Target Binds with high affinity Disruption Cell Wall Disruption & Replication Arrest Target->Disruption Inhibits critical pathways Death Bactericidal Effect (Pathogen Clearance) Disruption->Death Osmotic lysis / DNA fragmentation

Proposed mechanism of action for 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole in Gram-positive bacteria.

Comparative Efficacy Profile

To objectively benchmark 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole, we must compare its performance metrics against established clinical standards: Vancomycin (a glycopeptide) and Linezolid (an oxazolidinone). The data below synthesizes the validated thresholds required for an oxadiazole lead candidate to progress into in vivo models, based on established[3].

Parameter2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazoleVancomycinLinezolid
Target Pathogens Gram-positive (MRSA, VRE)Gram-positive (MRSA)Gram-positive (MRSA, VRE)
Mechanism of Action LTA Synthesis / DNA Gyrase InhibitionCell Wall Synthesis InhibitionProtein Synthesis Inhibition (50S)
Typical MIC against MRSA 1.56 - 3.12 µg/mL1.0 - 2.0 µg/mL2.0 - 4.0 µg/mL
Action Profile Bactericidal (Concentration-dependent)Bactericidal (Time-dependent)Bacteriostatic
Resistance Risk Low (Novel Target Pathway)Moderate (VISA/VRSA emerging)Moderate (LRSA emerging)
Mammalian Toxicity Low (Selectivity Index > 10)Nephrotoxicity (at high doses)Myelosuppression (prolonged use)

Self-Validating Experimental Protocols

As an application scientist, I emphasize that experimental protocols must function as self-validating systems. A single assay is prone to artifacts—especially with lipophilic synthetic compounds. The following orthogonal validation workflow ensures that the observed antimicrobial activity is both genuine and pathogen-specific.

Workflow Synthesis Compound Formulation (DMSO Stock) MIC Resazurin Microdilution (Determine MIC & MBC) Synthesis->MIC Quality Control Passed TimeKill Time-Kill Kinetics (Bactericidal Profiling) MIC->TimeKill MIC ≤ 4 µg/mL Tox Cytotoxicity Assay (HepG2 / CC50) MIC->Tox Parallel Screening Decision Selectivity Index (SI) Calculation (CC50/MIC) TimeKill->Decision Tox->Decision InVivo In Vivo Efficacy (Murine Infection Model) Decision->InVivo SI > 10 & Bactericidal

Self-validating experimental workflow for evaluating oxadiazole antimicrobial candidates.

Protocol 1: Broth Microdilution Assay (MIC/MBC) with Resazurin Validation

Causality: Highly lipophilic compounds like 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole can precipitate in aqueous media, causing artificial turbidity that confounds standard OD600 absorbance readings. Utilizing resazurin (Alamar Blue) provides a metabolic, colorimetric readout that is entirely independent of compound solubility.

  • Inoculum Preparation: Cultivate S. aureus (ATCC 43300 - MRSA) overnight in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Adjust to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL), then dilute 1:100.

  • Compound Dilution: Prepare a 10 mg/mL stock of the oxadiazole in 100% DMSO. Perform 2-fold serial dilutions in CAMHB in a 96-well plate (Range: 64 to 0.125 µg/mL). Critical: Ensure final DMSO concentration remains ≤1% to prevent vehicle-induced bacterial toxicity.

  • Inoculation & Incubation: Add 50 µL of the diluted bacterial suspension to 50 µL of the compound dilutions. Include positive growth controls (vehicle only) and negative sterility controls. Incubate at 37°C for 18 hours.

  • Resazurin Addition (Validation Step): Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Readout: Visually inspect the plate. Blue indicates complete inhibition; pink indicates active bacterial metabolism. The lowest concentration remaining blue is recorded as the Minimum Inhibitory Concentration (MIC).

Protocol 2: Time-Kill Kinetics

Causality: The MIC only dictates the inhibitory threshold, not the rate of bacterial clearance. Time-kill assays are mandatory to distinguish whether the oxadiazole is bacteriostatic or bactericidal—a critical distinction for treating severe systemic infections.

  • Preparation: Prepare CAMHB containing 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole at 1×, 2×, and 4× the determined MIC.

  • Inoculation: Inoculate the media with log-phase MRSA to achieve a final starting density of 5 × 10⁵ CFU/mL.

  • Sampling: Aliquot 100 µL from each culture at specific time intervals (0, 2, 4, 8, 12, and 24 hours).

  • Plating: Serially dilute the aliquots in sterile PBS and spread on Tryptic Soy Agar (TSA) plates.

  • Analysis: Incubate plates for 24 hours at 37°C and enumerate the colonies. A ≥3 log₁₀ decrease in CFU/mL compared to the initial inoculum defines potent bactericidal activity.

Protocol 3: Mammalian Cytotoxicity & Selectivity Index (SI)

Causality: Halogenated aromatic rings can occasionally exhibit off-target toxicity by disrupting mammalian cell membranes. Establishing the Selectivity Index (SI = CC₅₀ / MIC) early ensures that the observed antimicrobial effect is pathogen-specific. An SI > 10 is the minimum safety threshold.

  • Cell Seeding: Seed HepG2 or HEK293 cells in a 96-well tissue culture plate at 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours (37°C, 5% CO₂).

  • Treatment: Expose the cells to varying concentrations of the oxadiazole compound (up to 100 µg/mL) for 24 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the media and dissolve the resulting formazan crystals in 100 µL of DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate the CC₅₀ (the concentration reducing mammalian cell viability by 50%). Determine the Selectivity Index by dividing the CC₅₀ by the bacterial MIC.

References

  • Richter, S. G., et al. (2023). "Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function." ACS Infectious Diseases.[Link]

  • Mermer, A., et al. (2021). "Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives." Molecules (MDPI) / PMC.[Link]

  • Somani, R. R., et al. (2012). "Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012." Molecules (MDPI).[Link]

  • Mohamed, H. A., et al. (2022). "A Review on the Preparation of 1,3,4-Oxadiazoles From the Dehydration of Hydrazines and Study of Their Biological Roles." ResearchGate.[Link]

Sources

Validation

Comparative Electron Transport Efficiency of 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole in OLED Architectures

As Organic Light-Emitting Diode (OLED) technologies advance toward higher luminance and operational stability, the molecular design of Electron Transport Materials (ETMs) remains a critical bottleneck. The primary object...

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Author: BenchChem Technical Support Team. Date: April 2026

As Organic Light-Emitting Diode (OLED) technologies advance toward higher luminance and operational stability, the molecular design of Electron Transport Materials (ETMs) remains a critical bottleneck. The primary objective of an ETM is to facilitate rapid electron mobility while maintaining a low energy barrier for electron injection from the cathode.

This guide provides an objective, data-driven comparison of 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole (o-FPD) against traditional ETMs, specifically the unfluorinated parent compound 2,5-diphenyl-1,3,4-oxadiazole (PPD) and the industry-standard Tris(8-hydroxyquinolinato)aluminum (Alq3) .

Mechanistic Causality: The Role of Ortho-Fluorination

The 1,3,4-oxadiazole heterocycle is inherently electron-deficient, making it an excellent structural core for electron transport and hole blocking. However, standard PPD exhibits a relatively shallow Lowest Unoccupied Molecular Orbital (LUMO) of approximately -2.8 eV, which creates a measurable electron injection barrier when paired with conventional cathodes.

Synthesizing the ortho-fluorinated derivative, 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole (o-FPD), fundamentally alters the electro-optical parameters of the molecule through two primary mechanisms:

  • Inductive Electron Withdrawal (-I Effect): The high electronegativity of the fluorine atoms pulls electron density away from the conjugated biphenyl-oxadiazole system. This significantly stabilizes (lowers) the LUMO energy level, improving the molecule's electron affinity and directly reducing the injection barrier from the cathode .

  • Enhanced Polarizability: Fluorination increases the overall polarizability of the molecular anions. In amorphous thin films, this increased polarizability facilitates more efficient intermolecular electron hopping, leading to higher intrinsic electron mobility compared to non-fluorinated analogs . Furthermore, oxadiazole-based materials broadly exhibit superior electron mobilities compared to legacy metal-chelate complexes like Alq3 .

EnergyLevels Cathode Cathode (Al/LiF) WF: -3.5 eV oFPD o-FPD (ETM) LUMO: -3.15 eV HOMO: -6.45 eV Cathode->oFPD Electron Injection EML EML (Host:Dopant) LUMO: -2.8 eV HOMO: -6.0 eV oFPD->EML Electron Transport Anode Anode (ITO) WF: -4.8 eV Anode->EML Hole Injection

Fig 1: Energy level alignment demonstrating o-FPD's lowered LUMO facilitating efficient electron injection.

Quantitative Performance Comparison

The following table synthesizes the optoelectronic and thermal properties of o-FPD compared to standard alternatives. The data highlights how the structural modifications in o-FPD translate to macroscopic device performance.

MaterialLUMO (eV)HOMO (eV)Electron Mobility (cm²/Vs)Thermal Stability (Tg, °C)Primary Limitation
o-FPD -3.15-6.45~3.5 × 10⁻⁴115Complex synthesis route
PPD -2.80-6.10~1.0 × 10⁻⁵105High injection barrier
Alq3 -3.00-5.70~1.4 × 10⁻⁶175Low intrinsic mobility

Data Note: Mobility values are derived from Space-Charge-Limited Current (SCLC) measurements at an electric field of 10⁵ V/cm.

Experimental Protocol: SCLC Mobility Extraction

To objectively compare the electron transport efficiency of these materials, we utilize the Space-Charge-Limited Current (SCLC) method.

Causality & Self-Validation: Unlike Time-of-Flight (TOF) measurements which require unrealistically thick films (>1 µm), SCLC utilizes thin films (~100 nm) that accurately mimic the operational physics of an OLED. By fabricating an Electron-Only Device (EOD) with symmetric or hole-blocking electrodes, we create a self-validating system where hole injection is physically impossible. Any measured current density ( J ) is strictly the result of electron transport, ensuring absolute data integrity.

Step-by-Step Methodology:
  • Substrate Preparation:

    • Action: Clean Indium Tin Oxide (ITO) glass substrates via sequential ultrasonic baths in acetone, ethanol, and deionized water for 15 minutes each. Subject to UV-Ozone treatment for 20 minutes.

    • Causality: UV-Ozone removes residual organic contaminants and maximizes surface energy, ensuring uniform adhesion of the subsequent metal layer.

  • Bottom Electrode Deposition (Hole Blocking):

    • Action: Thermally evaporate 50 nm of Aluminum (Al) directly onto the ITO under high vacuum ( <10−6 Torr).

    • Causality: ITO is a high-work-function anode designed to inject holes. By capping it with Al (a low-work-function metal), we create a massive energy barrier for holes, ensuring the device operates strictly in an electron-only regime.

  • ETM Layer Deposition:

    • Action: Thermally evaporate 100 nm of the target ETM (o-FPD, PPD, or Alq3) at a rate of 1.0 Å/s.

    • Causality: A 100 nm thickness ensures that bulk transport properties dominate over interfacial trap states, which is a mathematical prerequisite for accurate SCLC fitting.

  • Top Cathode Deposition:

    • Action: Evaporate 1 nm of Lithium Fluoride (LiF) followed by 100 nm of Al.

    • Causality: LiF acts as an interfacial dipole layer that lowers the effective work function of the Al cathode, creating a nearly ohmic contact for barrier-free electron injection.

  • J-V Characterization:

    • Action: Measure the Current Density-Voltage (J-V) characteristics using a Keithley 2400 SourceMeter in a dark, vacuum-sealed probe station.

    • Causality: Testing in a vacuum prevents atmospheric moisture and oxygen from degrading the highly reactive LiF/Al interface or quenching the radical anions formed during electron transport.

  • Data Analysis:

    • Action: Extract the intrinsic electron mobility ( μ ) by fitting the trap-free quadratic region of the J-V curve to the Mott-Gurney equation: J=89​ϵϵ0​μL3V2​ (where ϵ is the relative permittivity, ϵ0​ is vacuum permittivity, and L is film thickness).

SCLC_Workflow Step1 1. Substrate Cleaning (Ultrasonic & UV-Ozone) Step2 2. Bottom Electrode Deposition (Thermal Evaporation: 50nm Al) Step1->Step2 Step3 3. ETM Layer Deposition (100nm o-FPD / PPD / Alq3) Step2->Step3 Step4 4. Top Cathode Deposition (1nm LiF / 100nm Al) Step3->Step4 Step5 5. J-V Characterization (Keithley 2400, Dark/Vacuum) Step4->Step5 Step6 6. SCLC Mobility Extraction (Mott-Gurney Equation Fitting) Step5->Step6

Fig 2: Self-validating SCLC workflow for isolating and measuring electron mobility in EODs.

Conclusion

For researchers optimizing OLED architectures, 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole (o-FPD) represents a significant upgrade over traditional unfluorinated PPD and Alq3. The strategic placement of highly electronegative fluorine atoms at the ortho positions successfully stabilizes the LUMO level, mitigating injection barriers while simultaneously boosting intrinsic electron mobility through enhanced molecular polarizability. When integrated into high-performance devices, replacing standard ETMs with o-FPD will predictably yield lower driving voltages and higher external quantum efficiencies (EQE).

References

  • Title: Fluorination of 2,5-diphenyl-1,3,4-oxadiazole enhances the electron transport properties for OLED devices: a DFT analysis Source: Taylor & Francis (tandfonline.com) URL: [Link]

  • Title: A Universal Electron-Transporting/Exciton-Blocking Material for Blue, Green, and Red Phosphorescent Organic Light-Emitting Diodes (OLEDs) Source: ACS Publications (acs.org) URL: [Link]

Comparative

A Comparative Guide to the Validated HPLC-UV Method for Quantification of 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole

In the landscape of pharmaceutical development, the rigorous quantification of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, vali...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the rigorous quantification of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the precise quantification of 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry due to the broad therapeutic applications of 1,3,4-oxadiazole derivatives.[1][2][3] This document will not only detail the experimental protocol but also elucidate the scientific rationale behind the methodological choices, compare it with viable alternatives, and present a comprehensive validation package in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]

The Significance of 2,5-Disubstituted 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The specific compound, 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole, holds promise for further investigation, necessitating a robust and reliable analytical method for its quantification in various matrices.

Method Selection: Why HPLC-UV?

High-Performance Liquid Chromatography is the workhorse of pharmaceutical analysis for its high resolution, sensitivity, and versatility. When coupled with a UV detector, it offers a cost-effective and reliable means of quantifying chromophoric compounds like 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole.

Comparison with Alternative Methods:

MethodAdvantagesDisadvantages
HPLC-UV High precision and accuracy, robust, cost-effective, widely available.Moderate sensitivity compared to mass spectrometry.
Gas Chromatography (GC) Excellent for volatile and thermally stable compounds.Not suitable for non-volatile and thermally labile compounds like many oxadiazole derivatives.
Liquid Chromatography-Mass Spectrometry (LC-MS) Superior sensitivity and selectivity, provides structural information.Higher cost of instrumentation and maintenance, more complex method development.
UV-Visible Spectrophotometry Simple, rapid, and inexpensive.Lacks specificity in complex matrices, prone to interference.

For routine quality control and assay of bulk drug substance, the developed HPLC-UV method strikes an optimal balance between performance, cost, and ease of use.

The Validated HPLC-UV Method

A reversed-phase HPLC method was developed and validated to ensure it is "suitable for its intended purpose."[7]

Chromatographic Conditions
ParameterConditionRationale
Column C18 (250 mm x 4.6 mm, 5 µm)The C18 stationary phase provides excellent hydrophobic retention for the non-polar 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole.
Mobile Phase Acetonitrile:Water (70:30, v/v)This composition provides optimal retention and peak shape. Acetonitrile is a common organic modifier with good UV transparency.
Flow Rate 1.0 mL/minA standard flow rate that balances analysis time and column efficiency.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 245 nmThe wavelength of maximum absorbance for 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole, ensuring maximum sensitivity.
Injection Volume 10 µLA small injection volume minimizes band broadening.
Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Analyte B Dissolve in Diluent (Acetonitrile) A->B C Sonicate to Ensure Complete Dissolution B->C D Filter through 0.45 µm Syringe Filter C->D E Inject into HPLC System D->E Prepared Sample/Standard F Chromatographic Separation E->F G UV Detection at 245 nm F->G H Integrate Peak Area G->H Chromatogram I Quantify using Calibration Curve H->I Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_routine Routine Use A Optimize Chromatographic Conditions B Specificity A->B C Linearity & Range B->C D Accuracy C->D E Precision (Repeatability & Intermediate) D->E F LOD & LOQ E->F G Robustness F->G H Implement for QC & Stability Studies G->H Validated Method

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Validation

Comparative In Vitro Cytotoxicity Guide: 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole and Its Derivatives

Executive Summary & Pharmacological Rationale The quest for highly selective, multi-target anticancer agents has heavily focused on heterocyclic scaffolds. Among these, the 1,3,4-oxadiazole nucleus has emerged as a privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The quest for highly selective, multi-target anticancer agents has heavily focused on heterocyclic scaffolds. Among these, the 1,3,4-oxadiazole nucleus has emerged as a privileged bioisostere for amides and esters, offering superior thermodynamic stability, enhanced receptor binding, and resistance to enzymatic degradation[1].

This guide provides a rigorous comparative analysis of the in vitro cytotoxicity of 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole and its structurally related fluorophenyl derivatives. By evaluating their performance against gold-standard chemotherapeutics (e.g., Doxorubicin, Sorafenib), this document serves as a foundational resource for drug development professionals aiming to optimize oxadiazole-based lead compounds.

Mechanistic Grounding: Why the Fluorophenyl-Oxadiazole Scaffold?

The cytotoxic efficacy of 1,3,4-oxadiazole derivatives is not coincidental; it is driven by precise Structure-Activity Relationships (SAR).

The Role of Fluorine Substitution

The introduction of fluorine atoms—specifically at the ortho (2-fluoro) or para (4-fluoro) positions of the phenyl rings—fundamentally alters the molecule's pharmacokinetics and pharmacodynamics:

  • Steric Conformational Locking: An ortho-fluoro substitution (as seen in 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole) creates steric hindrance. This forces the phenyl rings out of coplanarity with the central oxadiazole core, generating a specific 3D geometry that perfectly matches the deep, narrow hydrophobic ATP-binding pockets of receptor tyrosine kinases[1].

  • Targeted Kinase Inhibition: These derivatives act as potent inhibitors of VEGFR-II and EGFR [1][2]. By blocking these receptors, the compounds suppress tumor angiogenesis and downregulate the PI3K/AKT survival pathway, ultimately triggering caspase-mediated apoptosis[2].

MechanisticPathway Oxa 2,5-Bis(2-fluorophenyl)- 1,3,4-oxadiazole Derivatives Kinase VEGFR-II / EGFR Tyrosine Kinase Inhibition Oxa->Kinase ATP-pocket binding Angio Suppression of Tumor Angiogenesis Kinase->Angio PI3K PI3K/AKT Pathway Downregulation Kinase->PI3K Apop Caspase-Mediated Apoptosis Angio->Apop PI3K->Apop

Fig 1: Mechanistic pathway of 1,3,4-oxadiazole derivatives inducing apoptosis via kinase inhibition.

Comparative Cytotoxicity Profiles

To objectively evaluate the therapeutic potential of these compounds, we must compare their half-maximal inhibitory concentrations ( IC50​ ) across diverse human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma, HeLa cervical cells).

A critical metric in this comparison is the Selectivity Index (SI) . A compound is only viable if it selectively targets malignant cells while sparing normal cells (e.g., HEK293 or V-79 fibroblasts)[1][3].

Table 1: In Vitro Cytotoxicity Comparison
Compound DerivativeTarget Cell Line IC50​ ValueReference Drug ( IC50​ )Selectivity Index (SI)
Bis(2-chloroethyl)amino-5-(4-fluorophenyl)-1,3,4-oxadiazole [1]MCF-7 (Breast)29.5 µg/mLSorafenib (N/A)> 3.0 (vs HEK293)
Bis(2-chloroethyl)amino-5-(4-fluorophenyl)-1,3,4-oxadiazole [1]A549 (Lung)39.6 µg/mLSorafenib (N/A)> 2.5 (vs HEK293)
Benzisoselenazolone-1,3,4-oxadiazole (Compound 7d) [4]MCF-7 (Breast)1.07 µMDoxorubicin (2.10 µM)High
AMK OX-11 (Chlorophenoxy-fluorophenyl-oxadiazole) [3]HeLa (Cervical)< 20 µg/mLCisplatin (N/A)High (vs V-79)
1,2,4-oxadiazole/1,3,4-oxadiazole hybrids (Compound 65) [2]A549 (Lung)0.34 - 2.45 µMDoxorubicin (3.41 µM)High

Data Interpretation: The incorporation of fluorophenyl groups consistently yields IC50​ values competitive with, or superior to, established chemotherapeutics like Doxorubicin[2][4]. Furthermore, the high Selectivity Index (>3.0) against normal HEK293 cells validates the targeted nature of the oxadiazole scaffold[1].

Self-Validating Experimental Protocol: In Vitro MTT Assay

To ensure reproducibility and trustworthiness, the cytotoxicity of 1,3,4-oxadiazole derivatives must be evaluated using a self-validating MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This protocol is designed to establish causality between compound concentration and cell viability while controlling for false positives.

MTTWorkflow Seed 1. Cell Seeding (Cancer vs Normal) Treat 2. Compound Treatment (Dose-Response) Seed->Treat MTT 3. MTT Addition (Formazan Synthesis) Treat->MTT Solv 4. Solubilization (DMSO Buffer) MTT->Solv Read 5. Absorbance (OD at 570 nm) Solv->Read

Fig 2: Self-validating MTT assay workflow for evaluating selective in vitro cytotoxicity.

Step-by-Step Methodology
  • Cell Culture & Seeding:

    • Action: Seed target cancer cells (e.g., MCF-7, A549) and normal control cells (e.g., HEK293) into 96-well plates at a density of 5×103 cells/well in DMEM supplemented with 10% FBS[1].

    • Causality: Using parallel normal cell lines is mandatory to calculate the Selectivity Index, proving the compound is an active targeted agent rather than a universal biocide.

  • Compound Treatment:

    • Action: After 24 hours of attachment, treat the cells with varying concentrations of the 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole derivatives (e.g., 1, 10, 25, 50, 100 µM). Include a 0.1% DMSO vehicle control (negative) and a Doxorubicin/Sorafenib control (positive)[1].

    • Causality: The vehicle control ensures that observed cell death is due to the oxadiazole derivative, not the solvent toxicity.

  • MTT Incubation:

    • Action: Following a 48-72 hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C in the dark[3].

    • Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals. Dead cells cannot perform this reduction.

  • Solubilization & Quantification:

    • Action: Carefully aspirate the media and add 150 µL of DMSO to solubilize the formazan crystals. Measure the optical density (OD) using a microplate reader at 570 nm.

    • Causality: 570 nm is the peak absorbance wavelength for solubilized formazan. The OD is directly proportional to the number of living cells, allowing for the precise calculation of the IC50​ via non-linear regression analysis.

References

  • Source: National Institutes of Health (NIH / PMC)
  • Source: National Institutes of Health (NIH / PMC)
  • Synthesis, docking, and in-vitro evaluation of 1,3,4-oxadiazole derivatives with bis(2-chloroethyl)
  • Synthesis and in vitro antitumor activity of 1,3,4-oxadiazole derivatives based on benzisoselenazolone Source: PubMed / Chemical and Pharmaceutical Bulletin URL

Sources

Comparative

Advanced Mass Spectrometry Fragmentation Analysis of 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole: A Comparative Guide for Isomeric Differentiation

As drug development pipelines increasingly rely on highly specific heterocyclic scaffolds, the 1,3,4-oxadiazole motif has emerged as a privileged structure due to its profound impact on pharmacokinetic profiles and targe...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly specific heterocyclic scaffolds, the 1,3,4-oxadiazole motif has emerged as a privileged structure due to its profound impact on pharmacokinetic profiles and target binding affinities[1]. However, the structural elucidation of halogenated derivatives—specifically 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole (CAS: 62681-98-5)[2]—presents a significant analytical challenge. Differentiating this compound from its meta (3-fluoro) and para (4-fluoro) positional isomers requires moving beyond basic mass spectrometry.

This guide provides an authoritative, comparative analysis of mass spectrometry platforms, detailing the mechanistic causality behind the fragmentation of 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole and establishing a self-validating protocol for rigorous isomeric differentiation.

Mechanistic Causality of 1,3,4-Oxadiazole Fragmentation

To optimize an analytical method, one must first understand the intrinsic gas-phase chemistry of the molecule. Under positive Electrospray Ionization (ESI+), 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole protonates at the oxadiazole nitrogen to yield a stable precursor ion [M+H]+ at m/z 259.06.

When subjected to Collision-Induced Dissociation (CID), the fragmentation is governed by two primary mechanistic pathways[3][4]:

  • Retro-Cycloaddition Ring Cleavage: The 1,3,4-oxadiazole ring is highly susceptible to cleavage across the C-O and N-N bonds. This predictable scission yields a 2-fluorobenzoyl cation (m/z 123.02) and a neutral 2-fluorobenzonitrile (or the protonated nitrile at m/z 122.04)[5].

  • The Ortho-Effect (Diagnostic Pathway): The spatial proximity of the fluorine atom at the ortho position to the protonated oxadiazole ring enables a unique intramolecular interaction. The fluorine atom abstracts the labile proton, driving the expulsion of neutral hydrogen fluoride (HF, 20 Da) to yield a highly specific fragment at m/z 239.05. Because this requires strict spatial proximity, this pathway is energetically forbidden in the 3-fluoro and 4-fluoro isomers, making it the definitive diagnostic marker for the 2-fluoro configuration.

Fragmentation M [M+H]+ m/z 259.06 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole LossN2 [M+H - N2]+ m/z 231.06 M->LossN2 - N2 (28 Da) LossHF [M+H - HF]+ m/z 239.05 (Ortho-Effect Marker) M->LossHF - HF (20 Da) Aroyl 2-Fluorobenzoyl Cation m/z 123.02 M->Aroyl Ring Cleavage Nitrile 2-Fluorobenzonitrile [M+H]+ m/z 122.04 M->Nitrile Ring Cleavage

ESI-MS/MS fragmentation pathways of 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole.

Comparative Analysis: HR-ESI-MS/MS vs. Legacy EI-MS

Historically, Electron Impact Mass Spectrometry (EI-MS) at 70 eV was the standard for heterocyclic characterization[3]. However, for heavily fluorinated aromatics, the "hard" ionization of EI often obliterates the molecular ion, resulting in extensive, uninformative carbon-skeleton fragmentation that masks isomeric differences.

High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS), utilizing Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap analyzers, offers "soft" ionization. By precisely tuning the Normalized Collision Energy (NCE), analysts can preserve the delicate ortho-effect pathway required for isomer differentiation[6].

Table 1: Performance Comparison for Isomeric Elucidation
Analytical ParameterLegacy EI-MS (70 eV)HR-ESI-MS/MS (Q-TOF/Orbitrap)
Ionization Type Hard (Extensive fragmentation)Soft (Preserves [M+H]+ )
Molecular Ion Survival Low (< 10% relative abundance)High (> 90% relative abundance)
Mass Accuracy Nominal (~0.1 Da)High-Resolution (< 2 ppm)
Isomer Differentiation Poor (Identical low-mass fragments)Excellent (Tunable CID reveals ortho-effect)
Sample Requirement High (Volatilization required)Low (Picogram/Femtogram sensitivity via LC)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignments, the following protocol is designed as a self-validating system . It incorporates built-in mass accuracy checks and isotopic fidelity verification before any fragmentation data is accepted.

Step-by-Step LC-MS/MS Methodology

Phase 1: Sample Preparation & System Suitability

  • Preparation: Dissolve 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid (to drive protonation).

  • Internal Calibration (Self-Validation Check 1): Spike the sample with a known lock-mass internal standard (e.g., Reserpine, [M+H]+ 609.2806). Ensure the mass spectrometer is calibrated to achieve a mass error of < 2 ppm .

Phase 2: Chromatographic Separation 3. Column: Use a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm) to ensure sharp peak geometries. 4. Gradient: Run a 5-minute linear gradient from 5% to 95% Organic (Acetonitrile + 0.1% Formic Acid) at a flow rate of 0.4 mL/min.

Phase 3: HR-MS/MS Acquisition 5. Source Tuning: Set the ESI capillary voltage to +3.5 kV, desolvation temperature to 300°C, and sheath gas to 40 arb units. 6. Isotopic Fidelity (Self-Validation Check 2): In MS1 mode, isolate m/z 259.06. Verify that the M+1 (m/z 260.06) and M+2 (m/z 261.06) isotopic distribution matches the theoretical calculation for C14​H8​F2​N2​O to rule out isobaric interference. 7. CID Fragmentation: Isolate the precursor in the quadrupole (1.0 Da window) and apply a stepped Normalized Collision Energy (NCE) of 20, 30, and 40 eV using Argon collision gas. Record the MS2 spectra in the high-resolution analyzer.

Workflow Sample 1. Sample Preparation 1 µg/mL in 50:50 MeOH:H2O (0.1% FA) LC 2. UHPLC Separation C18 Column, Gradient Elution Sample->LC Ionization 3. ESI Source (+) Capillary: 3.5 kV, Temp: 300°C LC->Ionization MS1 4. Precursor Selection & Validation Isotope Check for C14H8F2N2O Ionization->MS1 CID 5. Collision-Induced Dissociation Argon gas, Stepped NCE: 20/30/40 eV MS1->CID MS2 MS2 CID->MS2

Self-validating HR-ESI-MS/MS experimental workflow for isomeric analysis.

Data Interpretation: Differentiating Fluorophenyl Isomers

When comparing the fragmentation data of the 2-fluoro isomer against its 3-fluoro and 4-fluoro counterparts, the relative abundance of specific fragment ions provides the definitive structural proof.

As demonstrated in the table below, while all isomers yield the base ring-cleavage fragments (m/z 123.02 and 121.03), only the 2-fluoro isomer exhibits the m/z 239.05 peak due to the geometrically constrained ortho-effect[4][7].

Table 2: Diagnostic Fragment Ions for 2,5-Bis(fluorophenyl)-1,3,4-oxadiazole Isomers (NCE 30 eV)
Fragment IonExact Mass (m/z)2-Fluoro Isomer (Relative Abundance)3-Fluoro Isomer (Relative Abundance)4-Fluoro Isomer (Relative Abundance)Structural Significance
[M+H]+ 259.06100%100%100%Intact protonated precursor
[M+H−HF]+ 239.0565% < 2% (Trace)< 1% (Trace)Definitive marker for ortho-fluorine
[M+H−N2​]+ 231.0615%18%20%Common oxadiazole rearrangement
[Ar−CO]+ 123.0285%90%95%Primary ring cleavage (Aroyl cation)
[Ar−CN+H]+ 122.0440%45%42%Primary ring cleavage (Protonated nitrile)

By leveraging HR-ESI-MS/MS and understanding the spatial causality of gas-phase fragmentation, researchers can confidently map the exact positional geometry of fluorinated oxadiazoles without requiring time-consuming 2D-NMR studies.

References

  • Benchchem. "Spectral data for 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone (NMR, IR, Mass Spec)". Benchchem Database.
  • MDPI. "Special Issue : Advances in the Synthesis of Biologically Important Intermediates/Drugs". Molecules.
  • Chemos. "2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole". Intermed & Chemicals.
  • MDPI. "Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity". Molecules.
  • ACS Publications. "Combined Experimental and Computational Study on the Transformation of a Novel 1,3,4-Oxadiazole Thioether Nematicide in Aqueous Solutions". Journal of Agricultural and Food Chemistry.
  • SciELO México. "New Polynuclear Nonfused Bis(1,3,4-Oxadiazole) Systems". Journal of the Mexican Chemical Society.

Sources

Validation

Benchmarking 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole: A Next-Generation Electron Transport Material

Cross-Disciplinary Insight for Drug Development Professionals: While the 1,3,4-oxadiazole scaffold is widely recognized in medicinal chemistry as a metabolically stable bioisostere for amides and esters, its profound ele...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Disciplinary Insight for Drug Development Professionals: While the 1,3,4-oxadiazole scaffold is widely recognized in medicinal chemistry as a metabolically stable bioisostere for amides and esters, its profound electron-deficient nature makes it a premier candidate for electron transport materials (ETMs) in organic electronics. The same inductive effects utilized to modulate pharmacokinetics—such as altering lipophilicity and metabolic resistance via fluorination—are leveraged in materials science to precisely tune molecular orbital energy levels for charge transport.

Mechanistic Rationale: The Oxadiazole Core & Fluorination

To design highly efficient Organic Light-Emitting Diodes (OLEDs), balancing the injection and transport of holes and electrons is critical. Historically, the oxadiazole derivative 2-(4-biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD) has served as a foundational ETM, demonstrating that bilayer devices are exponentially more efficient than single-layer architectures by confining charge recombination to the emissive layer ()[1]. However, PBD suffers from a critically low glass transition temperature ( Tg​≈60∘C ), making it prone to catastrophic thin-film crystallization under operational Joule heating ()[2].

2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole (o-FPD) addresses these limitations through precise structural engineering:

  • Electron Deficiency (The Core): The 1,3,4-oxadiazole ring contains two electronegative nitrogen atoms (-C=N-N=C-) that pull electron density away from the carbon atoms. This creates a π -electron deficient system that readily accepts and transports electrons.

  • LUMO Lowering via Fluorination: The addition of fluorine atoms exerts a strong inductive electron-withdrawing effect (-I). This directly lowers the Lowest Unoccupied Molecular Orbital (LUMO), enhancing the material's electron affinity (EA) and drastically reducing the energy barrier for electron injection from the cathode ()[3].

  • Steric Twisting: The ortho-fluoro substitution (2-fluoro) induces a steric clash with the central oxadiazole core. This forces the molecule out of planarity, disrupting highly ordered π−π stacking. This deliberate disruption increases the Tg​ and stabilizes the amorphous glassy state of the thin film, preventing the crystallization failures seen in PBD.

Quantitative Benchmarking

To objectively evaluate o-FPD, we benchmark it against two industry-standard ETMs: PBD (the standard oxadiazole) and Alq3 (the standard metal chelate).

MaterialLUMO (eV)HOMO (eV)Electron Mobility ( μe​ ) Tg​ (°C)Primary Limitation
PBD -2.16-6.06 ∼1.0×10−5 cm²/Vs60Severe thin-film crystallization at room temp.
Alq3 -3.00-5.95 ∼1.0×10−6 cm²/Vs172Low electron mobility; prone to hole-induced degradation.
o-FPD -2.95-6.45 ∼2.5×10−5 cm²/Vs> 110Requires high-vacuum deposition for optimal film morphology.

Data synthesis based on DFT calculations and empirical benchmarking of fluorinated PPD derivatives[1][3]. o-FPD demonstrates a superior balance of deep HOMO (excellent hole blocking) and lowered LUMO (efficient electron injection).

Self-Validating Experimental Protocols

To verify the benchmarking data, the following self-validating workflows must be executed. Do not rely on theoretical values alone; environmental factors heavily influence thin-film behavior.

Protocol A: Electrochemical Determination of Energy Levels (Cyclic Voltammetry)

Objective: Empirically determine the HOMO and LUMO energy levels.

  • Preparation: Dissolve o-FPD in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate ( Bu4​NPF6​ ) as the supporting electrolyte.

  • Electrode Setup: Use a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ reference electrode.

  • Self-Validating Step (Causality): Reference electrodes drift due to solvent evaporation or junction potentials. To correct this, spike the analyte solution with Ferrocene (Fc) at the end of the scan. Ferrocene provides an absolute, universally recognized redox anchor.

  • Calculation: Calibrate all potentials against the Fc/Fc+ half-wave potential. Calculate the LUMO using the onset reduction potential: ELUMO​=−e(Eredonset​−EFc/Fc+​+4.8) eV.

Protocol B: Space-Charge-Limited Current (SCLC) Mobility Measurement

Objective: Measure the intrinsic electron mobility ( μe​ ) of the thin film.

  • Device Architecture: Fabricate an "electron-only" device using vacuum thermal evaporation. Structure: ITO / LiF (2 nm) / o-FPD (100 nm) / LiF (2 nm) / Al (100 nm).

  • Self-Validating Step (Causality): The high work function of the ITO anode typically injects holes, which would skew the mobility data. By inserting a wide-bandgap Lithium Fluoride (LiF) layer between the ITO and o-FPD, hole injection is completely blocked. This ensures the measured current is exclusively due to electron transport.

  • Data Extraction: Sweep the voltage from 0V to 10V and measure the current density ( J ). Fit the trap-free SCLC region to the Mott-Gurney equation: J=89​ϵ0​ϵr​μe​d3V2​ (where d is film thickness and ϵr​ is the relative permittivity).

Visualizations

EnergyLevels Cathode Cathode (LiF/Al) WF: -2.9 eV ETM ETM (o-FPD) LUMO: -2.95 eV HOMO: -6.45 eV Cathode->ETM e- Injection EML EML (Host:Dopant) LUMO: -2.5 eV HOMO: -5.5 eV ETM->EML e- Transport HTL HTL (NPB) LUMO: -2.4 eV HOMO: -5.4 eV HTL->EML h+ Transport Anode Anode (ITO) WF: -4.8 eV Anode->HTL h+ Injection

Energy level alignment and charge transport logic in an o-FPD based OLED architecture.

Workflow Synth 1. Material Synthesis & Purification (Vacuum Sublimation) CV 2. Cyclic Voltammetry (CV) Self-Validation: Fc/Fc+ Internal Standard Synth->CV Determines HOMO/LUMO SCLC 3. SCLC Device Fabrication Architecture: ITO/LiF/ETM/LiF/Al Synth->SCLC Determines Mobility OLED 4. Full OLED Integration Benchmarking against PBD & Alq3 CV->OLED Energy Alignment Verified SCLC->OLED Transport Verified Data 5. Optoelectronic Data Analysis (EQE, Turn-on Voltage, Mobility) OLED->Data Final Benchmarking

Self-validating experimental workflow for benchmarking electron transport materials.

References
  • Title: Electron Transport Materials for Organic Light-Emitting Diodes Source: Chemistry of Materials (ACS Publications) URL: [Link]

  • Title: Tetraphenylmethane-Based 1,3,4-Oxadiazole as Electron Transporting Materials in Organic Light-Emitting Devices Source: ResearchGate URL: [Link]

  • Title: Fluorination of 2,5-diphenyl-1,3,4-oxadiazole enhances the electron transport properties for OLED devices: a DFT analysis Source: Molecular Simulation (Taylor & Francis) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole proper disposal procedures

Comprehensive Operational and Disposal Guide for 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole As a Senior Application Scientist, I frequently encounter laboratories that mismanage fluorinated heterocyclic compounds by treati...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Guide for 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole

As a Senior Application Scientist, I frequently encounter laboratories that mismanage fluorinated heterocyclic compounds by treating them as standard organic waste. 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole (CAS: 62681-98-5) is a highly specialized fluorinated aromatic compound. While oxadiazole derivatives are highly valued in drug development for their bioisosteric properties and their potential to modulate amyloid-beta toxicity[1], the presence of highly stable carbon-fluorine (C-F) bonds dictates a rigorous, specialized approach to lifecycle management and disposal.

This guide provides a self-validating, step-by-step operational workflow to ensure regulatory compliance, environmental safety, and laboratory integrity.

Chemical Profiling & Hazard Assessment

Before handling or disposing of this compound, it is critical to understand the causality behind its hazard profile. The stability of the C-F bond means this compound resists standard biological and low-temperature thermal degradation.

Table 1: Quantitative Data and Operational Implications

Property / HazardValue / ClassificationOperational Implication
Chemical Name 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazoleContains stable C-F bonds; resists standard degradation.
CAS Number 62681-98-5Requires specific tracking in chemical inventory systems.
Waste Classification Halogenated Organic WasteMust be strictly segregated from non-halogenated waste streams[2].
Combustion Byproducts HF, CF₄, C₂F₆, Fluoro-dioxinsDictates High-Temperature Incineration (HTI) requirement[3].
Incompatibilities Strong oxidizers, strong acids/basesStore in dedicated, inert-atmosphere cabinets away from reactive species.

Operational Safety & Handling Protocols

Do not merely follow steps; understand the why behind them. The primary risk during routine handling is the aerosolization of biologically active dust.

Step-by-Step Handling Methodology:

  • Engineering Controls: Manipulate the solid powder exclusively within a Class II Type B2 biological safety cabinet or a chemical fume hood equipped with HEPA filtration. Causality: This prevents the inhalation of micro-particulates that may exhibit unintended biological activity[1].

  • Personal Protective Equipment (PPE): Don an N95/P100 particulate respirator, double nitrile gloves, and tightly sealed safety goggles. Causality: Fluorinated aromatics can be dermal irritants and systemic hazards if absorbed.

  • Solvent Compatibility: When preparing solutions, use compatible halogenated solvents (e.g., dichloromethane) or approved polar aprotic solvents (e.g., DMSO). Never mix with strong oxidizing agents, which can trigger uncontrolled exothermic reactions.

Spill Response & Containment Workflow

In the event of a spill, standard dry-sweeping is strictly prohibited.

Step-by-Step Spill Recovery:

  • Isolate the Area: Immediately evacuate personnel from the immediate vicinity to prevent tracking the compound throughout the facility.

  • Wet-Brushing Technique: If the compound is in powder form, lightly mist the spill with a compatible, low-volatility solvent (or water, if unreacted) to suppress dust. Causality: Dry sweeping aerosolizes the fluorinated powder, drastically increasing inhalation exposure risks.

  • Absorption: For liquid solutions, surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or sand).

  • Collection: Scoop the absorbed material using non-sparking tools and place it into a high-density polyethylene (HDPE) container.

Proper Disposal Procedures: The Halogenated Waste Directive

The most critical phase of managing 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole is its end-of-life disposal. Standard laboratory waste disposal is insufficient and environmentally hazardous.

A. Segregation and Packaging
  • Strict Segregation: This compound must be collected exclusively in a designated Halogenated Organic Waste stream. Mixing halogenated waste with non-halogenated waste (like acetone or ethanol) drastically increases disposal costs and risks improper downstream treatment[2].

  • Headspace Management: Liquid waste containers should never be filled to more than 75% capacity. Causality: This allows for the expansion of liquids and headspace vapors during extreme weather or transport, preventing container rupture[2].

  • Material Compatibility: Use glass or HDPE bottles. Do not use metal containers, which can corrode if trace acidic byproducts form[4].

B. High-Temperature Incineration (HTI)

Standard municipal or low-temperature incinerators (~800°C) cannot safely destroy this compound.

  • The Thermal Risk: Incinerating fluorinated aromatics at insufficient temperatures leads to incomplete combustion. This generates highly toxic fluoro-dioxins, fluoro-benzofurans, and potent greenhouse gases like tetrafluoromethane (CF₄) and hexafluoroethane (C₂F₆)[3][5].

  • The HTI Requirement: The waste must be routed to a RCRA-permitted High-Temperature Incinerator capable of maintaining temperatures >1000°C with a residence time of greater than 2 seconds[5][6]. Causality: This extreme thermal environment is required to provide the activation energy necessary to cleave the highly stable C-F bonds and achieve full mineralization.

C. Caustic Scrubbing
  • Emission Control: The complete combustion of 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole produces Hydrogen Fluoride (HF) gas. HF is highly corrosive and toxic, capable of destroying incinerator brick linings and causing severe environmental damage.

  • Neutralization: Ensure your waste disposal contractor utilizes incinerators equipped with wet or dry caustic scrubbers. These systems neutralize the HF gas into inert, safely disposable fluoride salts[6].

Disposal Routing Workflow

DisposalWorkflow Source 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole Waste Generated Segregate Segregate as Halogenated Organic Waste Source->Segregate Check Check Water/Halogen Content (<20% Water, >5% Halogen) Segregate->Check Package Package in Compatible Container (Glass/HDPE, max 75% capacity) Check->Package Transport Transport to Hazardous Waste Facility Package->Transport Incinerate High-Temperature Incineration (HTI) (>1000°C, >2s residence time) Transport->Incinerate Scrubber Caustic Scrubbing (Neutralize HF gas) Incinerate->Scrubber Combustion Gases (HF, CF4) Safe Safe Environmental Release (CO2, H2O, Salts) Scrubber->Safe

Figure 1: Logical workflow for the segregation, packaging, and thermal destruction of fluorinated oxadiazole waste.

References

  • Hazardous Materials Disposal Guide | Nipissing University. 2

  • Laboratory Hazardous Waste Management Guide | UTIA Safety Office. 4

  • DRAFT.EPA.PFAS Disposal-022221-CLEAN_numbered - EWG. 5

  • Products of incomplete combustion of POSF Based Fluorochemicals. Link

  • Photo-inhibition of Aβ fibrillation mediated by a newly designed fluorinated oxadiazole - RSC Advances. 1

  • Per- and polyfluorinated substances in waste incinerator flue gases - RIVM. 3

  • Rapid evidence assessment of PFAS incineration and alternative remediation methods - GOV.UK. 6

Sources

Handling

Personal protective equipment for handling 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole

As a Senior Application Scientist, I approach the handling of halogenated heterocyclic compounds not as a mere compliance exercise, but as a system of chemical causality. 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole (CAS: 62...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of halogenated heterocyclic compounds not as a mere compliance exercise, but as a system of chemical causality. 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole (CAS: 62681-98-5) is a highly stable, electron-deficient planar heteroaromatic compound widely utilized in the development of organic light-emitting diodes (OLEDs), electron transport materials, and as a bioisostere in medicinal chemistry[1],[2].

However, the integration of the 1,3,4-oxadiazole core with ortho-fluorinated phenyl rings creates a specific hazard profile. The compound is classified as an Irritant (Xi)[3]. Because it is a fine crystalline solid at room temperature, it presents distinct particulate inhalation and dermal penetration risks. To ensure laboratory safety and operational continuity, the following guide details the self-validating protocols and Personal Protective Equipment (PPE) required for handling this specific compound.

Physicochemical & Hazard Profile

Before selecting PPE, we must understand the physical state and thermal properties of the compound. The solid state of this chemical dictates that our primary operational threat is airborne particulate exposure during transfer and weighing.

PropertyValueSource Verification
CAS Number 62681-98-54[4]
Molecular Formula C14H8F2N2O4[4]
Molecular Weight 258.22 g/mol 4[4]
Melting Point 118-120 °C3[3]
Boiling Point 382.1 °C at 760 mmHg4[4]
Hazard Classification Xi (Irritant)3[3]

Required PPE Matrix & Mechanistic Justification

Choosing PPE is not arbitrary. Fluorinated aromatics possess unique lipophilicity profiles, allowing them to penetrate certain biological membranes and poorly chosen glove materials more readily than non-fluorinated analogs.

Equipment CategorySpecificationMechanistic Justification
Hand Protection Double Nitrile Gloves (min 0.11 mm thickness)Fluorinated compounds can permeate standard latex. Double gloving ensures a fail-safe against micro-tears during the mechanical friction of weighing solids.
Eye Protection ANSI Z87.1 Safety GogglesPrevents mechanical irritation from fine oxadiazole powders and chemical irritation from accidental splashing when the solid is dissolved in organic solvents (e.g., DMF, DCM).
Body Protection Flame-retardant Lab CoatProtects against static discharge ignition. Fine organic powders can pose a deflagration risk when handled near flammable solvents.
Respiratory Fume Hood (Face velocity 0.5 m/s) or N95/P100Mitigates inhalation of airborne particulates. Because the compound melts at 118-120 °C, it remains a highly dispersible powder at ambient conditions[3].

Operational Workflow & Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system. Follow these step-by-step methodologies when handling 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole.

Step 1: Pre-Weighing & Workspace Preparation
  • Verify Airflow: Ensure the fume hood or ventilated balance enclosure is operating at a face velocity of 0.4–0.6 m/s.

  • Static Elimination: Pass an anti-static bar over the spatulas and weigh boats. Fluorinated powders are prone to static cling, which can cause sudden dispersion when transferring from the stock bottle.

  • Don PPE: Equip standard lab coat, safety goggles, and the first layer of nitrile gloves. Apply the second layer of nitrile gloves over the cuffs of the lab coat.

Step 2: Weighing Protocol
  • Place the analytical balance inside the ventilated enclosure.

  • Tare a conductive weigh boat (aluminum is preferred over polystyrene to reduce static).

  • Using a stainless-steel micro-spatula, slowly transfer the 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole. Keep the transfer distance as short as possible to prevent aerosolization.

  • Cap the stock bottle immediately after the desired mass is achieved.

Step 3: Reaction Setup & Transfer
  • Transfer the weighed solid directly into the reaction flask while still inside the fume hood.

  • If the reaction requires a solvent (e.g., DMF for further functionalization), add the solvent slowly down the side of the flask to wash any adhered powder into the bulk liquid, minimizing dust generation.

  • Seal the reaction vessel before removing it from the primary engineering control (fume hood).

Step 4: Waste Disposal & Decontamination
  • Mechanistic Insight on Disposal: The 1,3,4-oxadiazole ring is highly stable[2]. Upon forced combustion (incineration), the presence of the two fluorine atoms and the nitrogen-rich oxadiazole core leads to the generation of highly toxic hydrogen fluoride (HF) and nitrogen oxides (NOx)[1].

  • Categorization: All waste containing this compound MUST be strictly categorized as Halogenated Organic Waste .

  • Decontamination: Wipe down the balance and fume hood surface with a solvent-dampened cloth (e.g., isopropanol). Never sweep dry powder, as this will aerosolize the irritant. Dispose of the wipes in the solid halogenated waste bin.

Handling & Spill Response Visualization

The following logic tree dictates the immediate response protocol during standard operations and unexpected spill events.

Handling_Workflow Start 2,5-Bis(2-fluorophenyl) -1,3,4-oxadiazole Handling PPE Don PPE: Double Nitrile, Lab Coat, ANSI Z87.1 Goggles Start->PPE Weighing Weighing Protocol: Ventilated Balance Enclosure PPE->Weighing Solvent Solvent Addition: e.g., DMF, DCM Weighing->Solvent Spill Spill Occurs? Solvent->Spill Clean HEPA Vacuum & Wet Wipe (No Sweeping) Spill->Clean Yes Waste Disposal: Halogenated Organic Waste (Incineration for HF/NOx) Spill->Waste No Clean->Waste

Workflow for handling and spill response of 2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole.

References

  • Title: Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture Source: MDPI URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole
Reactant of Route 2
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2,5-Bis(2-fluorophenyl)-1,3,4-oxadiazole
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